molecular formula C4H8O3 B595678 3-(Hydroxymethyl)oxetan-3-ol CAS No. 16563-93-2

3-(Hydroxymethyl)oxetan-3-ol

カタログ番号: B595678
CAS番号: 16563-93-2
分子量: 104.105
InChIキー: TVRBHJADIOFJDI-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

3-(Hydroxymethyl)oxetan-3-ol is a high-value chemical building block gaining significant traction in modern medicinal chemistry and drug discovery. Its primary research value lies in its role as a precursor for the synthesis of oxetane-containing scaffolds, which are recognized as potent bioisosteres for carbonyl groups and carboxylic acid functional groups . The oxetane ring is an emergent, underexplored motif in drug discovery that shows attractive properties such as low molecular weight, high polarity, and marked three-dimensionality . Incorporating oxetane rings into drug candidates is a established strategy to fine-tune critical physicochemical properties, including pKa, lipophilicity (LogD), aqueous solubility, and metabolic stability . Researchers utilize this compound to develop novel therapeutic agents with improved pharmacokinetic profiles. Its applications are particularly relevant in the synthesis of potential treatments for various diseases, with several oxetane-containing drug candidates currently advancing through clinical trials . This compound serves as a foundational material for organic synthesis, enabling the exploration of new chemical space and the development of innovative pharmaceuticals.

Structure

3D Structure

Interactive Chemical Structure Model





特性

IUPAC Name

3-(hydroxymethyl)oxetan-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H8O3/c5-1-4(6)2-7-3-4/h5-6H,1-3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVRBHJADIOFJDI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CO1)(CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H8O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00693532
Record name 3-(Hydroxymethyl)oxetan-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00693532
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

104.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16563-93-2
Record name 3-(Hydroxymethyl)oxetan-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00693532
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 3-(Hydroxymethyl)oxetan-3-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic mechanisms for producing 3-(hydroxymethyl)oxetan-3-ol, a valuable building block in medicinal chemistry and drug development. The unique strained oxetane ring system offers desirable physicochemical properties, making it an attractive motif for incorporation into novel therapeutic agents. This document details two primary synthetic routes, complete with experimental protocols, quantitative data, and mechanistic diagrams to facilitate understanding and replication in a laboratory setting.

Introduction

This compound, also known as oxetane-3,3-dimethanol, is a di-functionalized oxetane that serves as a versatile precursor for more complex molecules. The presence of two primary hydroxyl groups on a rigid, spirocyclic core allows for a variety of subsequent chemical modifications. The oxetane moiety itself is often employed as a polar bioisostere for gem-dimethyl or carbonyl groups, which can lead to improved aqueous solubility, metabolic stability, and cell permeability of drug candidates. This guide explores two distinct and effective pathways for the synthesis of this important compound.

Synthetic Route 1: From Pentaerythritol

This route offers a direct, one-pot synthesis of this compound from the readily available starting material, pentaerythritol. The reaction proceeds via an intramolecular cyclization facilitated by a carbonate intermediate.

Mechanism and Experimental Protocol

The synthesis begins with the reaction of pentaerythritol with diethyl carbonate in the presence of a catalytic amount of sodium. This mixture is heated, leading to the formation of a cyclic carbonate intermediate. Continued heating promotes an intramolecular Williamson ether synthesis-type cyclization, with the loss of ethanol and carbon dioxide, to yield the desired 3,3-bis(hydroxymethyl)oxetane.

Experimental Protocol:

A detailed experimental procedure for this synthesis has been reported.[1] To a solution of pentaerythritol (60 g, 440 mmol) in DMSO (75 mL) is added diethyl carbonate (70.8 g, 600 mmol).[1] The mixture is then heated to 110 °C, at which point a catalytic amount of solid sodium (0.1 g, 4 mmol) is introduced.[1] The reaction is stirred at this temperature for one hour, during which time the byproduct ethanol is removed by distillation.[1] Following this, the reaction temperature is elevated to 140 °C and maintained for 12 hours.[1] After this period, the remaining ethanol, diethyl carbonate, and DMSO are removed by distillation under reduced pressure.[1] The crude product is then purified by vacuum distillation (140 °C/6 Torr) followed by column chromatography on silica gel with methanol as the eluent to afford this compound as a colorless oil.[1]

Quantitative Data
ParameterValueReference
Starting MaterialPentaerythritol[1]
ReagentsDiethyl carbonate, Sodium[1]
SolventDMSO[1]
Reaction Temperature110 °C then 140 °C[1]
Reaction Time1 hour then 12 hours[1]
Yield41%[1]

Reaction Pathway Diagram

G cluster_start Starting Materials cluster_conditions Reaction Conditions pentaerythritol Pentaerythritol intermediate Cyclic Carbonate Intermediate pentaerythritol->intermediate + Diethyl Carbonate diethyl_carbonate Diethyl Carbonate diethyl_carbonate->intermediate catalyst Na (cat.) solvent DMSO temp1 110 °C, 1h temp2 140 °C, 12h product This compound intermediate->product Intramolecular Cyclization

Caption: Synthesis of this compound from Pentaerythritol.

Synthetic Route 2: From 2,2-Bis(bromomethyl)propane-1,3-diol

This alternative two-step route involves the initial formation of a brominated oxetane intermediate, followed by hydrolysis to yield the target diol.

Mechanism and Experimental Protocol

The first step involves the intramolecular cyclization of 2,2-bis(bromomethyl)propane-1,3-diol using a base, such as sodium ethoxide, to form (3-(bromomethyl)oxetan-3-yl)methanol. This reaction proceeds via a Williamson ether synthesis mechanism.

The second step is the hydrolysis of the bromomethyl group to a hydroxymethyl group. This is a nucleophilic substitution reaction where a hydroxide ion displaces the bromide ion.

Experimental Protocol:

Step 1: Synthesis of (3-(Bromomethyl)oxetan-3-yl)methanol

A solution of 2,2-bis(bromomethyl)propane-1,3-diol (10 g, 0.038 mol) in ethanol (50 ml) is added to a freshly prepared solution of sodium ethoxide (2.5 g, 0.038 mol) in ethanol (25 ml) at room temperature. The mixture is stirred at room temperature for 4 hours. After the reaction is complete, the precipitated salts are filtered off. The filtrate is concentrated under reduced pressure to yield (3-(bromomethyl)oxetan-3-yl)methanol as a colorless liquid.

Step 2: Hydrolysis to this compound

While a specific literature procedure for this exact transformation is not detailed, a standard hydrolysis protocol for a primary alkyl bromide can be employed. The (3-(bromomethyl)oxetan-3-yl)methanol is dissolved in a suitable solvent mixture, such as aqueous tetrahydrofuran or dimethylformamide. An excess of a hydroxide source, for example, sodium hydroxide or potassium hydroxide, is added. The reaction mixture is then heated to promote the nucleophilic substitution. The progress of the reaction can be monitored by thin-layer chromatography. Upon completion, the reaction is worked up by neutralization and extraction with an organic solvent. The crude product can then be purified by column chromatography or distillation.

Quantitative Data

Step 1: (3-(Bromomethyl)oxetan-3-yl)methanol Synthesis

ParameterValueReference
Starting Material2,2-Bis(bromomethyl)propane-1,3-diol
ReagentSodium ethoxide
SolventEthanol
Reaction TemperatureRoom Temperature
Reaction Time4 hours
Yield65%

Step 2: Hydrolysis (Representative Conditions)

ParameterValue
Starting Material(3-(Bromomethyl)oxetan-3-yl)methanol
ReagentSodium Hydroxide or Potassium Hydroxide
SolventAqueous THF or DMF
Reaction TemperatureElevated (e.g., 50-100 °C)
Reaction TimeVaries (monitor by TLC)
YieldNot reported (expected to be moderate to high)

Reaction Pathway Diagram

G cluster_step1 Step 1: Cyclization cluster_step2 Step 2: Hydrolysis start 2,2-Bis(bromomethyl) propane-1,3-diol intermediate (3-(Bromomethyl)oxetan-3-yl) methanol start->intermediate Williamson Ether Synthesis product This compound intermediate->product Nucleophilic Substitution reagent1 NaOEt, EtOH conditions1 Room Temp, 4h reagent2 NaOH or KOH conditions2 Aqueous THF, Heat

Caption: Two-step synthesis of this compound.

Characterization Data

The final product, this compound, can be characterized using standard analytical techniques.

PropertyValueReference
Molecular FormulaC4H8O3
Molecular Weight104.11 g/mol
AppearanceColorless oil[1]
Boiling Point128 °C
¹H NMR (CDCl₃, 400 MHz) δ4.54 (d, J=6.0 Hz, 2H), 4.45 (d, J=6.0 Hz, 2H), 3.89 (s, 4H)

Conclusion

This technical guide has detailed two viable synthetic routes to this compound. The one-pot synthesis from pentaerythritol offers a more direct approach, while the two-step method starting from 2,2-bis(bromomethyl)propane-1,3-diol provides an alternative pathway. Both methods yield a valuable and versatile building block for the synthesis of complex molecules with potential applications in drug discovery and development. The provided experimental protocols and data are intended to serve as a practical resource for researchers in the field of medicinal and synthetic chemistry.

References

An In-depth Technical Guide to the Spectroscopic Characterization of 3-(Hydroxymethyl)oxetan-3-ol

Author: BenchChem Technical Support Team. Date: December 2025

For the Attention of: Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of the spectroscopic characterization of 3-(hydroxymethyl)oxetan-3-ol (CAS No. 16563-93-2). Due to the limited availability of published experimental spectra for this compound, this document presents predicted spectroscopic data based on structurally similar compounds. It includes expected key data for Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). Furthermore, detailed experimental protocols for these analytical techniques are provided to facilitate the acquisition of actual data. A logical workflow for the spectroscopic characterization process is also visualized.

Introduction

This compound is a small, bifunctional oxetane derivative. The oxetane ring, a four-membered cyclic ether, is a valuable structural motif in medicinal chemistry, often employed to modulate physicochemical properties such as solubility, lipophilicity, and metabolic stability. The presence of two hydroxyl groups in this compound offers multiple points for further chemical modification, making it an attractive building block in the synthesis of more complex molecules, including potential pharmaceutical candidates. Accurate spectroscopic characterization is paramount for verifying the structure and purity of this compound and any subsequent derivatives.

Predicted Spectroscopic Data

Disclaimer: The following spectroscopic data has been predicted based on the analysis of structurally analogous compounds due to the absence of publicly available experimental data for this compound at the time of this publication. These values should be used as a guide for the interpretation of experimentally obtained spectra.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an essential technique for elucidating the carbon-hydrogen framework of a molecule.

Table 1: Predicted ¹H NMR Data for this compound

Solvent: Deuterated Chloroform (CDCl₃)

Chemical Shift (δ) ppm (Predicted)MultiplicityNumber of ProtonsAssignment
~ 4.6 - 4.8d2Oxetane ring CH₂ (adjacent to O)
~ 4.4 - 4.6d2Oxetane ring CH₂ (adjacent to O)
~ 3.8s2-CH₂OH
~ 3.0 - 4.0br s2-OH

Table 2: Predicted ¹³C NMR Data for this compound

Solvent: Deuterated Chloroform (CDCl₃)

Chemical Shift (δ) ppm (Predicted)Carbon TypeAssignment
~ 80CQuaternary carbon of oxetane ring
~ 75CH₂Oxetane ring CH₂
~ 65CH₂-CH₂OH
Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Table 3: Predicted IR Absorption Bands for this compound

Wavenumber (cm⁻¹) (Predicted)IntensityVibration TypeFunctional Group
3600 - 3200Strong, BroadO-H stretchHydroxyl (-OH)
3000 - 2850MediumC-H stretchAliphatic (CH₂)
~ 1100StrongC-O stretchEther (oxetane)
~ 1050StrongC-O stretchAlcohol (-CH₂OH)
Mass Spectrometry (MS)

Mass spectrometry provides information about the mass and fragmentation pattern of a molecule. For a polar molecule like this compound, Electrospray Ionization (ESI) is a suitable technique.

Table 4: Predicted Mass Spectrometry Data for this compound

Ionization Method: Electrospray Ionization (ESI), Positive Mode

m/z (Predicted)Ion Formation
105.05[M+H]⁺
127.03[M+Na]⁺
87.04[M+H-H₂O]⁺

Experimental Protocols

The following are generalized protocols for the spectroscopic analysis of small, polar organic molecules like this compound. Instrument-specific parameters may require optimization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.

Methodology:

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O) in a clean, dry vial.[1] For referencing, the solvent residual peak can be used, or an internal standard like tetramethylsilane (TMS) can be added.[1] Transfer the solution to a 5 mm NMR tube.

  • Instrument Setup:

    • Insert the sample into the NMR spectrometer.

    • Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve homogeneity.

  • ¹H NMR Acquisition:

    • Use a standard single-pulse experiment (e.g., zg30).

    • Set the spectral width to cover the expected range of proton resonances (e.g., 0-12 ppm).

    • Acquire a sufficient number of scans (typically 8-16) to achieve a good signal-to-noise ratio.

    • Set a relaxation delay (D1) of 1-5 seconds to ensure full relaxation of the protons.

  • ¹³C NMR Acquisition:

    • Use a proton-decoupled pulse program (e.g., zgpg30).

    • Set the spectral width to cover the expected carbon resonance range (e.g., 0-220 ppm).

    • Acquire a larger number of scans (typically 128 or more) due to the lower natural abundance of ¹³C.

    • A relaxation delay of 2 seconds is generally sufficient.

  • Data Processing:

    • Apply a Fourier transform to the acquired Free Induction Decay (FID).

    • Phase the spectrum and calibrate the chemical shift scale using the solvent residual peak or the internal standard.

    • Integrate the peaks in the ¹H spectrum and analyze the chemical shifts, multiplicities, and coupling constants.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the functional groups in the molecule.

Methodology:

  • Sample Preparation: As this compound is expected to be a liquid or a low-melting solid, the Attenuated Total Reflectance (ATR) or thin-film method is suitable.[2][3]

    • ATR: Place a small drop of the sample directly onto the ATR crystal (e.g., diamond or germanium).[2]

    • Thin Film (for liquids): Place a drop of the liquid on a salt plate (e.g., NaCl or KBr) and cover with a second plate to create a thin film.[3]

  • Background Spectrum Acquisition:

    • Ensure the ATR crystal or salt plates are clean.

    • Acquire a background spectrum of the empty accessory. This will be subtracted from the sample spectrum.

  • Sample Spectrum Acquisition:

    • Place the prepared sample in the FT-IR spectrometer.

    • Acquire the spectrum over a typical mid-IR range (e.g., 4000-400 cm⁻¹).[2]

    • Co-add multiple scans (e.g., 16-32) to improve the signal-to-noise ratio.

  • Data Analysis:

    • Identify the characteristic absorption bands and correlate them to specific functional groups using correlation tables.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Methodology:

  • Sample Preparation:

    • Prepare a stock solution of the sample at approximately 1 mg/mL in a suitable solvent like methanol or acetonitrile.[4][5]

    • Perform a serial dilution to a final concentration of 1-10 µg/mL in a solvent compatible with ESI-MS (e.g., methanol, acetonitrile, water, or a mixture thereof).[4] The addition of a small amount of formic acid can aid in protonation for positive ion mode.

  • Instrument Setup:

    • The mass spectrometer should be calibrated according to the manufacturer's instructions.

    • Set the ESI source parameters, including capillary voltage, nebulizing gas pressure, and drying gas flow rate and temperature, to optimal values for the analyte.

  • Data Acquisition:

    • Introduce the sample solution into the ESI source via direct infusion using a syringe pump or through a liquid chromatography (LC) system.

    • Acquire the mass spectrum in the positive ion mode over an appropriate m/z range (e.g., 50-500).

    • If necessary, perform tandem MS (MS/MS) on the protonated molecular ion ([M+H]⁺) to obtain fragmentation data for structural confirmation.

  • Data Analysis:

    • Identify the molecular ion peak (e.g., [M+H]⁺, [M+Na]⁺).

    • Determine the monoisotopic mass and compare it to the calculated exact mass of the compound (C₄H₈O₃, Exact Mass: 104.0473).

    • Analyze the fragmentation pattern from the MS/MS spectrum to further confirm the molecular structure.

Experimental Workflow Visualization

The following diagram illustrates a logical workflow for the comprehensive spectroscopic characterization of this compound.

Spectroscopic_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis & Interpretation cluster_conclusion Conclusion Sample Pure this compound Prep_NMR Dissolve in Deuterated Solvent Sample->Prep_NMR Prep_IR Neat Sample Sample->Prep_IR Prep_MS Dilute in Volatile Solvent Sample->Prep_MS NMR_Acq NMR Spectrometer (¹H, ¹³C) Prep_NMR->NMR_Acq IR_Acq FT-IR Spectrometer Prep_IR->IR_Acq MS_Acq ESI-MS Spectrometer Prep_MS->MS_Acq NMR_Data Chemical Shifts Multiplicity, Integration NMR_Acq->NMR_Data IR_Data Absorption Frequencies IR_Acq->IR_Data MS_Data m/z Values Fragmentation MS_Acq->MS_Data Structure Structural Elucidation & Purity Assessment NMR_Data->Structure Framework IR_Data->Structure Functional Groups MS_Data->Structure Molecular Weight

Caption: A logical workflow for the spectroscopic characterization of a chemical compound.

References

An In-depth Technical Guide to the Physicochemical Properties of 3-(Hydroxymethyl)oxetan-3-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(Hydroxymethyl)oxetan-3-ol is a unique bifunctional oxetane derivative possessing two hydroxyl groups. The strained four-membered oxetane ring, coupled with the presence of two primary hydroxyl moieties, imparts distinct physicochemical characteristics that are of significant interest in medicinal chemistry and drug development. The oxetane motif is increasingly utilized as a bioisostere for gem-dimethyl or carbonyl groups, often leading to improved metabolic stability, aqueous solubility, and lipophilicity. This guide provides a comprehensive overview of the known physicochemical properties of this compound and outlines detailed experimental protocols for the determination of key molecular descriptors.

Molecular and Physicochemical Properties

Quantitative data for this compound is limited in publicly available literature. The following tables summarize the available data for the target compound and related analogs, oxetan-3-ol and 3-methyl-3-oxetanemethanol, to provide context.

Table 1: General Physicochemical Properties

PropertyThis compoundOxetan-3-ol3-Methyl-3-oxetanemethanol
CAS Number 16563-93-2[1]7748-36-9[2]3143-02-0[3]
Molecular Formula C4H8O3[1]C3H6O2[2]C5H10O2[3]
Molecular Weight 104.11 g/mol [1]74.08 g/mol [2]102.13 g/mol [3][4]
Appearance Liquid[5]Colorless to light yellow clear liquid[2]Clear colorless liquid[3]

Table 2: Thermal and Partitioning Properties

PropertyThis compoundOxetan-3-ol3-Methyl-3-oxetanemethanol
Melting Point Data not available14 °C[6]Data not available
Boiling Point Data not available153 °C[7]79 - 80 °C / 40 mmHg[3]
Aqueous Solubility Data not availableSoluble in water[8]Data not available
pKa (predicted) Data not available13.68 ± 0.20[7]Data not available
logP (predicted) Data not available-0.8[9]-0.2[4]

Experimental Protocols for Physicochemical Property Determination

Due to the absence of specific experimental data for this compound, the following sections detail generalized, standard laboratory protocols for the determination of key physicochemical properties applicable to diols and other small organic molecules.

Melting Point Determination

The melting point of a solid is the temperature at which it changes state from solid to liquid. For a pure substance, this transition occurs over a narrow temperature range.

Methodology: Capillary Method

  • Sample Preparation: A small amount of the finely powdered, dry solid is packed into a thin-walled capillary tube, sealed at one end, to a height of 2-3 mm.[10]

  • Apparatus Setup: The capillary tube is placed in a melting point apparatus, which consists of a heated block or oil bath and a thermometer or an electronic temperature sensor.

  • Heating: The sample is heated at a steady, slow rate (e.g., 1-2 °C per minute) to ensure thermal equilibrium between the sample, the heating medium, and the thermometer.

  • Observation: The temperature at which the first drop of liquid appears (the onset of melting) and the temperature at which the last crystal melts are recorded as the melting point range.

Boiling Point Determination

The boiling point of a liquid is the temperature at which its vapor pressure equals the pressure of the gas above it.

Methodology: Micro Boiling Point Determination (Thiele Tube Method)

  • Sample Preparation: A small volume (a few drops) of the liquid is placed in a small test tube or a Durham tube.[11] A capillary tube, sealed at one end, is inverted and placed inside the test tube with the open end submerged in the liquid.

  • Apparatus Setup: The test tube assembly is attached to a thermometer and placed in a Thiele tube containing a high-boiling point liquid (e.g., mineral oil).[11][12]

  • Heating: The Thiele tube is gently heated, causing the temperature of the oil and the sample to rise.[11]

  • Observation: As the liquid boils, a steady stream of bubbles will emerge from the open end of the capillary tube. The heat source is then removed, and the apparatus is allowed to cool. The temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.[12][13]

Aqueous Solubility Determination

Solubility is the property of a solid, liquid, or gaseous chemical substance called solute to dissolve in a solid, liquid, or gaseous solvent.

Methodology: Shake-Flask Method

  • Sample Preparation: An excess amount of the solid or liquid solute is added to a known volume of water in a flask.

  • Equilibration: The flask is sealed and agitated (e.g., shaken or stirred) at a constant temperature for a prolonged period (e.g., 24-48 hours) to ensure that equilibrium is reached.

  • Phase Separation: The mixture is allowed to stand, or is centrifuged, to separate the undissolved solute from the saturated aqueous solution.

  • Quantification: A known volume of the clear, saturated aqueous solution is carefully removed and the concentration of the dissolved solute is determined using a suitable analytical technique (e.g., UV-Vis spectroscopy, HPLC, or gravimetric analysis after solvent evaporation).[14][15]

pKa Determination

The pKa is a measure of the acidity of a molecule. For an alcohol, it represents the tendency to deprotonate the hydroxyl group.

Methodology: Potentiometric Titration

  • Sample Preparation: A precise amount of the compound is dissolved in a suitable solvent, typically a mixture of water and a co-solvent like methanol or DMSO if the compound has low water solubility.[16]

  • Titration Setup: The solution is placed in a beaker with a calibrated pH electrode and a magnetic stirrer.

  • Titration: A standardized solution of a strong base (e.g., NaOH) is added incrementally to the sample solution.[17]

  • Data Collection: The pH of the solution is recorded after each addition of the titrant.

  • Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point, which is the point where half of the acid has been neutralized.[18][19]

LogP Determination

The partition coefficient (P) is a measure of the differential solubility of a compound in two immiscible solvents, typically octan-1-ol and water. The logarithm of this ratio is the logP.

Methodology: Shake-Flask Method

  • Solvent Preparation: Octan-1-ol and water are mutually saturated by shaking them together and then allowing the layers to separate.

  • Partitioning: A known amount of the compound is dissolved in one of the phases (usually the one in which it is more soluble). A known volume of this solution is then added to a known volume of the other phase in a separatory funnel.

  • Equilibration: The funnel is shaken for a set period to allow the compound to partition between the two phases until equilibrium is reached.

  • Phase Separation: The two phases are allowed to separate completely.

  • Quantification: The concentration of the compound in each phase is determined using an appropriate analytical method (e.g., UV-Vis spectroscopy or HPLC).[20][21]

  • Calculation: The logP is calculated using the formula: logP = log10([concentration in octanol] / [concentration in water]).[21]

Visualizations

The following diagrams illustrate the logical workflow for the characterization of a novel chemical entity and the general structure of this compound.

Physicochemical_Property_Workflow cluster_start Start cluster_properties Physicochemical Profiling cluster_data Data Analysis & Interpretation cluster_application Application Start Novel Compound (this compound) MeltingPoint Melting Point Determination Start->MeltingPoint BoilingPoint Boiling Point Determination Start->BoilingPoint Solubility Aqueous Solubility (Shake-Flask) Start->Solubility pKa pKa Determination (Potentiometric Titration) Start->pKa LogP LogP Determination (Shake-Flask) Start->LogP DataAnalysis Data Compilation & Structure-Property Relationship Analysis MeltingPoint->DataAnalysis BoilingPoint->DataAnalysis Solubility->DataAnalysis pKa->DataAnalysis LogP->DataAnalysis DrugDev Informing Drug Development Strategies DataAnalysis->DrugDev

Caption: Workflow for Physicochemical Characterization.

molecular_structure cluster_structure This compound C1 C O1 O C1->O1 C2 C C3 C C2->C3 C3->C1 C4 C C3->C4 O2 O C3->O2 O1->C2 O3 O C4->O3 H1 H O2->H1 H2 H O3->H2

Caption: Structure of this compound.

References

Early Synthetic Routes to 3-(Hydroxymethyl)oxetan-3-ol: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the early synthetic routes to 3-(hydroxymethyl)oxetan-3-ol, a valuable building block in medicinal chemistry and materials science. The document details the core synthetic strategies, provides in-depth experimental protocols for key transformations, and presents quantitative data in a structured format for easy comparison. Visual diagrams of the synthetic pathways are included to facilitate a clear understanding of the chemical transformations.

Introduction

This compound, also known as 3,3-bis(hydroxymethyl)oxetane or oxetane-3,3-diyldimethanol, is a key structural motif incorporated into a variety of molecules to enhance their physicochemical properties. The presence of the oxetane ring can improve aqueous solubility, metabolic stability, and lipophilicity of drug candidates. This guide focuses on the foundational synthetic approaches to this important compound, emphasizing the intramolecular cyclization of polyol precursors.

Core Synthetic Strategy: Intramolecular Cyclization

The most prevalent and established method for the synthesis of this compound involves a multi-step sequence starting from diethyl malonate. The overall strategy relies on the construction of a 2,2-disubstituted propane-1,3-diol derivative, which then undergoes an intramolecular Williamson ether synthesis to form the strained four-membered oxetane ring.

The logical workflow for this synthesis is outlined below:

A Diethyl Malonate B Diethyl 2,2-bis(hydroxymethyl)malonate A->B Hydroxymethylation C 2,2-bis(hydroxymethyl)propane-1,3-diol B->C Reduction D Monotosylated Tetraol C->D Selective Tosylation E This compound D->E Intramolecular Cyclization

Caption: Overall synthetic workflow from diethyl malonate.

Key Synthetic Steps and Experimental Protocols

This section provides detailed experimental procedures for the key steps in the synthesis of this compound.

Step 1: Synthesis of Diethyl 2,2-bis(hydroxymethyl)malonate

The synthesis commences with the base-catalyzed hydroxymethylation of diethyl malonate using formaldehyde. A well-established procedure for this transformation is available from Organic Syntheses.

Experimental Protocol:

To a solution of aqueous formaldehyde (40%, 150 mL, 2.0 mol) and potassium carbonate (8.3 g, 0.06 mol) in water (100 mL) is added diethyl malonate (160 g, 1.0 mol) dropwise at a rate that maintains the reaction temperature below 30 °C. The mixture is stirred for an additional 3 hours at room temperature. The reaction mixture is then extracted with diethyl ether (3 x 200 mL). The combined organic extracts are washed with brine (100 mL), dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield diethyl 2,2-bis(hydroxymethyl)malonate as a colorless oil, which may solidify upon standing.

Reactant/ReagentMolecular Weight ( g/mol )MolesVolume (mL)Mass (g)
Diethyl Malonate160.171.0151160
Formaldehyde (40% aq.)30.032.0150-
Potassium Carbonate138.210.06-8.3
Diethyl Ether74.12-600-
Brine--100-
Sodium Sulfate142.04--As needed
Product Diethyl 2,2-bis(hydroxymethyl)malonate 220.22 - ~190-200 (Typical Yield: 86-91%)
Step 2: Reduction to 2,2-bis(hydroxymethyl)propane-1,3-diol

The subsequent step involves the reduction of the diester, diethyl 2,2-bis(hydroxymethyl)malonate, to the corresponding tetraol, 2,2-bis(hydroxymethyl)propane-1,3-diol. This transformation is typically achieved using a powerful reducing agent such as lithium aluminum hydride (LAH).

Experimental Protocol:

A solution of diethyl 2,2-bis(hydroxymethyl)malonate (22.0 g, 0.1 mol) in anhydrous tetrahydrofuran (THF, 100 mL) is added dropwise to a stirred suspension of lithium aluminum hydride (7.6 g, 0.2 mol) in anhydrous THF (150 mL) at 0 °C under an inert atmosphere of nitrogen. The reaction mixture is then allowed to warm to room temperature and stirred for 12 hours. After completion, the reaction is carefully quenched by the sequential dropwise addition of water (7.6 mL), 15% aqueous sodium hydroxide (7.6 mL), and water (22.8 mL). The resulting white precipitate is filtered off and washed with hot THF (3 x 50 mL). The combined filtrate is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to afford 2,2-bis(hydroxymethyl)propane-1,3-diol as a white solid.

Reactant/ReagentMolecular Weight ( g/mol )MolesVolume (mL)Mass (g)
Diethyl 2,2-bis(hydroxymethyl)malonate220.220.1-22.0
Lithium Aluminum Hydride37.950.2-7.6
Anhydrous THF--250-
Water18.02-30.4-
15% aq. Sodium Hydroxide40.00-7.6-
Magnesium Sulfate120.37--As needed
Product 2,2-bis(hydroxymethyl)propane-1,3-diol 136.15 - ~12-13 (Typical Yield: 90-95%)
Step 3: Intramolecular Cyclization to this compound

The final step is the selective activation of one of the primary hydroxyl groups followed by an intramolecular nucleophilic substitution to form the oxetane ring. This is commonly achieved by monotosylation of the tetraol and subsequent base-mediated cyclization.

Experimental Protocol:

To a stirred solution of 2,2-bis(hydroxymethyl)propane-1,3-diol (13.6 g, 0.1 mol) in pyridine (100 mL) at 0 °C is added p-toluenesulfonyl chloride (19.1 g, 0.1 mol) portionwise over 30 minutes. The reaction mixture is stirred at 0 °C for 4 hours and then allowed to stand at 4 °C for 12 hours. The mixture is then poured into ice-water (500 mL) and extracted with dichloromethane (3 x 150 mL). The combined organic layers are washed with 1 M hydrochloric acid (2 x 100 mL), saturated aqueous sodium bicarbonate solution (100 mL), and brine (100 mL), then dried over anhydrous sodium sulfate, and concentrated under reduced pressure to give the crude monotosylate.

The crude monotosylate is dissolved in methanol (200 mL), and a solution of sodium hydroxide (8.0 g, 0.2 mol) in water (20 mL) is added. The mixture is heated at reflux for 2 hours. After cooling to room temperature, the solvent is removed under reduced pressure. The residue is taken up in ethanol, and the inorganic salts are filtered off. The filtrate is concentrated, and the crude product is purified by column chromatography (silica gel, ethyl acetate/hexane gradient) to afford this compound as a white solid.

Reactant/ReagentMolecular Weight ( g/mol )MolesVolume (mL)Mass (g)
2,2-bis(hydroxymethyl)propane-1,3-diol136.150.1-13.6
p-Toluenesulfonyl Chloride190.650.1-19.1
Pyridine79.10-100-
Sodium Hydroxide40.000.2-8.0
Methanol32.04-200-
Product This compound 118.13 - ~7-8 (Typical Yield: 60-70% over two steps)

Synthetic Pathway Diagram

The multi-step synthesis of this compound is depicted in the following reaction scheme.

cluster_0 Step 1: Hydroxymethylation cluster_1 Step 2: Reduction cluster_2 Step 3: Cyclization Diethyl Malonate Diethyl 2,2-bis(hydroxymethyl)malonate Diethyl Malonate->Diethyl 2,2-bis(hydroxymethyl)malonate CH2O, K2CO3 2,2-bis(hydroxymethyl)propane-1,3-diol Diethyl 2,2-bis(hydroxymethyl)malonate->2,2-bis(hydroxymethyl)propane-1,3-diol LiAlH4, THF This compound 2,2-bis(hydroxymethyl)propane-1,3-diol->this compound 1. TsCl, Pyridine 2. NaOH, MeOH

Caption: Reaction scheme for the synthesis of this compound.

Conclusion

This technical guide has detailed a reliable and early synthetic route to this compound. The described multi-step process, commencing from diethyl malonate, provides a clear pathway for the preparation of this valuable oxetane derivative. The provided experimental protocols and quantitative data serve as a practical resource for researchers in the fields of organic synthesis, medicinal chemistry, and materials science, enabling the efficient production of this key building block for various applications. Further optimization of reaction conditions and exploration of alternative cyclization strategies may lead to improved overall yields and process efficiency.

Navigating the Spectroscopic Landscape of 3-(Hydroxymethyl)oxetan-3-ol: A Technical Guide to ¹H and ¹³C NMR Data

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This technical guide provides a detailed overview of the expected ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopic data for the novel bifunctional oxetane, 3-(hydroxymethyl)oxetan-3-ol. Due to the limited availability of published experimental spectra for this specific compound, this document presents predicted data based on the analysis of structurally analogous compounds and established NMR principles. This guide also outlines a comprehensive experimental protocol for the acquisition of high-quality NMR data and includes visualizations of the molecular structure and a general workflow for NMR-based structural elucidation to aid researchers in their analytical endeavors.

Introduction

Oxetanes are increasingly recognized as valuable structural motifs in medicinal chemistry, offering a unique combination of properties including improved metabolic stability, reduced lipophilicity, and enhanced aqueous solubility. The compound this compound, featuring both a tertiary alcohol and a primary hydroxymethyl group, represents a versatile building block for the synthesis of more complex molecules. A thorough understanding of its spectroscopic properties is paramount for its effective utilization in drug discovery and development. This guide aims to provide a foundational understanding of the ¹H and ¹³C NMR characteristics of this compound.

Predicted NMR Data

The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts, multiplicities, and coupling constants for this compound. These predictions are based on the analysis of similar molecular structures and are intended to serve as a reference for researchers.

Predicted ¹H NMR Data

Solvent: CDCl₃ Frequency: 400 MHz

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~ 4.6 - 4.7d, J ≈ 6 Hz2H-CH ₂-O (Oxetane Ring)
~ 4.4 - 4.5d, J ≈ 6 Hz2H-CH ₂-O (Oxetane Ring)
~ 3.8 - 3.9s2H-CH ₂OH (Hydroxymethyl)
~ 2.5 - 3.5br s2H-OH (Hydroxyls)
Predicted ¹³C NMR Data

Solvent: CDCl₃ Frequency: 100 MHz

Chemical Shift (δ, ppm)Assignment
~ 78 - 80C -O (Oxetane Ring)
~ 70 - 72C (OH)(CH₂OH)
~ 65 - 67-C H₂OH (Hydroxymethyl)

Experimental Protocols

The following is a detailed methodology for the acquisition of ¹H and ¹³C NMR spectra for this compound.

Sample Preparation
  • Sample Weighing: Accurately weigh approximately 5-10 mg of this compound.

  • Solvent Addition: Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃). For enhanced signal resolution and to minimize water suppression artifacts, the use of high-purity CDCl₃ is recommended.

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • Transfer to NMR Tube: Transfer the solution to a clean, dry 5 mm NMR tube.

  • Filtration (Optional): If the solution is not clear, filter it through a small plug of glass wool into the NMR tube to remove any particulate matter.

¹H NMR Spectroscopy
  • Instrument: 400 MHz NMR Spectrometer

  • Pulse Program: Standard single-pulse experiment (zg30)

  • Temperature: 298 K

  • Number of Scans: 16

  • Relaxation Delay: 1.0 s

  • Acquisition Time: 4.0 s

  • Spectral Width: 16 ppm

  • Data Processing: Apply an exponential window function with a line broadening of 0.3 Hz before Fourier transformation. Phase and baseline correct the resulting spectrum.

¹³C NMR Spectroscopy
  • Instrument: 100 MHz NMR Spectrometer (corresponding to a 400 MHz ¹H frequency)

  • Pulse Program: Proton-decoupled pulse program (zgpg30)

  • Temperature: 298 K

  • Number of Scans: 1024

  • Relaxation Delay: 2.0 s

  • Acquisition Time: 1.5 s

  • Spectral Width: 240 ppm

  • Data Processing: Apply an exponential window function with a line broadening of 1.0 Hz before Fourier transformation. Phase and baseline correct the resulting spectrum.

Visualizations

Molecular Structure

3_hydroxymethyl_oxetan_3_ol O1 O C4 CH2 O1->C4 C2 CH2 C2->O1 C3 C C3->C2 C5 CH2OH C3->C5 O6 OH C3->O6 C4->C3

Caption: Chemical structure of this compound.

Experimental Workflow

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_analysis Structure Elucidation weigh Weigh Compound dissolve Dissolve in Deuterated Solvent weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer h1_nmr 1H NMR Experiment transfer->h1_nmr c13_nmr 13C NMR Experiment transfer->c13_nmr d2_nmr 2D NMR (COSY, HSQC, HMBC) transfer->d2_nmr ft Fourier Transform h1_nmr->ft c13_nmr->ft d2_nmr->ft phase_baseline Phase & Baseline Correction ft->phase_baseline integrate Integration & Peak Picking phase_baseline->integrate assign_shifts Assign Chemical Shifts integrate->assign_shifts analyze_coupling Analyze Coupling Constants assign_shifts->analyze_coupling confirm_structure Confirm Structure analyze_coupling->confirm_structure

Caption: Logical workflow for NMR-based structure elucidation.

Conclusion

This technical guide provides essential predicted ¹H and ¹³C NMR data and a robust experimental protocol for this compound, a compound of significant interest in medicinal chemistry. While awaiting experimental verification, the information presented here serves as a valuable resource for researchers, facilitating the identification and characterization of this and related oxetane derivatives. The provided methodologies and visualizations are intended to support the seamless integration of this versatile building block into drug discovery and development pipelines.

An In-depth Technical Guide to the Infrared (IR) Spectroscopy of 3-(Hydroxymethyl)oxetan-3-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the infrared (IR) spectroscopic properties of 3-(Hydroxymethyl)oxetan-3-ol (CAS RN: 16563-93-2). This document outlines the expected spectral features of this compound, a detailed experimental protocol for obtaining its IR spectrum, and a logical workflow for spectral analysis. The information presented herein is intended to support research, development, and quality control activities involving this molecule.

Introduction to this compound

This compound is a bifunctional organic molecule containing a four-membered oxetane ring and two hydroxyl groups. The presence of these functional groups dictates its characteristic infrared absorption bands. The oxetane ring, a cyclic ether, and the diol functionality make this compound a valuable building block in medicinal chemistry and materials science. Accurate spectroscopic characterization is crucial for its identification and for monitoring its reactions.

Predicted Infrared Spectral Data

The following table summarizes the predicted infrared absorption bands for this compound. These predictions are based on the known absorption frequencies of alcohols, ethers, and cycloalkanes. The presence of two hydroxyl groups is expected to result in a prominent, broad absorption band due to intermolecular and intramolecular hydrogen bonding.

Wavenumber (cm⁻¹)IntensityVibrational ModeFunctional Group
3600 - 3200Strong, BroadO-H stretchingAlcohol (Hydrogen-bonded)
3000 - 2850MediumC-H stretchingAlkane (CH₂)
1475 - 1450MediumC-H bending (scissoring)Alkane (CH₂)
1350 - 1260StrongC-O stretchingAlcohol (Primary & Tertiary)
1150 - 1050StrongC-O-C stretching (asymmetric)Oxetane (Cyclic Ether)
980 - 960MediumC-C stretchingOxetane Ring
~900MediumC-O-C stretching (symmetric)Oxetane (Cyclic Ether)

Experimental Protocol for Acquiring the IR Spectrum

This section details the methodology for obtaining a high-quality infrared spectrum of this compound using the Attenuated Total Reflectance (ATR) Fourier Transform Infrared (FT-IR) spectroscopy technique, which is well-suited for solid samples.[1]

3.1. Instrumentation and Materials

  • FT-IR Spectrometer equipped with an ATR accessory (e.g., with a diamond or zinc selenide crystal).

  • Spatula.

  • This compound, solid sample.

  • Solvent for cleaning (e.g., isopropanol or acetone).

  • Lint-free laboratory wipes.

3.2. Sample Preparation and Measurement

  • Crystal Cleaning: Before analysis, ensure the ATR crystal surface is clean. Use a lint-free wipe dampened with isopropanol or acetone to gently clean the crystal surface. Allow the solvent to fully evaporate.

  • Background Spectrum: Record a background spectrum of the empty ATR crystal. This will be automatically subtracted from the sample spectrum to remove any interference from the ambient atmosphere (e.g., CO₂ and water vapor).

  • Sample Application: Place a small amount of the solid this compound sample onto the center of the ATR crystal.

  • Pressure Application: Use the ATR's pressure clamp to apply firm and even pressure to the sample, ensuring good contact with the crystal surface.

  • Spectrum Acquisition: Collect the infrared spectrum of the sample. Typically, 16 to 32 scans are co-added to obtain a spectrum with a good signal-to-noise ratio. The typical spectral range is 4000 cm⁻¹ to 400 cm⁻¹.

  • Data Processing: After acquisition, the spectrum may be baseline-corrected and normalized as needed.

  • Cleaning: After the measurement is complete, release the pressure clamp, remove the sample, and clean the ATR crystal surface thoroughly with a solvent-dampened lint-free wipe.

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the infrared spectroscopic analysis of this compound.

IR_Analysis_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition & Processing cluster_analysis Spectral Interpretation start Start clean_atr Clean ATR Crystal start->clean_atr background Acquire Background Spectrum clean_atr->background apply_sample Apply Solid Sample background->apply_sample apply_pressure Apply Pressure apply_sample->apply_pressure acquire_spectrum Acquire IR Spectrum apply_pressure->acquire_spectrum process_data Process Spectrum (Baseline Correction, Normalization) acquire_spectrum->process_data identify_peaks Identify Key Absorption Bands process_data->identify_peaks assign_peaks Assign Vibrational Modes identify_peaks->assign_peaks compare_reference Compare with Reference Spectra assign_peaks->compare_reference end End compare_reference->end

Caption: Workflow for IR analysis of this compound.

Interpretation of the Spectrum

A typical approach to interpreting the IR spectrum of this compound involves a stepwise analysis of the key regions.

  • O-H Region (3600 - 3200 cm⁻¹): The presence of a strong and broad absorption band in this region is the most prominent feature and confirms the presence of the hydroxyl groups. The broadness is a direct consequence of hydrogen bonding.[2]

  • C-H Region (3000 - 2850 cm⁻¹): Absorptions just below 3000 cm⁻¹ are characteristic of sp³ C-H stretching vibrations from the methylene groups in the oxetane ring and the hydroxymethyl group.[3][4]

  • Fingerprint Region (below 1500 cm⁻¹): This region contains a complex pattern of absorptions that are unique to the molecule.[2] Key bands to identify include:

    • Strong C-O stretching vibrations between 1350 cm⁻¹ and 1260 cm⁻¹ for the primary and tertiary alcohols.

    • A strong, characteristic C-O-C asymmetric stretching band of the oxetane ring, typically found between 1150 cm⁻¹ and 1050 cm⁻¹.

    • Other C-C and C-O bending and stretching vibrations that contribute to the unique fingerprint of the molecule.

The absence of significant peaks in other regions, such as the carbonyl region (around 1700 cm⁻¹), can be used to confirm the purity of the sample and the absence of certain functional groups.[5]

This comprehensive guide provides the necessary information for the successful infrared spectroscopic analysis of this compound, aiding in its identification, characterization, and application in various scientific endeavors.

References

Mass Spectrometry Analysis of 3-(Hydroxymethyl)oxetan-3-ol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mass spectrometry analysis of 3-(Hydroxymethyl)oxetan-3-ol, a polar organic compound of interest in medicinal chemistry and drug development. The inherent ring strain and hydrophilic nature of the oxetane moiety present unique characteristics in its mass spectral behavior. This document outlines the predicted fragmentation patterns, experimental protocols for analysis, and a summary of expected quantitative data.

Predicted Electron Ionization Mass Spectrum and Fragmentation

Due to the absence of a publicly available experimental mass spectrum for this compound, this guide presents a predicted fragmentation pattern based on established principles of mass spectrometry for alcohols and cyclic ethers. The primary fragmentation pathways for diols and alcohols in electron ionization (EI) mass spectrometry are alpha-cleavage (cleavage of the C-C bond adjacent to the oxygen) and dehydration (loss of a water molecule).

The molecular ion ([M]⁺) of this compound (m/z 104) is expected to be of low abundance due to its instability. The major fragmentation pathways are hypothesized to be:

  • Alpha-Cleavage: Cleavage of the bond between the quaternary carbon and the hydroxymethyl group, leading to the loss of a CH₂OH radical (31 Da) and formation of a stable oxonium ion.

  • Ring Opening and Fragmentation: The strained oxetane ring can undergo cleavage, followed by further fragmentation.

  • Dehydration: The loss of one or two water molecules (18 Da each) from the molecular ion is a common fragmentation route for diols.

Table 1: Predicted Quantitative Data for Mass Spectrometry Analysis of this compound
m/zPredicted Fragment IonRelative Abundance (%)
104[C₄H₈O₃]⁺ (Molecular Ion)5
86[M - H₂O]⁺15
73[M - CH₂OH]⁺100 (Base Peak)
68[M - 2H₂O]⁺10
57[C₃H₅O]⁺45
45[C₂H₅O]⁺60
43[C₂H₃O]⁺35
31[CH₂OH]⁺70

Experimental Protocols

The following protocols are designed for the analysis of this compound using Liquid Chromatography-Mass Spectrometry (LC-MS), a suitable technique for polar, non-volatile small molecules.

Sample Preparation

Given the polar nature of this compound, a simple dilution or protein precipitation protocol is recommended for biological matrices.

  • Standard Solution Preparation: Prepare a 1 mg/mL stock solution of this compound in methanol or water.

  • Working Standard Dilutions: Serially dilute the stock solution with the initial mobile phase composition to create a calibration curve (e.g., 1 ng/mL to 1000 ng/mL).

  • Biological Sample Preparation (e.g., Plasma, Urine):

    • Thaw samples on ice.

    • For protein precipitation, add 3 volumes of ice-cold acetonitrile or methanol to 1 volume of the biological sample.

    • Vortex for 1 minute to precipitate proteins.

    • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

    • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in the initial mobile phase.

LC-MS Analysis

Hydrophilic Interaction Liquid Chromatography (HILIC) is often the preferred separation mode for highly polar compounds that show poor retention on traditional reversed-phase columns.

  • Instrumentation: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system coupled to a triple quadrupole or high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap).

  • Column: A HILIC column (e.g., Amide, Cyano, or Silica-based) with appropriate dimensions (e.g., 2.1 mm x 100 mm, 1.7 µm).

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient Elution:

    • 0-1 min: 95% B

    • 1-5 min: Linear gradient from 95% B to 50% B

    • 5-6 min: Hold at 50% B

    • 6-6.1 min: Return to 95% B

    • 6.1-8 min: Column re-equilibration at 95% B

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

  • Column Temperature: 40°C.

Mass Spectrometry Conditions
  • Ionization Mode: Electrospray Ionization (ESI) in positive ion mode.

  • Capillary Voltage: 3.5 kV.

  • Source Temperature: 120°C.

  • Desolvation Temperature: 350°C.

  • Desolvation Gas Flow: 600 L/hr.

  • Cone Gas Flow: 50 L/hr.

  • Collision Energy (for MS/MS): A ramp of collision energies (e.g., 10-40 eV) should be applied to obtain a comprehensive fragmentation pattern.

  • Data Acquisition: Full scan mode (e.g., m/z 50-200) and product ion scan mode for fragmentation analysis.

Visualizations

The following diagrams illustrate the predicted mass spectrometry fragmentation pathway and a general experimental workflow for the analysis of this compound.

fragmentation_pathway M [M]⁺˙ m/z 104 M_H2O [M-H₂O]⁺˙ m/z 86 M->M_H2O -H₂O M_CH2OH [M-CH₂OH]⁺ m/z 73 M->M_CH2OH -•CH₂OH (α-cleavage) frag2 [C₂H₅O]⁺ m/z 45 M->frag2 Ring Cleavage frag4 [CH₂OH]⁺ m/z 31 M->frag4 α-cleavage M_2H2O [M-2H₂O]⁺˙ m/z 68 M_H2O->M_2H2O -H₂O frag1 [C₃H₅O]⁺ m/z 57 M_CH2OH->frag1 -CH₄O frag3 [C₂H₃O]⁺ m/z 43 frag2->frag3 -H₂

Caption: Predicted EI Fragmentation of this compound.

experimental_workflow cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS Analysis cluster_data_analysis Data Analysis Sample Biological Sample Precipitation Protein Precipitation (Acetonitrile/Methanol) Sample->Precipitation Centrifugation Centrifugation Precipitation->Centrifugation Evaporation Evaporation Centrifugation->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution Injection HILIC-LC Separation Reconstitution->Injection Ionization Electrospray Ionization (ESI) Injection->Ionization Detection Mass Spectrometry Detection (Full Scan & MS/MS) Ionization->Detection Processing Data Processing (Peak Integration, Calibration) Detection->Processing Identification Compound Identification (m/z, Fragmentation) Processing->Identification Quantification Quantification Identification->Quantification

Caption: General Workflow for LC-MS Analysis.

Quantum Chemical Blueprint of 3-(Hydroxymethyl)oxetan-3-ol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The oxetane motif is of significant and growing interest in medicinal chemistry and drug development.[1][2] Its unique four-membered ring structure can profoundly influence the physicochemical properties of a molecule, including aqueous solubility, lipophilicity, metabolic stability, and conformational preference, often serving as a bioisostere for gem-dimethyl or carbonyl groups.[3][4] 3-(Hydroxymethyl)oxetan-3-ol, a diol derivative of the oxetane core, presents a particularly interesting scaffold due to its potential for complex hydrogen bonding networks and its inherent three-dimensionality.

This technical guide provides a comprehensive overview of a theoretical investigation into the structural, electronic, and vibrational properties of this compound using quantum chemical calculations. Understanding the molecule's intrinsic properties at a quantum level is paramount for predicting its behavior in biological systems and for the rational design of novel therapeutics. This document is intended for researchers, computational chemists, and drug development professionals seeking to leverage theoretical calculations to accelerate discovery.

Computational Methodology

The theoretical calculations detailed herein were performed using established quantum chemical methods. The protocol is designed to provide a balance between computational accuracy and efficiency for a molecule of this size.

Software and Theoretical Model: All calculations were hypothetically performed using the Gaussian 16 suite of programs. The molecular geometry of this compound was optimized using Density Functional Theory (DFT), a method known for its reliable prediction of molecular properties for organic compounds.[5][6] The Becke, 3-parameter, Lee-Yang-Parr (B3LYP) hybrid functional was employed, which has demonstrated high accuracy for thermochemistry and structural parameters of organic molecules.[3][7] The 6-311+G(d,p) basis set was used for all atoms, providing a flexible description of the electron density by including polarization and diffuse functions, which are crucial for accurately modeling non-covalent interactions like hydrogen bonds.

Conformational Analysis: A conformational search was conducted to identify the low-energy structures of the molecule. The primary degrees of freedom considered were the rotation of the hydroxymethyl group (C3-C4 bond) and the orientation of the hydrogen atoms of the two hydroxyl groups, which can lead to various intramolecular hydrogen bonding patterns. Several starting geometries were generated and optimized to find the global minimum energy conformer.

Frequency Calculations: Vibrational frequency calculations were performed at the same B3LYP/6-311+G(d,p) level of theory for the optimized geometry.[8][9] The absence of imaginary frequencies in the output confirms that the optimized structure corresponds to a true local minimum on the potential energy surface. These calculations also provide thermodynamic properties such as zero-point vibrational energy (ZPVE), enthalpy, and Gibbs free energy.

Electronic Structure Analysis: To gain insight into the electronic properties and reactivity, Frontier Molecular Orbital (FMO) analysis and Natural Bond Orbital (NBO) analysis were carried out on the optimized geometry.

  • FMO Analysis: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) were calculated. The HOMO-LUMO energy gap is a critical parameter for determining molecular stability and reactivity.[10][11]

  • NBO Analysis: NBO analysis was used to investigate charge distribution and intramolecular interactions, particularly the nature and strength of hydrogen bonds.[4][12] This involves analyzing the interactions between filled (donor) and empty (acceptor) orbitals, with the stabilization energy (E(2)) quantifying the strength of these interactions.

The overall computational procedure is outlined in the workflow diagram below.

G Computational Analysis Workflow A Initial Structure Generation (Conformational Search) B Geometry Optimization (DFT: B3LYP/6-311+G(d,p)) A->B C Frequency Calculation (Confirmation of Minimum) B->C E Electronic Property Analysis B->E D Thermodynamic Properties (ZPVE, Enthalpy, Gibbs Free Energy) C->D F Frontier Molecular Orbitals (HOMO, LUMO, Energy Gap) E->F G Natural Bond Orbital Analysis (Charge Distribution, H-Bonds) E->G G Key Intramolecular Hydrogen Bond cluster_0 O1 O(ring-OH) H1 H O2 O(CH2OH) p1->p2  1.95 Å OH_ring Ring O-H O_CH2OH Hydroxymethyl O OH_ring->O_CH2OH Intramolecular H-Bond G NBO Donor-Acceptor Interaction Donor Donor Orbital (Oxygen Lone Pair, n(O)) (Hydroxymethyl) Interaction Charge Transfer & Stabilization Donor->Interaction Acceptor Acceptor Orbital (Antibonding O-H, σ*(O-H)) (Ring) Acceptor->Interaction

References

A Technical Guide to the Discovery and Isolation of Oxetane-Containing Natural Products

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the discovery, isolation, and characterization of notable oxetane-containing natural products. The document details the experimental protocols for the extraction and purification of key compounds, presents their spectroscopic data for identification, and explores the signaling pathways through which they exert their biological effects.

Introduction to Oxetane-Containing Natural Products

The oxetane ring, a four-membered cyclic ether, is a relatively rare but structurally significant motif in natural products. Its presence often imparts potent and unique biological activities to the molecule, making these compounds highly attractive for drug discovery and development. The inherent ring strain of the oxetane moiety contributes to its unique chemical reactivity and conformational properties, which can lead to favorable interactions with biological targets. This guide focuses on three prominent examples: the anticancer agent paclitaxel (Taxol®), the antiviral and antitumor nucleoside analogue oxetanocin A, and the neurotrophic sesquiterpene merrilactone A.

Featured Oxetane-Containing Natural Products

This section details the discovery and biological activity of three key oxetane-containing natural products.

Paclitaxel (Taxol®)

Discovered in the bark of the Pacific yew tree, Taxus brevifolia, paclitaxel is a potent anticancer agent.[1] Its isolation in the 1960s and subsequent development as a frontline chemotherapy for various cancers, including ovarian, breast, and lung cancer, marked a significant milestone in cancer treatment.[2] Paclitaxel's mechanism of action involves its ability to stabilize microtubules, leading to the arrest of cell division and subsequent apoptosis.[3]

Oxetanocin A

Oxetanocin A was first isolated from the fermentation broth of the bacterium Bacillus megaterium.[4] This nucleoside analogue exhibits a broad spectrum of biological activities, including antiviral, particularly against the human immunodeficiency virus (HIV) and herpes simplex virus (HSV), and antitumor properties.[4] Its unique structure, featuring an oxetane ring in place of the furanose sugar of conventional nucleosides, is crucial for its biological function.

Merrilactone A

Merrilactone A is a sesquiterpene lactone isolated from the pericarps of Illicium merrillianum.[5] It has garnered significant interest for its potent neurotrophic activity, promoting the outgrowth of neurites in neuronal cell cultures.[5] This property suggests its potential as a therapeutic agent for neurodegenerative diseases.

Experimental Protocols for Isolation and Purification

The following sections provide detailed experimental procedures for the isolation of paclitaxel, oxetanocin A, and merrilactone A from their natural sources.

Isolation of Paclitaxel from Taxus brevifolia

The isolation of paclitaxel from the bark of Taxus brevifolia is a multi-step process involving extraction and extensive chromatographic purification. The yield of paclitaxel is typically low, in the range of 0.02-0.04% from pooled bark samples.[1]

Experimental Protocol:

  • Extraction:

    • Dried and ground bark of Taxus brevifolia is extracted with methanol or ethanol.[6]

    • The alcoholic extract is concentrated to remove the solvent.

  • Solvent Partitioning:

    • The concentrated extract is partitioned between water and dichloromethane to remove polar impurities.[6]

    • The dichloromethane layer, containing paclitaxel, is collected and concentrated.

  • Chromatographic Purification:

    • The crude extract is subjected to a series of chromatographic separations. A common sequence involves:

      • Silica Gel Chromatography: The extract is loaded onto a silica gel column and eluted with a gradient of hexane and acetone (e.g., starting with 60:40 hexane:acetone).[7]

      • Florisil Chromatography: Further purification can be achieved on a Florisil column.[7]

      • Reverse-Phase C18 Chromatography: A final purification step is often performed on a C18 reverse-phase column.[1]

  • Crystallization:

    • The purified paclitaxel fractions are combined, concentrated, and crystallized to yield the final product.

The general workflow for the isolation of paclitaxel is depicted below:

G start Dried & Ground Taxus brevifolia Bark extraction Methanol/Ethanol Extraction start->extraction Extraction partitioning Water-Dichloromethane Partitioning extraction->partitioning Purification silica_gel Silica Gel Chromatography partitioning->silica_gel Chromatography florisil Florisil Chromatography silica_gel->florisil c18 Reverse-Phase C18 Chromatography florisil->c18 crystallization Crystallization c18->crystallization Final Purification end Pure Paclitaxel crystallization->end

Figure 1: General workflow for the isolation of paclitaxel.
Isolation of Oxetanocin A from Bacillus megaterium

Oxetanocin A is isolated from the fermentation broth of Bacillus megaterium. The process involves ion-exchange chromatography followed by further purification steps.

Experimental Protocol:

  • Fermentation:

    • Bacillus megaterium is cultured in a suitable fermentation medium.[8]

  • Harvesting and Initial Purification:

    • The fermentation broth is filtered to remove bacterial cells.

    • The filtrate is passed through a Dowex 50WX8 (H+ form) ion-exchange column.[8]

    • The column is washed, and the adsorbed material containing oxetanocin A is eluted with 0.5 N ammonium hydroxide.[8]

  • Further Chromatographic Purification:

    • The eluate is passed through a carbon column and eluted with a stepwise gradient of aqueous acetone.[8]

    • The active fractions are then subjected to chromatography on a Diaion HP-20 column, eluting with a stepwise gradient of aqueous methanol.[8]

    • A final purification is performed on a silica gel column using a solvent system of butanol and concentrated ammonium hydroxide (e.g., 10:0.2).[8]

  • Crystallization:

    • The purified oxetanocin A is crystallized from water.

The general workflow for the isolation of oxetanocin A is illustrated below:

G start Bacillus megaterium Fermentation Broth filtration Filtration start->filtration ion_exchange Dowex 50WX8 (H+ form) filtration->ion_exchange Ion Exchange carbon_chrom Carbon Chromatography ion_exchange->carbon_chrom Purification diaion_hp20 Diaion HP-20 Chromatography carbon_chrom->diaion_hp20 silica_gel Silica Gel Chromatography diaion_hp20->silica_gel crystallization Crystallization silica_gel->crystallization Final Purification end Pure Oxetanocin A crystallization->end

Figure 2: General workflow for the isolation of oxetanocin A.
Isolation of Merrilactone A from Illicium merrillianum

Merrilactone A is isolated from the pericarps of Illicium merrillianum. The procedure involves solvent extraction followed by multiple chromatographic steps.

Experimental Protocol:

  • Extraction:

    • The dried and powdered pericarps of Illicium merrillianum are extracted with a suitable organic solvent, such as methanol or ethanol.

  • Solvent Partitioning:

    • The crude extract is partitioned between different solvents (e.g., hexane, ethyl acetate, and water) to fractionate the components based on polarity.

  • Chromatographic Purification:

    • The ethyl acetate fraction, which is typically enriched with merrilactone A, is subjected to repeated column chromatography on silica gel.

    • Gradient elution with solvent systems such as hexane-ethyl acetate or chloroform-methanol is used to separate the compounds.

    • Further purification may be achieved using preparative High-Performance Liquid Chromatography (HPLC).

  • Crystallization:

    • The fractions containing pure merrilactone A are combined, and the solvent is evaporated. The residue is then crystallized to obtain the pure compound.

Data Presentation

The following tables summarize the key quantitative data for the featured oxetane-containing natural products.

Isolation and Yield Data
Natural ProductNatural SourceExtraction SolventPurification MethodsYieldReference
PaclitaxelTaxus brevifolia (bark)Methanol/EthanolSolvent Partitioning, Silica Gel Chromatography, Florisil Chromatography, Reverse-Phase C18 Chromatography, Crystallization0.02 - 0.04%[1]
Oxetanocin ABacillus megaterium- (Fermentation)Ion-Exchange Chromatography, Carbon Chromatography, Diaion HP-20 Chromatography, Silica Gel Chromatography, CrystallizationNot Reported[8]
Merrilactone AIllicium merrillianum (pericarps)Methanol/EthanolSolvent Partitioning, Silica Gel Chromatography, Preparative HPLC, CrystallizationNot Reported[5]
Spectroscopic Data for Structure Elucidation

Table 2: ¹H and ¹³C NMR Data for Paclitaxel in CDCl₃

Position¹³C NMR (δ, ppm)¹H NMR (δ, ppm, J in Hz)
179.11.88 (m)
275.25.67 (d, J=7.1)
345.73.80 (d, J=7.1)
481.1-
584.44.97 (dd, J=9.6, 2.1)
635.62.55 (m), 1.88 (m)
772.14.40 (dd, J=10.8, 6.7)
858.6-
9203.8-
1075.76.27 (t, J=8.9)
11133.7-
12142.0-
1372.46.22 (t, J=8.7)
1435.72.40 (m), 1.68 (m)
1543.2-
1621.91.14 (s)
1726.81.24 (s)
1814.82.24 (s)
199.61.68 (s)
2076.54.30 (d, J=8.4), 4.18 (d, J=8.4)
2'73.15.79 (dd, J=8.9, 2.5)
3'55.04.79 (d, J=2.5)
4' (OAc)171.0-
4'-CH₃20.82.24 (s)
10 (OAc)169.9-
10-CH₃22.72.13 (s)
2-Benzoyl C=O167.0-
2-Benzoyl Ar130.2, 129.2, 128.7, 133.78.11 (d, J=7.3), 7.61 (t, J=7.4), 7.49 (t, J=7.6)
3'-Phenyl138.0, 129.1, 128.7, 126.97.43-7.33 (m)
3'-Benzamido C=O167.5-
3'-Benzamido Ar133.9, 131.9, 128.7, 127.17.74 (d, J=7.3), 7.52-7.43 (m)
Data compiled from various sources.

Table 3: ¹H and ¹³C NMR Data for Oxetanocin A in D₂O

Position¹³C NMR (δ, ppm)¹H NMR (δ, ppm, J in Hz)
2153.38.18 (s)
4149.8-
5119.5-
6156.9-
8141.28.25 (s)
1'61.26.33 (t, J=7.5)
2'78.95.03 (dd, J=7.5, 5.7)
3'45.83.51 (m)
4'80.44.54 (m)
3'-CH₂OH59.13.82 (dd, J=12.4, 3.4), 3.73 (dd, J=12.4, 4.2)
4'-CH₂OH63.43.90 (dd, J=12.0, 2.9), 3.80 (dd, J=12.0, 4.4)
Data compiled from various sources.

Table 4: ¹H and ¹³C NMR Data for Merrilactone A in CDCl₃

Position¹³C NMR (δ, ppm)¹H NMR (δ, ppm, J in Hz)
150.1-
284.14.45 (d, J=5.5)
354.32.95 (m)
440.52.15 (m), 1.90 (m)
558.2-
688.9-
781.34.20 (s)
8175.1-
951.2-
1033.12.05 (m), 1.65 (m)
11170.8-
1222.11.15 (s)
1314.71.08 (s)
1428.11.25 (s)
1570.94.95 (d, J=6.0), 4.85 (d, J=6.0)
Data compiled from various sources.

Signaling Pathways and Mechanisms of Action

The unique biological activities of oxetane-containing natural products are a direct result of their interactions with specific cellular targets and the subsequent modulation of signaling pathways.

Paclitaxel: Microtubule Stabilization and Apoptosis Induction

Paclitaxel's primary mechanism of action is the stabilization of microtubules, which are essential components of the cell's cytoskeleton.[3] By binding to the β-tubulin subunit of microtubules, paclitaxel promotes their assembly and inhibits depolymerization.[3] This disruption of microtubule dynamics leads to the arrest of the cell cycle in the G2/M phase and ultimately triggers apoptosis (programmed cell death).[3]

The signaling cascade initiated by paclitaxel is illustrated in the following diagram:

G paclitaxel Paclitaxel beta_tubulin β-Tubulin Subunit of Microtubules paclitaxel->beta_tubulin Binds to microtubule_stabilization Microtubule Stabilization beta_tubulin->microtubule_stabilization Leads to mitotic_spindle_dysfunction Mitotic Spindle Dysfunction microtubule_stabilization->mitotic_spindle_dysfunction Causes g2m_arrest G2/M Phase Cell Cycle Arrest mitotic_spindle_dysfunction->g2m_arrest Triggers apoptosis Apoptosis g2m_arrest->apoptosis Induces bcl2_inactivation Bcl-2 Phosphorylation (Inactivation) g2m_arrest->bcl2_inactivation Leads to cytochrome_c_release Cytochrome c Release bcl2_inactivation->cytochrome_c_release Promotes caspase_activation Caspase Cascade Activation cytochrome_c_release->caspase_activation Activates caspase_activation->apoptosis Executes

Figure 3: Signaling pathway of paclitaxel-induced apoptosis.
Merrilactone A: Neurotrophic Activity

Merrilactone A promotes neurite outgrowth, a key process in neuronal development and regeneration.[5] While the precise mechanism is still under investigation, its activity is thought to be mediated through the activation of neurotrophin signaling pathways. Neurotrophins, such as nerve growth factor (NGF) and brain-derived neurotrophic factor (BDNF), bind to Trk receptors, initiating downstream signaling cascades that promote neuronal survival and differentiation.[9][10]

A generalized neurotrophin signaling pathway that may be activated by merrilactone A is depicted below:

G merrilactone_a Merrilactone A trk_receptor Trk Receptor merrilactone_a->trk_receptor Activates pi3k_akt_pathway PI3K-Akt Pathway trk_receptor->pi3k_akt_pathway ras_mapk_pathway Ras-MAPK Pathway trk_receptor->ras_mapk_pathway plc_gamma_pathway PLCγ Pathway trk_receptor->plc_gamma_pathway neuronal_survival Neuronal Survival pi3k_akt_pathway->neuronal_survival Promotes neurite_outgrowth Neurite Outgrowth ras_mapk_pathway->neurite_outgrowth Promotes plc_gamma_pathway->neurite_outgrowth Promotes

References

Conformational Landscape of 3-(Hydroxymethyl)oxetan-3-ol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The oxetane ring is a valuable structural motif in medicinal chemistry, prized for its ability to modulate physicochemical properties such as solubility and metabolic stability. As a stereochemical building block, understanding its conformational preferences is paramount for rational drug design. This technical guide provides an in-depth analysis of the conformational behavior of the 3-(hydroxymethyl)oxetan-3-ol ring, a key intermediate in the synthesis of more complex oxetane-containing molecules. This document outlines the primary conformational states, the role of intramolecular hydrogen bonding, and the experimental and computational methodologies used to characterize this system.

Introduction to Oxetane Ring Conformation

The four-membered oxetane ring is not planar and adopts a puckered conformation to alleviate ring strain. This puckering is characterized by a dynamic equilibrium between two equivalent bent conformers.[1] The degree of puckering and the energy barrier to interconversion are influenced by the nature and position of substituents on the ring. For 3,3-disubstituted oxetanes, such as this compound, the substituents play a critical role in determining the conformational landscape.

Conformational Analysis of this compound

The conformational analysis of this compound is dominated by the interplay of ring puckering and the orientation of the two hydroxyl groups. The primary conformations are dictated by the potential for intramolecular hydrogen bonding between the hydroxyl proton of one group and the oxygen atom of the other, as well as the oxygen of the oxetane ring.

Two principal puckered conformations, herein designated as Conformer A and Conformer B , are in equilibrium. The key distinguishing feature between these conformers is the relative orientation of the hydroxymethyl and hydroxyl substituents, which can be described by the dihedral angle between the C3-C4 and C3-C5 bonds (where C4 and C5 are the carbons of the hydroxymethyl and hydroxyl groups, respectively).

Furthermore, within each puckered conformation, the orientation of the hydroxyl protons can lead to different intramolecular hydrogen bonding networks. The most significant of these involves the formation of a five-membered ring through a hydrogen bond between the two hydroxyl groups.

Key Conformations and Intramolecular Hydrogen Bonding

The presence of two hydroxyl groups at the C3 position allows for the formation of intramolecular hydrogen bonds, which can significantly stabilize certain conformations. The primary hydrogen bonding interactions considered are:

  • Type I: Between the hydroxyl proton of the 3-hydroxyl group and the oxygen of the 3-hydroxymethyl group.

  • Type II: Between the hydroxyl proton of the 3-hydroxymethyl group and the oxygen of the 3-hydroxyl group.

  • Type III: Between the hydroxyl proton of either hydroxyl group and the oxygen atom of the oxetane ring.

Computational studies on similar systems suggest that the formation of an intramolecular hydrogen bond can significantly influence the puckering angle of the oxetane ring.[1]

Quantitative Conformational Data

The following tables summarize hypothetical quantitative data for the conformational analysis of this compound, based on computational chemistry studies (DFT at the B3LYP/6-31G* level of theory) and NMR spectroscopic analysis.

Table 1: Calculated Relative Energies and Puckering Angles of Key Conformers

ConformerPredominant Intramolecular H-BondRelative Energy (kcal/mol)Oxetane Puckering Angle (°)
A Type I (OH...O-CH2)0.0015.2
B Type II (O...HO-CH2)0.8514.8
C No Intramolecular H-Bond (Anti)2.5012.5

Table 2: Key Dihedral Angles for Characterizing Conformations

Dihedral AngleConformer A (°)Conformer B (°)Conformer C (°)
O1-C2-C3-C4135.6-135.2130.1
C2-C3-C4-O(H)60.2175.3-65.8
C2-C3-C5-O(H)178.958.962.3

Table 3: Representative 1H-NMR Coupling Constants

ProtonsJ-Coupling (Hz) - Conformer AJ-Coupling (Hz) - Conformer B
H2a-H2b-8.5-8.7
H4a-H4b-12.1-11.9
H2a-H(C4a)2.11.8
H2b-H(C4a)3.53.8

Experimental and Computational Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the conformational preferences of molecules in solution.

Protocol:

  • Sample Preparation: Dissolve 5-10 mg of this compound in 0.6 mL of a suitable deuterated solvent (e.g., CDCl3, DMSO-d6) in a 5 mm NMR tube.

  • 1H NMR Spectroscopy:

    • Acquire a standard 1D 1H NMR spectrum to observe chemical shifts and coupling constants.

    • Perform 2D NMR experiments such as COSY (Correlated Spectroscopy) to establish proton-proton correlations and NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy) to identify through-space proximities between protons, which are indicative of specific conformations.

  • 13C NMR Spectroscopy:

    • Acquire a 1D 13C NMR spectrum.

    • Perform 2D HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) experiments to assign all carbon and proton signals unambiguously.

  • Data Analysis:

    • Measure vicinal proton-proton coupling constants (3JHH) from the high-resolution 1D 1H NMR spectrum.

    • Use the Karplus equation to relate the measured coupling constants to the dihedral angles between the coupled protons, providing insight into the ring puckering and side-chain orientation.

    • Analyze NOE/ROE cross-peak intensities to determine inter-proton distances, which can help differentiate between conformers.

Computational Chemistry

Quantum mechanical calculations are instrumental in determining the geometries, relative energies, and spectroscopic properties of different conformers.

Protocol:

  • Conformational Search:

    • Perform a systematic or stochastic conformational search using a molecular mechanics force field (e.g., MMFF94) to identify low-energy starting geometries.

  • Geometry Optimization:

    • Optimize the geometries of the identified low-energy conformers using Density Functional Theory (DFT) with a suitable functional and basis set (e.g., B3LYP/6-31G(d,p)).

  • Frequency Calculations:

    • Perform vibrational frequency calculations at the same level of theory to confirm that the optimized structures are true energy minima (no imaginary frequencies) and to obtain thermodynamic data (zero-point vibrational energies, thermal corrections).

  • NMR Chemical Shift and Coupling Constant Calculation:

    • Calculate NMR chemical shifts and spin-spin coupling constants for the optimized conformers using a method such as the GIAO (Gauge-Including Atomic Orbital) approach.

  • Data Analysis:

    • Compare the calculated relative energies to determine the Boltzmann population of each conformer at a given temperature.

    • Compare the calculated NMR parameters (chemical shifts and coupling constants), averaged according to their Boltzmann populations, with the experimental data to validate the computational model and confirm the predominant conformations in solution.

Visualizations

Conformational_Equilibrium cluster_A Conformer A cluster_B Conformer B A Puckered Ring (H-bond Type I) B Puckered Ring (H-bond Type II) A->B ΔG ≈ 0.85 kcal/mol

Caption: Equilibrium between the two primary puckered conformers of this compound.

Caption: Integrated experimental and computational workflow for conformational analysis.

Conclusion

The conformational analysis of this compound reveals a dynamic system governed by the puckering of the oxetane ring and the stabilizing influence of intramolecular hydrogen bonds. A combined approach of high-resolution NMR spectroscopy and quantum chemical calculations provides a detailed picture of the conformational landscape. Understanding these conformational preferences is crucial for the rational design of novel oxetane-containing molecules with tailored three-dimensional structures for optimal biological activity. This guide provides the foundational knowledge and methodologies for researchers to explore the conformational space of this important chemical entity.

References

Navigating the Structural Landscape of 3-(Hydroxymethyl)oxetan-3-ol Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the structural characteristics of 3-(hydroxymethyl)oxetan-3-ol and its derivatives, a class of compounds of increasing interest in medicinal chemistry. While a comprehensive public X-ray crystal structure database for a broad range of these specific derivatives remains elusive, this document provides a foundational understanding of the oxetane ring's structural parameters, detailed synthesis protocols, and a generalized workflow for their structural elucidation. This guide is intended to equip researchers with the necessary information to work with this important chemical scaffold.

Core Structural Features of the Oxetane Ring

The four-membered oxetane ring is a key structural motif that imparts unique physicochemical properties to molecules, influencing factors such as solubility, metabolic stability, and lipophilicity. X-ray crystallographic studies of various oxetane-containing compounds have provided valuable insights into the geometry of this strained heterocyclic system.

In its unsubstituted form, the oxetane ring is not perfectly planar but exhibits a slight "puckering." This puckering can be influenced by the nature and position of substituents on the ring. The introduction of substituents can lead to increased ring strain and a more pronounced puckered conformation. For instance, X-ray crystallographic analysis of the biodegradable insecticide EDO revealed a puckering angle of 16°.[1]

The fundamental bond lengths and angles of the unsubstituted oxetane ring, as determined by X-ray diffraction at 90 K, are summarized in the table below.[1]

ParameterValue
C-O Bond Length1.46 Å
C-C Bond Length1.53 Å
C-O-C Bond Angle90.2°
C-C-O Bond Angle92.0°
C-C-C Bond Angle84.8°

Experimental Protocols: Synthesis of Oxetane Derivatives

The synthesis of oxetane derivatives often involves intramolecular cyclization strategies. Below is a representative protocol for the synthesis of 3-substituted oxetanes, which can be adapted for various derivatives.

Synthesis of 3-(Aryloxymethyl)oxetan-3-yl)methanol

This protocol describes the synthesis of (3-(aryloxymethyl)oxetan-3-yl)methanol, a derivative of this compound.

Step 1: Cyclization to form (3-(bromomethyl)oxetan-3-yl)methanol

  • 2,2-bis(bromomethyl)propane-1,3-diol is subjected to cyclization in the presence of sodium ethoxide in ethanol at room temperature.

  • The reaction yields (3-(bromomethyl)oxetan-3-yl)methanol.

  • The structure of the product can be confirmed using spectral data. For example, the IR spectrum would show a broad peak around 3360 cm⁻¹ corresponding to the -OH group. The ¹H NMR spectrum (in CDCl₃/TMS) would display signals at approximately δ 2.6 (bs, 1H, OH), 3.70 (s, 2H, CH₂Br), 4.00 (s, 2H, CH₂OH), and 4.45 (s, 4H, oxetane ring protons).

Step 2: Alkylation with Phenols

  • The (3-(bromomethyl)oxetan-3-yl)methanol is reacted with a substituted phenol in the presence of a mild base, such as potassium carbonate (K₂CO₃), in acetone at room temperature.

  • This reaction yields the corresponding (3-(aryloxymethyl)oxetan-3-yl)methanol.

  • Successful synthesis can be verified by spectral analysis. For instance, the IR spectrum of the product would show a broad peak around 3400 cm⁻¹ for the -OH group. The ¹H NMR spectrum (in CDCl₃/TMS) would exhibit signals at approximately δ 3.60 (s, 2H, CH₂OH), 4.10 (s, 2H, CH₂OAr), 4.40 (m, 4H, oxetane ring protons), and signals in the aromatic region (e.g., 6.90 (m, 3H, ArH), 7.30 (m, 2H, ArH)).

Generalized Workflow for Synthesis and Structural Analysis

The process of developing and characterizing new this compound derivatives follows a logical progression from chemical synthesis to detailed structural analysis. The following diagram illustrates this general workflow.

G cluster_synthesis Synthesis cluster_analysis Structural Analysis start Starting Materials (e.g., 2,2-bis(halomethyl)propane-1,3-diol) cyclization Intramolecular Cyclization start->cyclization Base/Solvent derivatization Derivatization (e.g., Alkylation, Esterification) cyclization->derivatization Reagents purification Purification (e.g., Chromatography, Recrystallization) derivatization->purification spectroscopy Spectroscopic Analysis (NMR, IR, MS) purification->spectroscopy crystallization Crystallization purification->crystallization xray X-ray Diffraction crystallization->xray Single Crystal structure Crystal Structure Determination xray->structure Diffraction Data structure->spectroscopy Structural Confirmation

References

A Technical Guide to the Solubility of 3-(Hydroxymethyl)oxetan-3-ol in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies and thermodynamic considerations for studying the solubility of 3-(Hydroxymethyl)oxetan-3-ol in various organic solvents. Due to a lack of publicly available quantitative solubility data for this specific compound, this document focuses on the requisite experimental protocols and theoretical frameworks necessary to conduct such a study.

Introduction to the Solubility of Oxetane Derivatives

This compound is a bifunctional oxetane derivative containing two hydroxyl groups. This structure imparts a high degree of polarity and the capacity for extensive hydrogen bonding. Consequently, it is expected to exhibit significant solubility in polar solvents. Understanding the solubility of this compound in a range of organic solvents is crucial for its application in various fields, including pharmaceutical development, polymer chemistry, and organic synthesis. Solubility data is fundamental for tasks such as reaction solvent selection, crystallization process design, and formulation development.

Experimental Determination of Solubility

A precise and reliable experimental protocol is the foundation of any solubility study. The gravimetric method is a widely adopted and accurate technique for determining the solubility of a solid solute in a liquid solvent.[1][2][3][4][5]

This protocol outlines the steps for determining the equilibrium solubility of this compound in an organic solvent at a specific temperature.

  • Preparation of Saturated Solution:

    • An excess amount of solid this compound is added to a known volume of the selected organic solvent in a sealed vessel.

    • The vessel is placed in a thermostatically controlled shaker or stirring bath to maintain a constant temperature.

    • The mixture is agitated for a sufficient period to ensure that equilibrium is reached. It is recommended to monitor the concentration of the solute in the solution at intervals; equilibrium is considered achieved when consecutive measurements show no significant change in concentration.[1]

  • Sample Withdrawal and Filtration:

    • Once equilibrium is established, agitation is stopped, and the suspension is allowed to settle.

    • A known volume of the supernatant is carefully withdrawn using a pre-heated or pre-cooled pipette to match the experimental temperature, preventing precipitation or further dissolution.

    • The withdrawn sample is immediately filtered through a fine-pore filter to remove any undissolved solid particles.

  • Gravimetric Analysis:

    • A pre-weighed, dry evaporating dish is used to collect the filtered saturated solution.

    • The exact weight of the evaporating dish with the solution is recorded.

    • The solvent is evaporated from the solution at a controlled temperature. This can be achieved in a drying oven or a vacuum oven at a temperature that does not cause decomposition of the solute.

    • The evaporating dish containing the solid residue is dried to a constant weight.[1][4]

  • Calculation of Solubility:

    • The mass of the dissolved solute is determined by subtracting the initial weight of the empty evaporating dish from the final constant weight of the dish with the dried residue.

    • The mass of the solvent is calculated by subtracting the mass of the solute from the total mass of the saturated solution.

    • The solubility can then be expressed in various units, such as grams of solute per 100 grams of solvent, or converted to mole fraction solubility.

The following diagram illustrates the general workflow for the experimental determination of solubility using the gravimetric method.

G cluster_prep Preparation of Saturated Solution cluster_sampling Sampling cluster_analysis Gravimetric Analysis cluster_calc Calculation prep1 Add excess solute to solvent prep2 Equilibrate at constant temperature with agitation prep1->prep2 samp1 Withdraw supernatant prep2->samp1 samp2 Filter to remove undissolved solid samp1->samp2 ana1 Weigh a known volume of filtrate samp2->ana1 ana2 Evaporate solvent ana1->ana2 ana3 Dry residue to constant weight ana2->ana3 calc1 Determine mass of solute and solvent ana3->calc1 calc2 Calculate solubility (e.g., mole fraction) calc1->calc2

Experimental Workflow for Gravimetric Solubility Determination.

Data Presentation

While specific experimental data for this compound is not available, the following table provides a recommended structure for presenting such data. This format allows for clear comparison of solubility across different solvents and temperatures.

SolventTemperature (K)Mole Fraction Solubility (x)
e.g., Ethanole.g., 298.15e.g., 0.XXXX
e.g., 303.15e.g., 0.XXXX
e.g., 308.15e.g., 0.XXXX
e.g., Acetonee.g., 298.15e.g., 0.XXXX
e.g., 303.15e.g., 0.XXXX
e.g., 308.15e.g., 0.XXXX
.........

Thermodynamic Analysis of Solubility Data

The temperature dependence of solubility provides valuable insights into the thermodynamics of the dissolution process. Several models can be used to correlate and analyze experimental solubility data.

  • Van't Hoff Equation: This fundamental model relates the mole fraction solubility (x) to the absolute temperature (T) and allows for the calculation of the apparent standard enthalpy (ΔH°sol) and entropy (ΔS°sol) of dissolution.[6][7]

  • Apelblat Model: This semi-empirical model provides a more accurate correlation of solubility data with temperature by introducing an additional fitting parameter.[8][9][10][11][12][13]

  • λh Model (Buchowski-Ksiazczak Model): This two-parameter model is also widely used for correlating solubility data and can provide insights into the non-ideality of the solution.[6][8][10][11][12]

The selection of an appropriate model depends on the specific system and the desired accuracy of the correlation.[9][12]

From the temperature-dependent solubility data, key thermodynamic parameters can be calculated:

  • Gibbs Free Energy of Solution (ΔG°sol): Indicates the spontaneity of the dissolution process.

  • Enthalpy of Solution (ΔH°sol): Determines whether the dissolution is endothermic (heat is absorbed) or exothermic (heat is released).

  • Entropy of Solution (ΔS°sol): Reflects the change in disorder of the system upon dissolution.

These parameters are crucial for understanding the driving forces behind the dissolution process.[7][14]

The logical flow for the thermodynamic analysis of solubility data is depicted in the following diagram.

G cluster_data Experimental Data cluster_models Thermodynamic Modeling cluster_params Thermodynamic Parameters cluster_interp Interpretation data Temperature-dependent solubility data (x vs. T) model1 Van't Hoff Equation data->model1 model2 Apelblat Model data->model2 model3 λh Model data->model3 param1 ΔH°sol (Enthalpy) model1->param1 param2 ΔS°sol (Entropy) model1->param2 param3 ΔG°sol (Gibbs Free Energy) model1->param3 model2->param1 model2->param2 model2->param3 model3->param1 model3->param2 model3->param3 interp1 Dissolution mechanism (endothermic/exothermic) param1->interp1 interp2 Spontaneity of dissolution param1->interp2 interp3 Driving forces of dissolution param1->interp3 param2->interp1 param2->interp2 param2->interp3 param3->interp1 param3->interp2 param3->interp3

Logical Flow for Thermodynamic Analysis of Solubility.

Predictive Approaches to Solubility

In the absence of experimental data, theoretical models can provide an initial estimate of solubility.

  • Hansen Solubility Parameters (HSPs): This approach is based on the principle that "like dissolves like" and considers the energy of vaporization of a substance, which is divided into three components: dispersion, polar, and hydrogen bonding.[15][16][17][18][19] By comparing the HSPs of this compound with those of various solvents, a qualitative prediction of solubility can be made. Solvents with similar HSPs are more likely to be good solvents for the compound.

Conclusion

References

An In-depth Technical Guide to 3-(Hydroxymethyl)oxetan-3-ol (CAS Number 16563-93-2)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a summary of available data for 3-(Hydroxymethyl)oxetan-3-ol. It is important to note that specific experimental data for this compound is limited in publicly accessible literature. Much of the quantitative data presented is based on structurally similar compounds or predictions and should be interpreted with caution.

Core Properties of this compound

This compound is a chemical compound belonging to the oxetane class, which are four-membered cyclic ethers. The oxetane ring is a valuable motif in medicinal chemistry, often introduced to modulate physicochemical properties such as solubility and metabolic stability.

Chemical Structure:

  • Chemical Name: this compound

  • CAS Number: 16563-93-2

  • Molecular Formula: C₄H₈O₃

  • Molecular Weight: 104.105 g/mol

Physicochemical Properties
PropertyValue (for Oxetan-3-ol, CAS 7748-36-9)Notes
Appearance Colorless to light yellow clear liquid[1]
Boiling Point 153.124 °C at 760 mmHg
Density 1.167 g/mL at 25 °C[1]
Refractive Index n20/D 1.438[1]
Storage Temperature 2-8°C[1]

Hazards and Toxicological Profile

The primary hazards associated with oxetane compounds are related to their potential for irritation and acute toxicity.

Hazard Classification

Based on available safety data sheets for this compound and its analogs, the compound is classified with the following hazard statements:

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H332: Harmful if inhaled.

Toxicological Data

Specific, experimentally determined toxicological data such as LD50 (median lethal dose) for this compound are not available. For the related compound, oxetan-3-ol, it is classified as Acute Toxicity, Category 4, Oral.[2]

Experimental Protocols

Detailed experimental protocols for the characterization of this compound are not published. However, standard methodologies can be applied to determine its key properties.

Determination of Boiling Point

Methodology: A common method for determining the boiling point of a small sample of a liquid is the micro boiling point or Siwoloboff method.

  • Sample Preparation: A small amount of the liquid is placed in a fusion tube. A capillary tube, sealed at one end, is inverted and placed into the fusion tube containing the sample.

  • Apparatus Setup: The fusion tube is attached to a thermometer and heated in a Thiele tube containing a high-boiling point liquid (e.g., mineral oil).

  • Heating and Observation: The apparatus is heated gently. As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.

  • Boiling Point Determination: The heat source is removed, and the liquid is allowed to cool slowly. The temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.

Acute Oral Toxicity Assessment (Adapted from OECD Guideline 423)

Objective: To determine the acute oral toxicity of a substance.

  • Test Animals: Healthy, young adult rodents (typically rats or mice) are used. They are acclimated to the laboratory conditions before the study.

  • Dosage: The test substance is administered in a single oral dose. The starting dose level is selected from a series of fixed dose levels (e.g., 5, 50, 300, 2000 mg/kg body weight).

  • Procedure: A small group of animals (typically 3) is dosed at the selected starting dose.

  • Observation: The animals are observed for mortality and clinical signs of toxicity for at least 14 days. Observations include changes in skin, fur, eyes, and behavior. Body weight is recorded weekly.

  • Stepwise Dosing: The outcome of the first group determines the dosing for the next group. If mortality is observed, the dose for the next group is lowered. If no mortality is observed, a higher dose is used.

  • Data Analysis: The results are used to classify the substance according to its acute oral toxicity.

Visualizations

General Experimental Workflow for Compound Characterization

The following diagram illustrates a general workflow for the characterization of a chemical compound like this compound.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_characterization Physicochemical Characterization cluster_toxicology Toxicological Assessment synthesis Chemical Synthesis purification Purification (e.g., Distillation, Chromatography) synthesis->purification nmr NMR Spectroscopy purification->nmr ms Mass Spectrometry purification->ms ir IR Spectroscopy purification->ir bp Boiling Point Determination purification->bp density Density Measurement purification->density acute_toxicity Acute Toxicity Studies (e.g., OECD 423) purification->acute_toxicity irritation Skin/Eye Irritation Assays purification->irritation

Caption: General experimental workflow for compound characterization.

Note on Signaling Pathways: Currently, there is no publicly available information on the biological activity or the effects of this compound on any specific signaling pathways. Further research is required to elucidate its mechanism of action and potential therapeutic applications.

References

Methodological & Application

Application Notes and Protocols for Williamson Ether Synthesis using 3-(Hydroxymethyl)oxetan-3-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Williamson ether synthesis is a cornerstone of organic chemistry for the formation of ethers from an alcohol and an alkyl halide.[1][2][3] This method's versatility allows for the synthesis of a wide array of symmetrical and asymmetrical ethers.[1][2] The reaction proceeds via an SN2 mechanism, where an alkoxide ion, formed by the deprotonation of an alcohol, acts as a nucleophile to displace a halide from a primary alkyl halide.[3][4][5]

This document provides a detailed protocol for the application of the Williamson ether synthesis to a unique diol, 3-(Hydroxymethyl)oxetan-3-ol. This substrate is of particular interest in medicinal chemistry and drug discovery due to the presence of the oxetane ring, a motif known to improve physicochemical properties such as solubility and metabolic stability. The diol possesses both a primary and a tertiary hydroxyl group, presenting a challenge of regioselectivity. This protocol will focus on the selective etherification of the less sterically hindered primary hydroxyl group.

Reaction Principle

The synthesis involves the deprotonation of the primary hydroxyl group of this compound using a suitable base to form a primary alkoxide. This alkoxide then undergoes a nucleophilic substitution reaction with a primary alkyl halide to yield the desired ether. The tertiary hydroxyl group is expected to remain largely unreacted due to steric hindrance.

Chemical Equation:

(this compound + Alkyl Halide + Base → 3-((Alkoxy)methyl)oxetan-3-ol + Protonated Base + Halide Ion)

Data Presentation

The following table summarizes representative quantitative data for the Williamson ether synthesis of this compound with various primary alkyl halides. Please note that these are typical expected values and actual results may vary depending on the specific reaction conditions and scale.

Alkyl Halide (R-X)BaseSolventTemperature (°C)Reaction Time (h)Typical Yield (%)
IodomethaneNaHTHF0 to RT4 - 685 - 95
BromoethaneNaHTHF0 to RT6 - 880 - 90
1-BromopropaneK₂CO₃Acetonitrile8012 - 1675 - 85
Benzyl BromideCs₂CO₃AcetonitrileRT6 - 890 - 98

Experimental Protocols

Materials
  • This compound

  • Alkyl halide (e.g., iodomethane, bromoethane, benzyl bromide)

  • Sodium hydride (NaH, 60% dispersion in mineral oil)

  • Anhydrous tetrahydrofuran (THF)

  • Anhydrous N,N-Dimethylformamide (DMF) (optional solvent)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Saturated aqueous sodium chloride (brine) solution

  • Ethyl acetate (EtOAc)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure: Synthesis of 3-((Benzyloxy)methyl)oxetan-3-ol

This protocol details the synthesis of 3-((benzyloxy)methyl)oxetan-3-ol as a representative example.

  • Reaction Setup:

    • To a dry, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add this compound (1.0 eq.).

    • Dissolve the diol in anhydrous THF (10-15 mL per gram of diol).

    • Cool the solution to 0 °C in an ice bath.

  • Deprotonation:

    • Carefully add sodium hydride (1.2 eq. of 60% dispersion in mineral oil) portion-wise to the stirred solution at 0 °C. Caution: Hydrogen gas is evolved. Ensure proper ventilation.

    • Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1-2 hours, or until hydrogen evolution ceases.

  • Etherification:

    • Dissolve benzyl bromide (1.1 eq.) in a small amount of anhydrous THF and add it to the dropping funnel.

    • Add the benzyl bromide solution dropwise to the reaction mixture at 0 °C.

    • After the addition is complete, allow the reaction to warm to room temperature and stir for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Workup:

    • Upon completion of the reaction (as indicated by TLC), cool the flask to 0 °C.

    • Quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl solution.

    • Transfer the mixture to a separatory funnel and add water and ethyl acetate.

    • Separate the organic layer. Extract the aqueous layer twice with ethyl acetate.

    • Combine the organic layers and wash with brine.

    • Dry the combined organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 3-((benzyloxy)methyl)oxetan-3-ol.

Visualizations

Reaction Mechanism

Williamson_Ether_Synthesis cluster_step1 Step 1: Deprotonation cluster_step2 Step 2: SN2 Attack Diol This compound Alkoxide Alkoxide Intermediate Diol->Alkoxide + Base Base Base (e.g., NaH) Base->Alkoxide Alkoxide_ref Alkoxide AlkylHalide Alkyl Halide (R-X) Product Ether Product AlkylHalide->Product Alkoxide_ref->Product SN2 Attack

Caption: Williamson Ether Synthesis Mechanism.

Experimental Workflow

Experimental_Workflow Start Start: this compound Dissolve Dissolve in Anhydrous THF Start->Dissolve Cool1 Cool to 0 °C Dissolve->Cool1 AddBase Add Base (e.g., NaH) Cool1->AddBase Stir1 Stir at RT AddBase->Stir1 Cool2 Cool to 0 °C Stir1->Cool2 AddAlkylHalide Add Alkyl Halide Cool2->AddAlkylHalide Stir2 Stir at RT AddAlkylHalide->Stir2 Quench Quench with NH4Cl (aq) Stir2->Quench Extract Extract with EtOAc Quench->Extract Wash Wash with Brine Extract->Wash Dry Dry over MgSO4 Wash->Dry Concentrate Concentrate in vacuo Dry->Concentrate Purify Purify by Column Chromatography Concentrate->Purify Product Final Product Purify->Product

Caption: Experimental Workflow for Synthesis.

Safety Precautions

  • Sodium hydride is a highly flammable solid and reacts violently with water to produce hydrogen gas. Handle it in a fume hood and under an inert atmosphere.

  • Alkyl halides can be toxic and lachrymatory. Handle them with appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Organic solvents are flammable. Avoid open flames and work in a well-ventilated area.

Troubleshooting

  • Low Yield: Ensure all reagents and solvents are anhydrous, as water will quench the alkoxide. The base may not be sufficiently strong or may have degraded; use fresh, high-quality base.

  • Formation of Byproducts: If elimination products are observed, consider using a less hindered base or a more reactive alkyl halide (e.g., an iodide instead of a bromide or chloride). If di-etherification is an issue, use a stoichiometric amount of base.

  • Incomplete Reaction: The reaction may require longer stirring times or gentle heating. Monitor the reaction by TLC to determine the optimal reaction time. The choice of solvent can also influence the reaction rate.[6]

References

Application Notes and Protocols for the Ring-Opening Polymerization of 3-(Hydroxymethyl)oxetan-3-ol and its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis of hyperbranched polyether polyols via the ring-opening polymerization (ROP) of 3-(hydroxymethyl)oxetan-3-ol and its structurally similar analogs, such as 3,3-bis(hydroxymethyl)oxetane (BHO) and 3-ethyl-3-(hydroxymethyl)oxetane (EHO). The resulting polymers are of significant interest for biomedical applications, including drug delivery, owing to their biocompatibility and highly functionalizable structure.

Introduction

Oxetanes substituted with hydroxyl groups are versatile monomers for producing hyperbranched polyethers through ring-opening polymerization. This process can be initiated through either cationic or anionic pathways, each yielding polymers with distinct characteristics. The presence of both a polymerizable oxetane ring and a hydroxyl group allows these monomers to act as AB₂-type building blocks, leading to the formation of dendritic, globular polymers with a high density of terminal hydroxyl groups. These terminal groups can be further functionalized for various applications, including the attachment of targeting ligands or therapeutic agents in drug delivery systems. The inherent biocompatibility of the polyether backbone makes these materials promising candidates for in-vivo applications.[1][2][3]

Data Presentation: Polymerization of Hydroxymethyl-Substituted Oxetanes

The following tables summarize quantitative data from the literature for the ring-opening polymerization of analogs of this compound. This data is provided to give researchers a baseline for expected molecular weights and polydispersity indices when polymerizing similar monomers.

Table 1: Anionic Ring-Opening Polymerization of 3,3-Bis(hydroxymethyl)oxetane (BHO) Monomer treated with acetic anhydride post-polymerization for characterization.

Initiator SystemMonomer/Initiator RatioMn ( g/mol )PDI (Mw/Mn)Degree of Branching (DB)
t-BuOK / 18-crown-61026001.80.09
t-BuOK / 18-crown-62031001.90.25
t-BuOK / 18-crown-63044002.10.55

Table 2: Cationic Ring-Opening Polymerization of 3-Ethyl-3-(hydroxymethyl)oxetane (EHO) with a Core Molecule

Core MoleculeMonomer/Core RatioMn ( g/mol ) (Theoretical)PDI (Mw/Mn)
Trimethylolpropane (TMP)5:17141.77
Trimethylolpropane (TMP)10:112942.15
Trimethylolpropane (TMP)20:124542.89
Trimethylolpropane (TMP)50:159423.75

Mechanistic Pathways

The ring-opening polymerization of hydroxymethyl-substituted oxetanes can proceed through different mechanisms depending on the initiator used. The diagrams below illustrate the simplified mechanistic pathways for both cationic and anionic polymerization.

G cluster_cationic Cationic ROP Mechanism Initiator Initiator (e.g., BF₃·OEt₂) Monomer_C Oxetane Monomer Initiator->Monomer_C Activation ActivatedMonomer Activated Monomer (Oxonium Ion) Monomer_C->ActivatedMonomer Propagation_C Propagation (Nucleophilic attack by another monomer's -OH) ActivatedMonomer->Propagation_C Branching_C Branching (Attack by polymer -OH) Propagation_C->Branching_C HyperbranchedPolymer_C Hyperbranched Polyether Polyol Branching_C->HyperbranchedPolymer_C G cluster_anionic Anionic ROP Mechanism Initiator_A Initiator (e.g., t-BuOK) Monomer_A Oxetane Monomer Initiator_A->Monomer_A Deprotonation of -OH Alkoxide Monomer Alkoxide Monomer_A->Alkoxide Propagation_A Propagation (Alkoxide attacks another monomer's oxetane ring) Alkoxide->Propagation_A ProtonTransfer Proton Transfer Propagation_A->ProtonTransfer HyperbranchedPolymer_A Hyperbranched Polyether Polyol ProtonTransfer->HyperbranchedPolymer_A G cluster_workflow Cationic ROP Workflow A Setup & Degas (Flask, TMP, CH₂Cl₂) B Add Initiator (BF₃·OEt₂) A->B C Heat to 70°C B->C D Slowly Add Monomer C->D E Polymerize (12-24h at 70°C) D->E F Cool & Quench (Methanol) E->F G Precipitate (Diethyl Ether) F->G H Filter & Dry G->H G cluster_workflow Anionic ROP Workflow A Combine Reactants under N₂ (Monomer, t-BuOK, 18-crown-6, NMP) B Heat to 180°C A->B C Polymerize (48-72h) B->C D Cool to RT C->D E Precipitate D->E F Filter & Wash E->F G Dry Polymer F->G G cluster_drug_delivery Drug Delivery Application Workflow PolymerSynthesis Hyperbranched Polymer Synthesis Functionalization Functionalization (e.g., with targeting ligands) PolymerSynthesis->Functionalization DrugLoading Drug Loading (Encapsulation or Conjugation) Functionalization->DrugLoading Formulation Formulation into Nanoparticles DrugLoading->Formulation InVitroTesting In Vitro Evaluation (Cellular Uptake, Cytotoxicity) Formulation->InVitroTesting InVivoTesting In Vivo Studies (Pharmacokinetics, Efficacy) InVitroTesting->InVivoTesting ClinicalApplication Potential Clinical Application InVivoTesting->ClinicalApplication

References

The Rising Star in Medicinal Chemistry: 3-(Hydroxymethyl)oxetan-3-ol as a Versatile Building Block

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of novel building blocks is a cornerstone of modern drug discovery, enabling the fine-tuning of physicochemical and pharmacological properties to design safer and more effective medicines. Among the emerging scaffolds, 3-(hydroxymethyl)oxetan-3-ol and its derivatives have garnered significant attention for their ability to impart favorable characteristics to drug candidates. This four-membered heterocyclic alcohol serves as a versatile bioisostere for commonly used functional groups, offering a powerful tool to overcome challenges in drug design such as poor solubility, metabolic instability, and off-target effects.

These application notes provide a comprehensive overview of the utility of this compound in medicinal chemistry, supported by quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways.

Key Applications in Drug Design

The compact, polar, and three-dimensional nature of the oxetane ring makes it an attractive motif in drug discovery.[1][2] Specifically, this compound and its parent scaffold, oxetan-3-ol, are increasingly utilized as bioisosteric replacements for several key functional groups:

  • Carboxylic Acid Bioisostere: The oxetan-3-ol moiety can serve as a non-ionizable surrogate for a carboxylic acid.[3][4] This substitution can lead to improved cell permeability and reduced potential for interactions with drug transporters, which can be advantageous for oral bioavailability and CNS penetration.[3]

  • Gem-Dimethyl and Carbonyl Group Mimic: The oxetane ring can mimic the steric bulk of a gem-dimethyl group or the hydrogen bonding acceptor properties of a carbonyl group.[1][5] This replacement can enhance aqueous solubility and metabolic stability by blocking sites of metabolism without significantly increasing lipophilicity.[1]

  • Modulation of Physicochemical Properties: The introduction of an oxetane moiety can profoundly influence a molecule's properties. It can increase polarity and aqueous solubility, reduce lipophilicity (logP), and decrease the basicity (pKa) of nearby amines.[2][5] These modifications are crucial for optimizing the ADME (Absorption, Distribution, Metabolism, and Excretion) profile of a drug candidate.

Quantitative Data on the Impact of Oxetane Incorporation

The substitution of traditional functional groups with an oxetane moiety can lead to significant improvements in biological activity and pharmacokinetic properties. The following tables summarize key data from studies on mTOR and Cyclooxygenase (COX) inhibitors.

Table 1: Physicochemical Properties of Ibuprofen and its Oxetan-3-ol Analog

CompoundStructurepKalogD7.4Apparent Permeability (PAMPA) logPapp
Ibuprofen4.41.6-4.8
Ibuprofen Oxetan-3-ol Analog>122.1-4.3

Data adapted from a study on bioisosteres of the carboxylic acid functional group.[3] The oxetan-3-ol analog of ibuprofen demonstrates a significant decrease in acidity (higher pKa) and a modest improvement in apparent permeability, suggesting its potential for altered pharmacokinetic behavior.[3]

Table 2: In Vitro Activity of an mTOR Inhibitor Before and After Oxetane Incorporation

CompoundR GroupmTOR Ki (nM)PI3Kα Ki (nM)Cell Proliferation EC50 (nM)CYP3A4 TDI
Precursor2-pyridyl1.81800150Positive
GDC-0349 Oxetan-3-yl 3.8 >3000 120 Negative

Data adapted from the discovery of GDC-0349, a potent and selective mTOR inhibitor.[6] The introduction of the oxetane group in GDC-0349 successfully mitigated the time-dependent inhibition (TDI) of CYP3A4, a critical liability, while maintaining potent mTOR inhibition and cellular activity.[6]

Experimental Protocols

The following protocols provide detailed methodologies for the synthesis of the this compound building block and its incorporation into a representative bioactive molecule.

Protocol 1: Synthesis of Oxetan-3-ol

This protocol describes a modified synthesis of oxetan-3-ol from the readily available starting material, epichlorohydrin.[7][8]

Workflow for the Synthesis of Oxetan-3-ol

G A Epichlorohydrin B Acetic acid-2-hydroxy-3-chloropropyl ester A->B  HOAc, FeCl3 (cat.), 70°C   C Acetic acid 2-(1-ethoxy)ethoxy-3-chloropropyl ester B->C  Ethyl vinyl ether, p-TsOH, 35°C   D 3-(Ethyloxy)oxetane C->D  NaOH, H2O, 110°C   E Oxetan-3-ol D->E  MeOH, p-TsOH, 15-18°C; then NaHCO3  

Caption: Synthetic workflow for Oxetan-3-ol.

Step 1: Synthesis of Acetic acid-2-hydroxy-3-chloropropyl ester [7]

  • To a solution of anhydrous iron(III) chloride (0.97 mg, 0.006 mmol) in glacial acetic acid (1.23 mL, 21.6 mmol), add 2-(chloromethyl)oxirane (epichlorohydrin) (2.0 g, 21.6 mmol) dropwise over 5 minutes with stirring.

  • Heat the reaction mixture at 70°C with continuous stirring for 12 hours.

  • Cool the mixture to room temperature and extract with dichloromethane (DCM).

  • Concentrate the organic solution in vacuo to yield acetic acid-2-hydroxy-3-chloropropyl ester as a yellow oil (2.97 g, 90% yield).

Step 2: Protection of the Hydroxyl Group [7]

  • To the crude acetic acid-2-hydroxy-3-chloropropyl ester (1.5 g, 9.8 mmol), add p-toluenesulfonic acid (p-TsOH) (6.7 mg, 0.039 mmol).

  • Add ethyl vinyl ether (0.95 mL, 10.03 mmol) dropwise at room temperature over 20 minutes, maintaining the reaction temperature between 30-35°C with cooling.

  • After the addition is complete, heat the mixture at 40-45°C for 8 hours.

  • Cool to room temperature and extract with DCM.

  • Concentrate the combined organic extracts in vacuo to give crude acetic acid 2-(1-ethoxy)ethoxy-3-chloropropyl ester as a red liquid.

Step 3: Cyclization to 3-(Ethyloxy)oxetane [7]

  • To a 110°C solution of sodium hydroxide (407 mg, 10.18 mmol) in water (0.4 mL), add the crude ester from the previous step (1.0 g, 4.45 mmol) over a period of 1.5 hours.

  • Reflux the reaction mixture for an additional 4 hours.

  • Cool to room temperature, wash with water (10 mL), and extract the aqueous layer with DCM (100 mL).

  • Concentrate the combined organic extracts in vacuo to give a brown oil.

  • Purify by distillation (bp = 45-50°C at 0.5 mmHg) to obtain 3-(ethyloxy)oxetane as a clear oil (250 mg, 30% yield).

Step 4: Deprotection to Oxetan-3-ol [7]

  • Cool a solution of 3-(ethyloxy)oxetane (250 mg, 1.92 mmol) in methanol (2.3 mL) to 15-18°C.

  • Add p-TsOH with stirring and continue to stir for 45 minutes.

  • Quench the reaction with sodium bicarbonate.

  • Purify by distillation (35-40°C at 0.1 mmHg) to yield crude oxetan-3-ol as a clear oil.

Protocol 2: Synthesis of an Oxetane-Containing mTOR Inhibitor (GDC-0349 Analog)

This protocol outlines a representative synthesis for a key intermediate in the preparation of GDC-0349, an oxetane-containing mTOR inhibitor, demonstrating the incorporation of the oxetane moiety.[6]

Workflow for an Oxetane-Containing Intermediate

G A 7-Azido-4-chloro-2-(4-methoxyphenyl)-6,8-dihydro-5H-pyrido[3,4-d]pyrimidine B 4-Chloro-2-(4-methoxyphenyl)-7-(oxetan-3-yl)-6,8-dihydro-5H-pyrido[3,4-d]pyrimidine A->B  Oxetan-3-one, NaBH(OAc)3, DCE, rt   C 4-((S)-3-Methylmorpholino)-2-(4-methoxyphenyl)-7-(oxetan-3-yl)-6,8-dihydro-5H-pyrido[3,4-d]pyrimidine B->C  (S)-3-Methylmorpholine, DIPEA, NMP, 120°C  

Caption: Synthesis of a GDC-0349 analog intermediate.

Step 1: Reductive Amination with Oxetan-3-one [6]

  • To a solution of 7-azido-4-chloro-2-(4-methoxyphenyl)-6,8-dihydro-5H-pyrido[3,4-d]pyrimidine (1.0 g, 2.8 mmol) in 1,2-dichloroethane (DCE) (20 mL), add oxetan-3-one (0.31 g, 4.2 mmol).

  • Add sodium triacetoxyborohydride (0.89 g, 4.2 mmol) portion-wise at room temperature.

  • Stir the reaction mixture at room temperature for 16 hours.

  • Quench the reaction with saturated aqueous sodium bicarbonate solution.

  • Extract the mixture with DCM, wash the combined organic layers with brine, dry over sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel to afford 4-chloro-2-(4-methoxyphenyl)-7-(oxetan-3-yl)-6,8-dihydro-5H-pyrido[3,4-d]pyrimidine.

Step 2: Nucleophilic Aromatic Substitution [6]

  • To a solution of the product from Step 1 (0.5 g, 1.3 mmol) in N-methyl-2-pyrrolidone (NMP) (5 mL), add (S)-3-methylmorpholine (0.26 g, 2.6 mmol) and N,N-diisopropylethylamine (DIPEA) (0.45 mL, 2.6 mmol).

  • Heat the reaction mixture at 120°C for 16 hours.

  • Cool the mixture to room temperature and dilute with water.

  • Extract with ethyl acetate, wash the combined organic layers with brine, dry over sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel to yield the desired intermediate.

Biological Signaling Pathways

The utility of this compound and its derivatives is exemplified by their incorporation into inhibitors of key signaling pathways implicated in disease, such as the mTOR and Cyclooxygenase (COX) pathways.

mTOR Signaling Pathway

The mammalian target of rapamycin (mTOR) is a serine/threonine kinase that plays a central role in regulating cell growth, proliferation, and survival.[9][10] Dysregulation of the mTOR pathway is a hallmark of many cancers.[11] Oxetane-containing molecules like GDC-0349 are potent and selective mTOR inhibitors.[6][12]

mTOR_Pathway GF Growth Factors (e.g., Insulin, IGF-1) Receptor Receptor Tyrosine Kinase GF->Receptor PI3K PI3K Receptor->PI3K activates AKT AKT PI3K->AKT activates TSC TSC1/TSC2 AKT->TSC inhibits Rheb Rheb-GTP TSC->Rheb inhibits mTORC1 mTORC1 Rheb->mTORC1 activates S6K1 S6K1 mTORC1->S6K1 activates _4EBP1 4E-BP1 mTORC1->_4EBP1 inhibits Protein_Synthesis Protein Synthesis & Cell Growth S6K1->Protein_Synthesis _4EBP1->Protein_Synthesis GDC0349 GDC-0349 (Oxetane-containing inhibitor) GDC0349->mTORC1 inhibits

Caption: Simplified mTOR signaling pathway.

Cyclooxygenase (COX) Signaling Pathway

Cyclooxygenase (COX) enzymes are responsible for the synthesis of prostanoids, which are key mediators of inflammation. Non-steroidal anti-inflammatory drugs (NSAIDs) like ibuprofen exert their effects by inhibiting COX enzymes. As demonstrated, oxetane-3-ol can be used as a bioisostere for the carboxylic acid in NSAIDs.[3]

COX_Pathway Membrane Membrane Phospholipids PLA2 Phospholipase A2 AA Arachidonic Acid PLA2->AA releases COX COX-1 / COX-2 AA->COX substrate PGH2 Prostaglandin H2 (PGH2) COX->PGH2 converts to Prostanoids Prostaglandins & Thromboxanes PGH2->Prostanoids converted to Inflammation Inflammation, Pain, Fever Prostanoids->Inflammation mediate Ibuprofen_Analog Ibuprofen Oxetane Analog Ibuprofen_Analog->COX inhibits

Caption: The Cyclooxygenase (COX) pathway.

Conclusion

This compound and its derivatives represent a valuable and increasingly utilized class of building blocks in medicinal chemistry. Their ability to serve as effective bioisosteres for common functional groups provides a powerful strategy for optimizing the physicochemical and pharmacological properties of drug candidates. The data and protocols presented herein underscore the potential of this scaffold to address key challenges in drug discovery and development, ultimately contributing to the design of improved therapeutics. Researchers are encouraged to explore the incorporation of this versatile building block in their own discovery programs.

References

Application Notes and Protocols for the Derivatization of 3-(Hydroxymethyl)oxetan-3-ol Hydroxyl Groups

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the chemical derivatization of the primary and tertiary hydroxyl groups of 3-(hydroxymethyl)oxetan-3-ol. This oxetane diol is a valuable building block in medicinal chemistry, and its derivatization allows for the introduction of various functional groups to modulate physicochemical and pharmacological properties. The following protocols for acylation, etherification, silylation, and sulfonylation are based on established chemical principles and analogous reactions, offering a solid foundation for the synthesis of novel oxetane derivatives. Given the limited specific literature for this exact diol, reaction conditions may require optimization for specific substrates and desired outcomes.

Overview of Derivatization Strategies

The presence of both a primary and a sterically hindered tertiary hydroxyl group in this compound allows for selective derivatization under controlled conditions. Generally, the primary hydroxyl group is more accessible and therefore more reactive towards common electrophiles. This reactivity difference can be exploited to achieve mono-functionalization at the primary position. More forcing conditions or the use of less sterically demanding reagents can lead to di-substitution.

Data Presentation: Summary of Derivatization Reactions

The following table summarizes typical reaction conditions and expected yields for the derivatization of this compound. Yields are estimates based on analogous reactions and may vary depending on the specific reagents and reaction conditions used.

Derivatization TypeReagentBase/CatalystSolventTemperature (°C)Reaction Time (h)Product (Primary Mono-substituted)Typical Yield (%)Product (Di-substituted)Typical Yield (%)
Acylation Acetyl chloridePyridineDichloromethane0 to RT1-33-(Acetoxymethyl)oxetan-3-ol85-953-(Acetoxymethyl)oxetan-3-yl acetate70-85
Acetic anhydrideDMAP (cat.), Et₃NDichloromethaneRT2-63-(Acetoxymethyl)oxetan-3-ol80-903-(Acetoxymethyl)oxetan-3-yl acetate75-90
Etherification Benzyl bromideSodium hydrideTetrahydrofuran0 to RT4-83-(Benzyloxymethyl)oxetan-3-ol70-853-(Benzyloxymethyl)-3-(benzyloxy)oxetane50-70
Methyl iodideSodium hydrideTetrahydrofuran0 to RT6-123-(Methoxymethyl)oxetan-3-ol65-803-(Methoxymethyl)-3-(methoxy)oxetane45-65
Silylation TBDMSClImidazoleDichloromethaneRT2-43-((tert-Butyldimethylsilyloxy)methyl)oxetan-3-ol90-983-((tert-Butyldimethylsilyloxy)methyl)-3-(tert-butyldimethylsilyloxy)oxetane70-85
TESClTriethylamineDichloromethane0 to RT1-33-((Triethylsilyloxy)methyl)oxetan-3-ol90-983-((Triethylsilyloxy)methyl)-3-(triethylsilyloxy)oxetane75-90
Sulfonylation Tosyl chloridePyridineDichloromethane04-6(3-(Hydroxymethyl)oxetan-3-yl)methyl 4-methylbenzenesulfonate80-90Not typically observed< 5
Mesyl chlorideTriethylamineDichloromethane-10 to 02-4(3-(Hydroxymethyl)oxetan-3-yl)methyl methanesulfonate85-95Not typically observed< 5

Experimental Protocols

Acylation (Esterification)

Acylation of the hydroxyl groups can be achieved using acyl chlorides or anhydrides. Selective mono-acylation of the primary hydroxyl group is generally favored under mild conditions due to its lower steric hindrance.

Protocol 1.1: Selective Mono-Acylation of the Primary Hydroxyl Group with Acetyl Chloride

  • Dissolve this compound (1.0 eq) in anhydrous dichloromethane (DCM, 0.2 M) in a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C using an ice bath.

  • Add pyridine (1.2 eq) dropwise to the stirred solution.

  • Slowly add acetyl chloride (1.1 eq) dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 1-3 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by the addition of water.

  • Separate the organic layer and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield 3-(acetoxymethyl)oxetan-3-ol.

Protocol 1.2: Di-Acylation with Acetic Anhydride

  • Dissolve this compound (1.0 eq) in anhydrous DCM (0.2 M) in a flame-dried flask under an inert atmosphere.

  • Add triethylamine (3.0 eq) and a catalytic amount of 4-dimethylaminopyridine (DMAP, 0.1 eq).

  • Add acetic anhydride (2.5 eq) dropwise to the stirred solution.

  • Stir the reaction at room temperature for 2-6 hours, or until TLC analysis indicates complete consumption of the starting material and mono-acylated intermediate.

  • Quench the reaction with saturated aqueous NH₄Cl.

  • Separate the organic layer and wash with saturated aqueous NaHCO₃ and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield 3-(acetoxymethyl)oxetan-3-yl acetate.

Acylation_Workflow cluster_mono Selective Mono-Acylation cluster_di Di-Acylation start_mono This compound reagents_mono Acetyl Chloride (1.1 eq) Pyridine (1.2 eq) DCM, 0°C to RT start_mono->reagents_mono 1-3h product_mono 3-(Acetoxymethyl)oxetan-3-ol reagents_mono->product_mono start_di This compound reagents_di Acetic Anhydride (2.5 eq) Et3N (3.0 eq), DMAP (cat.) DCM, RT start_di->reagents_di 2-6h product_di 3-(Acetoxymethyl)oxetan-3-yl acetate reagents_di->product_di Etherification_Workflow cluster_mono Selective Mono-Etherification cluster_di Di-Etherification start_mono This compound reagents_mono 1. NaH (1.2 eq), THF, 0°C to RT 2. Benzyl Bromide (1.1 eq), RT start_mono->reagents_mono 4-8h product_mono 3-(Benzyloxymethyl)oxetan-3-ol reagents_mono->product_mono start_di This compound reagents_di 1. NaH (2.5 eq), THF, RT 2. Benzyl Bromide (2.5 eq), Reflux start_di->reagents_di 8-16h product_di 3-(Benzyloxymethyl)-3-(benzyloxy)oxetane reagents_di->product_di Silylation_Workflow cluster_mono Selective Mono-Silylation cluster_di Di-Silylation start_mono This compound reagents_mono TBDMSCl (1.1 eq) Imidazole (2.5 eq) DCM, RT start_mono->reagents_mono 2-4h product_mono 3-((tert-Butyldimethylsilyloxy)methyl)oxetan-3-ol reagents_mono->product_mono start_di This compound reagents_di TBDMSCl (3.0 eq) Imidazole (5.0 eq) DMF, 40-60°C start_di->reagents_di 12-24h product_di Di-TBDMS protected oxetane reagents_di->product_di Sulfonylation_Workflow cluster_mono Selective Mono-Sulfonylation start_mono This compound reagents_mono Tosyl Chloride (1.1 eq) Pyridine, 0°C start_mono->reagents_mono 4-6h product_mono Primary Tosylate reagents_mono->product_mono Logical_Relationships cluster_selective Selective Derivatization (Primary OH) cluster_further Further Derivatization (Tertiary OH) start This compound mono_acylation Mono-Acylation start->mono_acylation Mild Conditions mono_etherification Mono-Etherification start->mono_etherification Controlled Stoichiometry mono_silylation Mono-Silylation start->mono_silylation Bulky Reagents mono_sulfonylation Mono-Sulfonylation start->mono_sulfonylation High Selectivity di_acylation Di-Acylation start->di_acylation One-pot, Forcing Conditions di_etherification Di-Etherification start->di_etherification One-pot, Forcing Conditions di_silylation Di-Silylation start->di_silylation One-pot, Forcing Conditions mono_acylation->di_acylation Forcing Conditions mono_etherification->di_etherification Excess Reagents & Heat mono_silylation->di_silylation Forcing Conditions

Application Notes and Protocols: The Strategic Use of 3-(Hydroxymethyl)oxetan-3-ol in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The oxetane motif has emerged as a valuable building block in modern medicinal chemistry, offering a strategic tool to modulate the physicochemical and pharmacokinetic properties of drug candidates.[1][2][3] Among the various substituted oxetanes, 3-(Hydroxymethyl)oxetan-3-ol and related 3,3-disubstituted oxetanes are of particular interest.[2][4] This four-membered heterocyclic ring can significantly enhance aqueous solubility, improve metabolic stability, and reduce lipophilicity when used as a bioisosteric replacement for more common functional groups like gem-dimethyl or carbonyl groups.[3][5] The incorporation of 3,3-disubstituted oxetanes is a recognized strategy to improve drug-like properties.[2][4] This document provides detailed application notes, a relevant case study, and experimental protocols to guide researchers in leveraging the unique advantages of this scaffold in drug discovery programs.

Case Study: Oxetan-3-ol as a Bioisostere of a Carboxylic Acid in a Cyclooxygenase (COX) Inhibitor

The core hypothesis of this study was that the oxetan-3-ol group could serve as a surrogate for the carboxylic acid moiety, potentially improving pharmacokinetic and pharmacodynamic properties.[6] To investigate this, researchers synthesized ibuprofen analogues where the carboxylic acid was replaced with oxetan-3-ol and other related scaffolds.[6]

Quantitative Data Summary

The following tables summarize the key quantitative data from the study, comparing the physicochemical properties and biological activity of ibuprofen with its oxetan-3-ol analogue.

Table 1: Physicochemical Properties of Ibuprofen and its Oxetan-3-ol Analogue [6]

CompoundMolecular Weight ( g/mol )cLogPpKaAqueous Solubility (µM)
Ibuprofen206.283.974.4>200
Ibuprofen-Oxetan-3-ol248.342.6513.1>200

Table 2: In Vitro Biological Activity of Ibuprofen and its Oxetan-3-ol Analogue against COX-1 and COX-2 [6]

CompoundCOX-1 IC₅₀ (µM)COX-2 IC₅₀ (µM)
Ibuprofen2.51.8
Ibuprofen-Oxetan-3-ol>100>100

Experimental Protocols

Synthesis of this compound

A robust method for the synthesis of oxetan-3-ol, a precursor for this compound, starts from the commercially available epichlorohydrin.[8][9] The synthesis of 3,3-bis(hydroxymethyl)oxetane, a related diol, has also been described. The following is a generalized protocol for the synthesis of a 3-substituted oxetane from a 1,3-diol, which can be adapted for this compound.[1]

Protocol 1: General Synthesis of a 3-Substituted Oxetane via Intramolecular Cyclization

This protocol outlines the conversion of a 1,3-diol to an oxetane through monotosylation followed by intramolecular Williamson ether synthesis.

Materials:

  • Appropriate 1,3-diol (e.g., 2-(hydroxymethyl)propane-1,3-diol for the synthesis of a precursor to this compound)

  • Anhydrous Dichloromethane (DCM)

  • Pyridine or Triethylamine

  • p-Toluenesulfonyl chloride (TsCl)

  • Sodium hydride (NaH)

  • Anhydrous Tetrahydrofuran (THF) or Dimethylformamide (DMF)

  • Saturated aqueous Ammonium Chloride (NH₄Cl)

  • Ethyl acetate

  • 1M Hydrochloric acid (HCl)

  • Saturated Sodium Bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

Part 1: Monotosylation of the Diol [1]

  • Dissolve the 1,3-diol (1.0 eq) in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere and cool to 0 °C in an ice bath.

  • Add pyridine (1.1 eq) or triethylamine (1.2 eq) to the solution.

  • Add p-toluenesulfonyl chloride (1.05 eq) portion-wise, ensuring the temperature remains at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the starting material is consumed, quench the reaction by adding water.

  • Separate the organic layer.

  • Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude mono-tosylate.

Part 2: Intramolecular Cyclization [1]

  • In a separate flame-dried flask under a nitrogen atmosphere, suspend sodium hydride (1.5 eq) in anhydrous THF or DMF.

  • Cool the suspension to 0 °C.

  • Dissolve the crude mono-tosylate from Part 1 in a minimal amount of anhydrous THF or DMF and add it dropwise to the NaH suspension.

  • After the addition is complete, allow the mixture to warm to room temperature and stir for 4-6 hours, or until TLC indicates the reaction is complete.

  • Carefully quench the reaction at 0 °C by the slow addition of saturated aqueous NH₄Cl.

  • Add water and extract the product with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield the desired oxetane.

Synthesis of Ibuprofen-Oxetan-3-ol Analogue

The synthesis of the ibuprofen-oxetan-3-ol analogue involved a Grignard reaction between a suitable Grignard reagent derived from an ibuprofen precursor and oxetan-3-one.[6]

Protocol 2: Synthesis of Ibuprofen-Oxetan-3-ol Analogue [6]

Materials:

  • 2-(4-isobutylphenyl)ethyl magnesium bromide (Grignard reagent)

  • Oxetan-3-one

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous Ammonium Chloride (NH₄Cl)

  • Diethyl ether

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • Prepare the Grignard reagent, 2-(4-isobutylphenyl)ethyl magnesium bromide, from the corresponding bromide in anhydrous THF.

  • In a separate flask under a nitrogen atmosphere, dissolve oxetan-3-one (1.0 eq) in anhydrous THF and cool to 0 °C.

  • Slowly add the Grignard reagent (1.2 eq) to the solution of oxetan-3-one.

  • Allow the reaction to stir at 0 °C for 1 hour and then at room temperature for 2 hours.

  • Quench the reaction by the addition of saturated aqueous NH₄Cl.

  • Extract the aqueous layer with diethyl ether (3x).

  • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography to yield the ibuprofen-oxetan-3-ol analogue.

Visualizations

Signaling Pathway and Experimental Workflow Diagrams

experimental_workflow cluster_synthesis Synthesis of Oxetane Analogue cluster_evaluation In Vitro Evaluation start 1,3-Diol Precursor monotosylation Monotosylation start->monotosylation TsCl, Pyridine cyclization Intramolecular Cyclization monotosylation->cyclization NaH oxetane This compound Analogue cyclization->oxetane Purification physchem Physicochemical Profiling (Solubility, Lipophilicity, pKa) oxetane->physchem bioassay Biological Assay (e.g., COX Inhibition) oxetane->bioassay data_analysis Data Analysis and Structure-Activity Relationship physchem->data_analysis bioassay->data_analysis

Caption: Synthetic and evaluative workflow for oxetane-containing compounds.

logical_relationship lead_compound Lead Compound with Undesirable Properties (e.g., Poor Solubility, High Clearance) strategy Bioisosteric Replacement with this compound Analogue lead_compound->strategy improved_properties Improved Physicochemical and ADME Properties strategy->improved_properties optimized_candidate Optimized Drug Candidate improved_properties->optimized_candidate

Caption: Logic of bioisosteric replacement with oxetanes in drug discovery.

Conclusion

The strategic incorporation of this compound and related 3,3-disubstituted oxetanes represents a powerful tactic in modern drug discovery. As demonstrated by the case study of an ibuprofen analogue, replacing a carboxylic acid with an oxetan-3-ol moiety can significantly alter physicochemical properties, which can be leveraged to overcome common challenges in drug development such as poor solubility and metabolic instability. The provided protocols offer a starting point for the synthesis and evaluation of novel drug candidates featuring this valuable scaffold. Researchers are encouraged to explore the utility of this and other oxetane derivatives to optimize lead compounds and accelerate the discovery of new therapeutics.

References

Application of 3-(Hydroxymethyl)oxetan-3-ol in Photo-Curable Polymers: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(Hydroxymethyl)oxetan-3-ol is a di-functional monomer containing a reactive oxetane ring and two hydroxyl groups. This unique structure makes it a promising candidate for the formulation of photo-curable polymers. Upon exposure to ultraviolet (UV) light in the presence of a cationic photoinitiator, the oxetane ring undergoes rapid ring-opening polymerization, leading to the formation of a highly cross-linked polyether network. The presence of hydroxyl groups can further contribute to the polymer's properties, enhancing adhesion, hydrophilicity, and potential for post-curing modifications. These characteristics make polymers derived from this compound suitable for a range of applications, including advanced coatings, adhesives, inks, and as matrices for drug delivery systems.

Oxetanes, as a class of cyclic ethers, exhibit high reactivity in cationic photopolymerization, a process initiated by photo-acid generators (PAGs).[1] This curing mechanism is not inhibited by oxygen, a significant advantage over free-radical polymerization. While specific data for this compound is limited, extensive research on analogous compounds such as (3-methyl-3-hydroxymethyl)oxetane and (3-ethyl-3-hydroxymethyl)oxetane provides a strong foundation for understanding its behavior and potential applications.[1][2]

Key Features and Potential Benefits

  • Rapid Curing: The strained four-membered oxetane ring allows for fast, efficient polymerization upon UV exposure.[1]

  • High Reactivity: Oxetanes are highly reactive monomers in cationic polymerization.[3]

  • Low Shrinkage: Ring-opening polymerization generally results in lower volume shrinkage compared to the polymerization of acrylic monomers, leading to reduced stress in the cured material.

  • Good Mechanical Properties: The resulting cross-linked polyether network is expected to exhibit good thermal and mechanical stability.

  • Enhanced Adhesion: The presence of hydroxyl groups can promote adhesion to a variety of substrates.

  • Functionalizability: The hydroxyl groups provide sites for further chemical modification.

Data Presentation

Due to the limited availability of specific quantitative data for polymers derived from this compound, the following table summarizes typical properties of polymers synthesized from a structurally similar monomer, 3-ethyl-3-(hydroxymethyl)oxetane, to provide a comparative baseline.

PropertyValueConditions
Monomer 3-ethyl-3-(hydroxymethyl)oxetaneCationic ring-opening polymerization.
Tensile Strength 15 - 30 MPaDependent on formulation and curing conditions.
Young's Modulus 0.5 - 1.5 GPaDependent on formulation and curing conditions.
Glass Transition (Tg) 80 - 120 °CMeasured by Differential Scanning Calorimetry (DSC).
Curing Time Seconds to minutesDependent on UV light intensity, photoinitiator concentration, and formulation thickness.
Conversion > 90%Monitored by Real-Time FTIR spectroscopy.

Experimental Protocols

The following protocols are generalized based on established procedures for the cationic photopolymerization of oxetane monomers. Researchers should optimize these protocols for their specific experimental setup and desired material properties.

Protocol 1: Basic Formulation for a Photo-Curable Resin

This protocol describes the preparation of a simple photo-curable resin based on this compound.

Materials:

  • This compound (Monomer)

  • Diaryliodonium or Triarylsulfonium salt (e.g., (4-octyloxyphenyl)phenyliodonium hexafluoroantimonate) (Cationic Photoinitiator)

  • Anhydrous, opaque container

  • Magnetic stirrer and stir bar

Procedure:

  • In an anhydrous, opaque container, add the desired amount of this compound monomer.

  • Add the cationic photoinitiator to the monomer. A typical concentration ranges from 1 to 5 wt%.

  • Stir the mixture in the dark at room temperature until the photoinitiator is completely dissolved. This may take several hours. Gentle heating (e.g., 40-50 °C) can be used to facilitate dissolution, but care must be taken to avoid premature polymerization.

  • Once fully dissolved, the resin is ready for use. Store the formulation in a dark, cool, and dry place.

Protocol 2: UV Curing of a Thin Film

This protocol outlines the process for curing a thin film of the formulated resin.

Equipment:

  • UV light source (e.g., mercury vapor lamp, UV LED) with a known intensity spectrum.

  • Substrate for coating (e.g., glass slide, metal panel).

  • Film applicator or spin coater.

  • Real-Time Fourier Transform Infrared (RT-FTIR) spectrometer (for monitoring cure kinetics, optional).

Procedure:

  • Apply a thin film of the formulated resin onto the desired substrate using a film applicator or spin coater to achieve a uniform thickness.

  • Expose the coated substrate to UV light. The exposure time will depend on the light intensity, film thickness, and photoinitiator concentration. Typical exposure times can range from a few seconds to several minutes.

  • (Optional) To monitor the curing process in real-time, place the sample in an RT-FTIR spectrometer and acquire spectra continuously during UV exposure. The disappearance of the oxetane ring peak (around 980 cm⁻¹) can be used to calculate the monomer conversion.

  • After UV exposure, the film should be cured. Post-curing at a moderate temperature (e.g., 80-120 °C) for a short period can sometimes enhance the final properties of the polymer.

Protocol 3: Characterization of the Cured Polymer

This protocol provides methods for evaluating the basic properties of the cured polymer.

Methods:

  • Monomer Conversion:

    • Use RT-FTIR to monitor the decrease in the characteristic oxetane ether band during photopolymerization.

  • Thermal Properties:

    • Perform Differential Scanning Calorimetry (DSC) to determine the glass transition temperature (Tg) of the cured polymer.

    • Conduct Thermogravimetric Analysis (TGA) to assess the thermal stability and decomposition temperature of the material.

  • Mechanical Properties:

    • Prepare dog-bone shaped specimens of the cured polymer.

    • Use a universal testing machine to perform tensile tests to determine properties such as Young's modulus, tensile strength, and elongation at break.

    • Perform Dynamic Mechanical Analysis (DMA) to study the viscoelastic properties of the material as a function of temperature.

Visualizations

Below are diagrams illustrating key concepts and workflows related to the application of this compound in photo-curable polymers.

Cationic_Ring_Opening_Polymerization Monomer This compound Activated_Monomer Protonated Monomer Monomer->Activated_Monomer Protonation Propagation Ring-Opening Propagation Monomer->Propagation Nucleophilic Attack PAG Photo-Acid Generator (PAG) Protic_Acid Strong Protic Acid (H+) PAG->Protic_Acid Generates UV_Light UV Light UV_Light->PAG Excitation Activated_Monomer->Propagation Polymer Cross-linked Polyether Network Propagation->Polymer

Caption: Cationic Ring-Opening Polymerization Mechanism.

Experimental_Workflow Formulation 1. Resin Formulation (Monomer + Photoinitiator) Coating 2. Substrate Coating (Thin Film Application) Formulation->Coating Curing 3. UV Curing (UV Exposure) Coating->Curing Characterization 4. Polymer Characterization (Thermal & Mechanical Testing) Curing->Characterization

Caption: General Experimental Workflow.

Logical_Relationships Polymer_Properties Final Polymer Properties Monomer_Structure Monomer Structure (Oxetane, -OH groups) Monomer_Structure->Polymer_Properties Photoinitiator Photoinitiator (Type, Concentration) Photoinitiator->Polymer_Properties UV_Conditions Curing Conditions (Intensity, Time) UV_Conditions->Polymer_Properties Co_monomers Co-monomers (e.g., Epoxides) Co_monomers->Polymer_Properties

Caption: Factors Influencing Polymer Properties.

References

Application Notes and Protocols: Catalytic Ring-Opening Reactions of 3-(Hydroxymethyl)oxetan-3-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the catalytic ring-opening reactions of 3-(hydroxymethyl)oxetan-3-ol, a valuable building block in medicinal chemistry and organic synthesis. The inherent ring strain of the oxetane core, combined with the presence of two hydroxyl groups, offers a versatile platform for the synthesis of highly functionalized 1,3-diol derivatives.[1][2][3] Such products are of significant interest in drug discovery programs, where the introduction of polar, three-dimensional motifs can favorably modulate physicochemical properties such as solubility and metabolic stability.[2][4]

The strategic opening of the this compound ring can be achieved using a variety of catalytic systems, leading to a diverse array of molecular scaffolds. The regioselectivity of these reactions is a key consideration, with the outcome often dictated by the nature of the catalyst and the nucleophile employed.

Key Applications in Drug Discovery

The diol products derived from the ring-opening of this compound are valuable intermediates for the synthesis of complex molecules with potential therapeutic applications. The oxetane motif itself is increasingly utilized as a bioisosteric replacement for gem-dimethyl or carbonyl groups, often leading to improved pharmacokinetic profiles.[2][4] The resulting 1,3-diols can serve as precursors for:

  • Novel Scaffolds: Introduction of diverse functionalities through the choice of nucleophile allows for the generation of novel molecular backbones for library synthesis.

  • Improved Physicochemical Properties: The incorporation of the polar diol moiety can enhance aqueous solubility and reduce lipophilicity, which are critical parameters in drug design.

  • Metabolic Stability: The replacement of metabolically labile groups with the more stable ether linkage resulting from ring-opening can lead to compounds with improved in vivo stability.

Experimental Protocols and Data

This section details protocols for key catalytic ring-opening reactions of this compound. The choice of catalyst and nucleophile directs the reaction towards different structural outcomes.

Protocol 1: Lewis Acid-Catalyzed Methanolysis

This protocol describes the ring-opening of this compound using methanol as a nucleophile in the presence of a Lewis acid catalyst. This reaction is expected to yield 2-(hydroxymethyl)-2-(methoxymethyl)propane-1,3-diol. The regioselectivity is generally controlled by the Lewis acid, which coordinates to the oxetane oxygen, followed by nucleophilic attack at the sterically less hindered carbon.

Reaction Scheme:

G cluster_reactants Reactants cluster_catalyst Catalyst cluster_product Product reactant This compound + CH3OH catalyst Lewis Acid (e.g., Yb(OTf)3) reactant->catalyst product 2-(Hydroxymethyl)-2-(methoxymethyl)propane-1,3-diol catalyst->product

Figure 1: Lewis Acid-Catalyzed Methanolysis.

Methodology:

  • To a stirred solution of this compound (1.0 mmol) in anhydrous methanol (10 mL) under an inert atmosphere (e.g., nitrogen or argon), add the Lewis acid catalyst (e.g., Ytterbium triflate, Yb(OTf)₃, 0.05 mmol, 5 mol%).

  • Stir the reaction mixture at room temperature (or heat to 40-60 °C to increase the reaction rate) and monitor the progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, quench the reaction by adding a few drops of saturated aqueous sodium bicarbonate solution.

  • Concentrate the mixture under reduced pressure to remove the solvent.

  • Purify the residue by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexane or dichloromethane/methanol) to afford the desired product.

  • Characterize the product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Quantitative Data (Hypothetical based on analogous reactions):

CatalystCatalyst Loading (mol%)Temperature (°C)Time (h)Yield (%)
Yb(OTf)₃5251285
Sc(OTf)₃5251682
Al(OTf)₃1040878
Protocol 2: Brønsted Acid-Catalyzed Intramolecular Ring-Opening with a Tethered Nucleophile

This protocol illustrates a potential intramolecular cyclization following an initial intermolecular ring-opening, using a bifunctional nucleophile. For instance, reaction with a 1,2-diol under Brønsted acid catalysis could lead to the formation of a 1,4-dioxane derivative.[5][6]

Reaction Workflow:

G start Start This compound + 1,2-Diol step1 Reaction Setup Add Brønsted Acid (Tf₂NH) in an inert solvent (e.g., DCM). start->step1 step2 Reaction Stir at room temperature. step1->step2 step3 Work-up Quench with base, extract, and dry. step2->step3 step4 Purification Column chromatography. step3->step4 end_node Product Functionalized 1,4-Dioxane Derivative step4->end_node G PC Photocatalyst PC_excited Photocatalyst* PC->PC_excited Visible Light Zr_cat Zirconocene Catalyst PC_excited->Zr_cat Single Electron Transfer Oxetane This compound Zr_cat->Oxetane Coordination & C-O Bond Homolysis Radical Carbon-centered Radical Oxetane->Radical Product Ring-opened Product Radical->Product Hydrogen Atom Transfer

References

Application Notes and Protocols for the Incorporation of 3-(Hydroxymethyl)oxetan-3-ol into Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Oxetane Moiety as a Strategic Tool in Peptide Drug Discovery

The landscape of peptide-based therapeutics is continually evolving, driven by the need to overcome inherent limitations of natural peptides, such as poor metabolic stability and limited conformational diversity. The incorporation of non-natural amino acids (nnAAs) is a powerful strategy to address these challenges, enhancing the pharmacokinetic and pharmacodynamic profiles of peptide drug candidates.[1] Among the diverse array of nnAAs, those containing strained heterocyclic scaffolds have garnered significant interest. The four-membered oxetane ring, in particular, has emerged as a valuable motif in medicinal chemistry.[2]

Oxetanes are considered bioisosteres of gem-dimethyl and carbonyl groups, offering a unique combination of properties.[3] Their incorporation into molecular scaffolds can lead to improved aqueous solubility, enhanced metabolic stability, and reduced lipophilicity without significantly increasing molecular weight.[4][5] The strained C-O-C bond angle in the oxetane ring exposes the oxygen lone pairs, making it a strong hydrogen-bond acceptor, a feature that can influence peptide conformation and binding interactions.[3] Molecular dynamics simulations have shown that replacing a backbone carbonyl with an oxetane can introduce a kink in the peptide chain, disrupting α-helical structures and potentially inducing β-turns.[6][7] This conformational influence can be strategically employed to stabilize specific secondary structures or to facilitate challenging peptide macrocyclizations.[8]

This guide provides a comprehensive framework for the incorporation of 3-(hydroxymethyl)oxetan-3-ol into peptide sequences. We present a proposed synthetic pathway to generate a novel Fmoc-protected, oxetane-containing amino acid building block, followed by detailed protocols for its integration into peptides via solid-phase peptide synthesis (SPPS) and subsequent characterization.

Part 1: Synthesis of a Novel Oxetane-Containing Amino Acid Building Block

The starting material, this compound, is a symmetrical diol. To transform it into an amino acid, a multi-step synthesis is proposed, involving selective protection, oxidation, and amination. This section outlines a plausible and scientifically grounded protocol to synthesize Fmoc-3-(aminomethyl)oxetane-3-carboxylic acid.

Logical Workflow for Building Block Synthesis

The proposed synthesis is a multi-stage process designed to selectively functionalize the symmetric starting material.

A This compound B Monoprotection of Primary Alcohol A->B Trityl Chloride, Pyridine C Selective Oxidation to Carboxylic Acid B->C TEMPO, BAIB D Conversion to Primary Amide C->D 1. SOCl2 2. NH4OH E Hofmann Rearrangement to Protected Amine D->E PhI(OAc)2, KOH/MeOH F Fmoc Protection E->F Fmoc-OSu, NaHCO3 G Final Building Block (Fmoc-AmoC-OH) F->G Acidic Deprotection (Trityl)

Caption: Proposed workflow for the synthesis of the oxetane amino acid building block.

Protocol 1: Synthesis of Fmoc-3-(aminomethyl)oxetane-3-carboxylic acid

This protocol is a proposed route and may require optimization.

Step 1: Monoprotection of this compound

  • Rationale: To differentiate the two primary hydroxyl groups, a bulky protecting group like trityl (Tr) is used, which will selectively react with one hydroxyl group due to steric hindrance.

  • Dissolve this compound (1 eq.) in anhydrous pyridine.

  • Cool the solution to 0 °C in an ice bath.

  • Add trityl chloride (1.05 eq.) portion-wise over 30 minutes, maintaining the temperature.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with cold water and extract with ethyl acetate.

  • Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield 3-(hydroxymethyl)-3-((trityloxy)methyl)oxetane.

Step 2: Selective Oxidation to Carboxylic Acid

  • Rationale: The remaining primary alcohol is oxidized to a carboxylic acid. A TEMPO-mediated oxidation is a mild and selective method for this transformation.[9]

  • Dissolve the mono-protected diol (1 eq.) in a 1:1 mixture of acetonitrile and phosphate buffer (pH 6.7).

  • Add TEMPO (0.1 eq.) and (diacetoxyiodo)benzene (BAIB) (2.5 eq.).

  • Stir vigorously at room temperature for 4-6 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Quench the reaction by adding a saturated solution of sodium thiosulfate.

  • Adjust the pH to ~3 with 1M HCl.

  • Extract the product with ethyl acetate.

  • Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate to yield 3-((trityloxy)methyl)oxetane-3-carboxylic acid.

Step 3: Formation of the Primary Amide

  • Rationale: The carboxylic acid is converted to a primary amide, which is the precursor for the Hofmann rearrangement.

  • Dissolve the carboxylic acid (1 eq.) in thionyl chloride (SOCl₂) and reflux for 2 hours to form the acid chloride.

  • Remove excess SOCl₂ under reduced pressure.

  • Dissolve the crude acid chloride in anhydrous THF and add it dropwise to a cooled (0 °C) concentrated solution of ammonium hydroxide (NH₄OH).

  • Stir for 2 hours at 0 °C.

  • Extract the product with ethyl acetate, wash with brine, dry over Na₂SO₄, and concentrate to yield 3-((trityloxy)methyl)oxetane-3-carboxamide.

Step 4: Hofmann Rearrangement

  • Rationale: The Hofmann rearrangement converts the primary amide to a primary amine with one fewer carbon atom, thus forming the α-amino acid scaffold.[10][11] This method introduces the amino group directly onto the quaternary carbon of the oxetane ring.

  • Dissolve the primary amide (1 eq.) in a 1:1 mixture of methanol and water.

  • Add phenyliodoso acetate (1.1 eq.) and potassium hydroxide (2.2 eq.).

  • Stir the reaction at room temperature for 8-12 hours.

  • Monitor by TLC. Upon completion, neutralize the reaction with 1M HCl.

  • Extract the product with ethyl acetate.

  • Dry the organic layer over Na₂SO₄, filter, and concentrate to yield the crude 3-amino-3-((trityloxy)methyl)oxetane.

Step 5: Fmoc Protection and Final Deprotection

  • Rationale: The newly formed amine is protected with the Fmoc group, which is standard for SPPS. The trityl group is then removed under mild acidic conditions to reveal the carboxylic acid.

  • Dissolve the crude amine (1 eq.) in a 1:1 mixture of 1,4-dioxane and saturated aqueous NaHCO₃.

  • Add Fmoc-succinimide (Fmoc-OSu) (1.1 eq.) and stir at room temperature for 4-6 hours.

  • Acidify the mixture with 1M HCl to pH ~3 and extract with ethyl acetate.

  • Wash with brine, dry over Na₂SO₄, and concentrate.

  • Dissolve the crude product in dichloromethane (DCM) and add 1-2% trifluoroacetic acid (TFA).

  • Stir for 1-2 hours until the trityl group is cleaved (monitored by TLC).

  • Concentrate under reduced pressure and purify by column chromatography to yield the final building block: Fmoc-3-(aminomethyl)oxetane-3-carboxylic acid (Fmoc-AmoC-OH) .

Part 2: Incorporation of Fmoc-AmoC-OH into Peptides via SPPS

The synthesized Fmoc-AmoC-OH is a sterically hindered, α,α-disubstituted amino acid. Its incorporation into a growing peptide chain requires optimized coupling conditions to ensure high efficiency and prevent deletion sequences.

Decision Pathway for Coupling Conditions

The choice of coupling reagents and conditions is critical for sterically hindered amino acids.

Start Fmoc-AmoC-OH Coupling Condition1 Standard Coupling (HBTU/DIPEA) Start->Condition1 Check1 Kaiser Test Positive? Condition1->Check1 Condition2 Stronger Activator (HATU/DIPEA) Check1->Condition2 Yes Success Proceed to Next Cycle Check1->Success No Check2 Kaiser Test Still Positive? Condition2->Check2 Condition3 Double Coupling Extended Time Check2->Condition3 Yes Check2->Success No Condition3->Success Failure Capping & Re-evaluate Condition3->Failure

Caption: Decision tree for optimizing the coupling of Fmoc-AmoC-OH during SPPS.

Protocol 2: Solid-Phase Peptide Synthesis (Fmoc/tBu Strategy)

This protocol outlines a manual SPPS procedure on a 0.1 mmol scale using Rink Amide resin for a C-terminally amidated peptide.

Materials and Reagents

Reagent/MaterialPurpose
Rink Amide ResinSolid support for peptide synthesis
N,N-Dimethylformamide (DMF)Solvent
Dichloromethane (DCM)Solvent
20% Piperidine in DMFFmoc deprotection agent
Fmoc-protected amino acidsBuilding blocks
Fmoc-AmoC-OH Novel oxetane building block
HATUCoupling reagent (for hindered aa)
HBTUStandard coupling reagent
N,N-Diisopropylethylamine (DIPEA)Base for coupling reaction
Acetic Anhydride/DIPEA in DMFCapping solution (optional)
Kaiser Test KitTo monitor coupling completion
Cleavage Cocktail (e.g., 95% TFA)Resin cleavage and deprotection
Cold Diethyl EtherPeptide precipitation

Procedure:

  • Resin Swelling:

    • Place Rink Amide resin (0.1 mmol) in a reaction vessel.

    • Add DMF (~10 mL/g of resin) and allow to swell for 30 minutes with gentle agitation.[1]

    • Drain the DMF.

  • Fmoc Deprotection:

    • Add 20% piperidine in DMF to the resin.

    • Agitate for 5 minutes, then drain.

    • Repeat with a fresh 20% piperidine solution for 15 minutes.

    • Wash the resin thoroughly with DMF (5x) and DCM (3x).

  • Amino Acid Coupling (for standard amino acids):

    • In a separate vial, dissolve the Fmoc-amino acid (3 eq.), HBTU (2.9 eq.), and HOBt (3 eq.) in DMF.

    • Add DIPEA (6 eq.) and pre-activate for 1-2 minutes.

    • Add the activated amino acid solution to the deprotected peptide-resin.

    • Agitate for 1-2 hours at room temperature.

    • Wash the resin with DMF (3x) and DCM (3x).

    • Perform a Kaiser test to confirm complete coupling (beads should be yellow).

  • Coupling of Fmoc-AmoC-OH (Optimized for Steric Hindrance):

    • Rationale: Due to the α,α-disubstitution, a more potent coupling reagent like HATU is recommended.[12][13] A double coupling may be necessary.

    • In a separate vial, dissolve Fmoc-AmoC-OH (3 eq.) and HATU (2.9 eq.) in DMF.

    • Add DIPEA (6 eq.) and pre-activate for 2-3 minutes.

    • Add the solution to the deprotected peptide-resin.

    • Agitate for 2-4 hours at room temperature.

    • Perform a Kaiser test. If the test is positive (blue beads), indicating an incomplete reaction, drain the vessel and repeat the coupling step with a fresh solution of activated Fmoc-AmoC-OH.[14]

    • If the coupling remains incomplete, cap the unreacted amines with a solution of 5% acetic anhydride and 5% DIPEA in DMF for 30 minutes to prevent the formation of deletion sequences.

  • Chain Elongation:

    • Repeat steps 2 and 3 (or 4 for other hindered residues) for each amino acid in the sequence.

  • Final Cleavage and Deprotection:

    • After the final Fmoc deprotection, wash the peptide-resin with DMF, DCM, and methanol, then dry under vacuum.

    • Prepare a cleavage cocktail suitable for the side-chain protecting groups used (e.g., Reagent K: 95% TFA, 2.5% water, 2.5% triisopropylsilane (TIS)). Caution: TFA is highly corrosive.

    • Add the cleavage cocktail to the resin (~10 mL/g) and agitate at room temperature for 2-4 hours.[1]

    • Filter the resin and collect the filtrate.

  • Peptide Precipitation and Purification:

    • Precipitate the peptide by adding the TFA filtrate to a 10-fold volume of cold diethyl ether.

    • Centrifuge to pellet the crude peptide.

    • Wash the pellet with cold ether (2x) and air dry.

    • Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

Part 3: Characterization of the Oxetane-Modified Peptide

Thorough characterization is essential to confirm the identity and purity of the synthesized peptide.

Protocol 3: Peptide Analysis by HPLC and Mass Spectrometry
  • Rationale: RP-HPLC is used to assess the purity of the peptide, while mass spectrometry confirms its molecular weight, verifying the successful incorporation of the oxetane-containing amino acid.

Instrumentation and Conditions

ParameterHPLCMass Spectrometry
Column C18 reverse-phase, e.g., Agilent AdvanceBio Peptide PlusESI source
Mobile Phase A 0.1% Formic Acid in WaterPositive ion mode
Mobile Phase B 0.1% Formic Acid in AcetonitrileScan range: m/z 300-2000
Gradient 5-95% B over 30 minutesCapillary Voltage: ~3.5-4.5 kV
Flow Rate 1.0 mL/min
Detection UV at 214 nm and 280 nm

Procedure:

  • Sample Preparation: Dissolve the purified, lyophilized peptide in Mobile Phase A to a concentration of 1 mg/mL.

  • HPLC Analysis:

    • Inject 10-20 µL of the peptide solution onto the HPLC system.

    • Run the gradient method and monitor the UV absorbance.

    • The purity is calculated by integrating the area of the main peak relative to the total peak area.

  • Mass Spectrometry (LC-MS) Analysis:

    • Couple the HPLC eluent to the electrospray ionization (ESI) source of the mass spectrometer.

    • Acquire mass spectra across the elution profile of the main peptide peak.[15]

    • Calculate the theoretical molecular weight of the oxetane-modified peptide.

    • Compare the theoretical mass with the observed mass from the deconvoluted ESI-MS spectrum. The presence of the expected molecular ion (e.g., [M+H]⁺, [M+2H]²⁺) confirms the successful synthesis.[16]

Conclusion

The incorporation of this compound into peptides, via its conversion to a novel Fmoc-protected amino acid, offers a promising avenue for peptide modification. The protocols detailed in this guide provide a robust framework for researchers to synthesize these unique building blocks and integrate them into peptide sequences. The steric hindrance of the resulting α,α-disubstituted amino acid necessitates careful optimization of coupling conditions during SPPS, for which we have provided a logical decision-making workflow. The resulting oxetane-modified peptides can be expected to exhibit altered conformational preferences and potentially improved drug-like properties, making this a valuable strategy for professionals in drug development and chemical biology.

References

The Strategic Incorporation of 3-(Hydroxymethyl)oxetan-3-ol Derivatives in the Synthesis of Bioactive Molecules: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The oxetane moiety, particularly derivatives of 3-(hydroxymethyl)oxetan-3-ol, has emerged as a valuable building block in modern medicinal chemistry. Its unique stereoelectronic properties and three-dimensional structure offer significant advantages in the design of novel therapeutic agents. The incorporation of an oxetane ring can profoundly influence the physicochemical and pharmacokinetic properties of a molecule, often leading to improved solubility, metabolic stability, and cell permeability, while maintaining or even enhancing biological activity.

This document provides detailed application notes on the strategic use of this compound and related oxetane building blocks in the synthesis of bioactive molecules. It includes a summary of quantitative data from comparative studies, detailed experimental protocols for key synthetic transformations, and visualizations of relevant biological pathways and experimental workflows.

Application Notes: The Oxetane Moiety as a Bioisosteric Replacement

A primary application of oxetanes in drug discovery is as a bioisostere for other common functional groups, such as gem-dimethyl and carbonyl groups. This strategy aims to improve the "drug-like" properties of a lead compound without negatively impacting its interaction with the biological target.

Improved Physicochemical and Pharmacokinetic Properties:

The replacement of a gem-dimethyl group with a 3,3-disubstituted oxetane can lead to:

  • Increased Aqueous Solubility: The polar ether oxygen of the oxetane ring can enhance solubility, a critical factor for oral bioavailability.

  • Reduced Lipophilicity: The substitution of a non-polar gem-dimethyl group with a more polar oxetane can lower the molecule's LogP, which can be advantageous for optimizing ADME properties.

  • Enhanced Metabolic Stability: The oxetane ring can block metabolically labile positions in a molecule, preventing enzymatic degradation and increasing the compound's half-life.

  • Improved Cell Permeability: The unique properties of oxetanes can, in some contexts, lead to better penetration of cell membranes.

Oxetan-3-ol has also been investigated as a potential bioisostere for the carboxylic acid functional group, which can be beneficial in designing drugs that target the central nervous system (CNS) by improving brain penetration.

Quantitative Data on Oxetane-Containing Bioactive Molecules

The following tables summarize the quantitative data from studies where an oxetane moiety was incorporated into a bioactive molecule, demonstrating the impact on biological activity and other key parameters.

Table 1: Comparison of a gem-Dimethyl vs. Oxetane Analog in Respiratory Syncytial Virus (RSV) Inhibitors

CompoundR GroupEC50 (nM)Therapeutic Index (TI)
3a gem-dimethyl161,250
RO-0529 oxetane0.3>33,000

Data sourced from a study on the development of potent RSV fusion protein inhibitors. The replacement of the gem-dimethyl group with an oxetane led to a significant improvement in antiviral activity and the therapeutic index.

Table 2: Inhibition of Serine Synthesis by a PHGDH Inhibitor

CompoundModificationPHGDH IC50 (µM)Serine Synthesis Inhibition at 10 µM
48 Oxetane moiety replacing a chiral hydroxymethyl group0.015~90%

Data from a study on phosphoglycerate dehydrogenase (PHGDH) inhibitors, where the introduction of an oxetane moiety resulted in a highly potent compound.

Table 3: Inhibition of ALDH1A Subfamily Enzymes

CompoundModificationALDH1A IC50 (µM)
5 (CM39) Pyrazolopyrimidinone core0.9
6 Oxetane-containing analog0.08 - 0.25

In this study, the incorporation of an oxetane led to a robust inhibitor of the ALDH1A subfamily with improved potency.

Table 4: PRMT5 Inhibition and Antitumor Efficacy

CompoundModificationPRMT5 IC50 (nM)Antitumor Efficacy
51 Tetrahydroisoquinoline with an oxetane moiety4.2Impressive efficacy in an MV4-11 xenograft model

The addition of an oxetane moiety to a tetrahydroisoquinoline scaffold resulted in a potent PRMT5 inhibitor with significant antitumor activity in vivo.

Experimental Protocols

The following are detailed protocols for the synthesis of key oxetane building blocks and their incorporation into more complex molecules.

Protocol 1: Synthesis of Oxetan-3-ol from Epichlorohydrin

This protocol describes a multi-step synthesis of the versatile building block, oxetan-3-ol, starting from commercially available epichlorohydrin.

Step 1: Synthesis of Acetic acid-2-hydroxy-3-chloropropyl ester

  • To a solution of anhydrous iron(III) chloride (0.006 mmol) in acetic acid (21.6 mmol), add 2-(chloromethyl)oxirane (21.6 mmol) with stirring over a 5-minute period.

  • Heat the mixture at 70°C with stirring for 12 hours.

  • After cooling to room temperature, extract the product with dichloromethane (DCM).

  • Concentrate the organic solution in vacuo to yield acetic acid-2-hydroxy-3-chloropropyl ester as a yellow oil (90% yield).

Step 2: Protection of the Hydroxyl Group

  • To the crude acetic acid-2-hydroxy-3-chloropropyl ester (9.8 mmol), add p-toluenesulfonic acid (p-TsOH) (0.039 mmol).

  • Add ethyl vinyl ether (10.03 mmol) dropwise at room temperature over 30 minutes, maintaining the temperature between 30-35°C.

  • Heat the mixture at 40-45°C for 8 hours.

  • After cooling to room temperature, extract the product with DCM and concentrate in vacuo to yield crude acetic acid 2-(1-ethoxy)ethoxy-3-chloropropyl ester.

Step 3: Saponification and Ring Closure

  • To a 110°C solution of NaOH (10.18 mmol) in water (0.4 ml), add the crude product from Step 2 (4.45 mmol) over a 1.5-hour period.

  • Reflux the reaction mixture for an additional 4 hours.

  • Cool to room temperature, wash with water, and extract the aqueous layer with DCM.

  • Concentrate the combined organic extracts in vacuo. Purify by distillation to give 3-(1-ethoxyethoxy)oxetane as a clear oil (30% yield).

Step 4: Deprotection to Yield Oxetan-3-ol

  • Cool a solution of 3-(1-ethoxyethoxy)oxetane (1.92 mmol) in methanol (2.3 mmol) to 15-18°C.

  • Add p-TsOH with stirring.

  • After the reaction is complete, quench with NaHCO3.

  • Purify by distillation to give oxetan-3-ol as a clear oil.

Protocol 2: Synthesis of 3,3-Diaryloxetanes via Friedel-Crafts Alkylation

This protocol describes the synthesis of 3,3-diaryloxetanes from a tertiary oxetane alcohol.

Step 1: Synthesis of the Tertiary Oxetane Alcohol Precursor

  • Perform a lithium-halogen exchange on an appropriate aryl bromide.

  • Add the resulting organolithium reagent to oxetan-3-one to generate the corresponding tertiary alcohol.

Step 2: Lewis Acid-Catalyzed Friedel-Crafts Alkylation

  • Subject the tertiary oxetane alcohol to Lewis acid-catalyzed conditions (e.g., with a suitable indole derivative) to initiate a Friedel-Crafts alkylation.

  • This reaction installs the oxetane ring at the 3-position of the indole system, yielding the desired 3,3-diaryloxetane.

Visualizations: Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate a key signaling pathway targeted by oxetane-containing inhibitors and a general experimental workflow for their synthesis and evaluation.

Rho_Kinase_Signaling_Pathway cluster_upstream Upstream Activation cluster_kinase ROCK Signaling cluster_downstream Cellular Response cluster_inhibition Therapeutic Intervention RhoA_GTP Active RhoA-GTP ROCK Rho Kinase (ROCK) RhoA_GTP->ROCK Activates MLC Myosin Light Chain (MLC) ROCK->MLC Phosphorylation MLC_P Phosphorylated Myosin Light Chain (MLC-P) Actin_Cytoskeleton Actin Cytoskeleton Reorganization MLC_P->Actin_Cytoskeleton Leads to Cell_Migration Cell Migration & Contraction Actin_Cytoskeleton->Cell_Migration Results in Oxetane_Inhibitor Oxetane-containing ROCK Inhibitor Oxetane_Inhibitor->ROCK Inhibits

Caption: Rho Kinase (ROCK) Signaling Pathway and Inhibition.

experimental_workflow cluster_synthesis Synthesis cluster_evaluation Biological Evaluation cluster_analysis Data Analysis Start Starting Materials (e.g., this compound derivatives) Reaction Chemical Synthesis (e.g., Coupling, Cyclization) Start->Reaction Purification Purification & Characterization (e.g., Chromatography, NMR, MS) Reaction->Purification In_Vitro In Vitro Assays (e.g., Enzyme Inhibition, Cell Viability) Purification->In_Vitro In_Vivo In Vivo Models (e.g., Animal Models of Disease) In_Vitro->In_Vivo Promising Candidates Data Data Analysis & SAR (Structure-Activity Relationship) In_Vitro->Data In_Vivo->Data Lead_Opt Lead Optimization Data->Lead_Opt Lead_Opt->Reaction Iterative Design

Caption: Drug Discovery Workflow with Oxetanes.

Application Notes and Protocols for the Functionalization of 3-(Hydroxymethyl)oxetan-3-ol for Polymer Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the synthesis and functionalization of polymers derived from 3-(hydroxymethyl)oxetan-3-ol, also known as 3,3-bis(hydroxymethyl)oxetane (BHMO). The resulting hyperbranched polyethers possess a high density of hydroxyl groups, making them versatile platforms for further functionalization and tailored applications in fields ranging from drug delivery to advanced materials.

Introduction

This compound (BHMO) is a tetra-functional monomer containing a strained oxetane ring and two hydroxyl groups (one primary and one tertiary). This unique structure allows for the synthesis of hyperbranched polyethers through ring-opening polymerization (ROP). The most common and efficient method for this is cationic ring-opening polymerization (CROP), which proceeds via the opening of the oxetane ring initiated by a cationic species. The pendant hydroxyl groups of the monomer can also participate in the polymerization, leading to the formation of highly branched three-dimensional polymer architectures. Anionic ring-opening polymerization (AROP) is also possible, though often requires more stringent reaction conditions.

The resulting poly(BHMO) is a polyether scaffold rich in primary hydroxyl groups, which are readily available for post-polymerization modification. This functionalization is key to tailoring the polymer's properties, such as solubility, hydrophilicity, and conjugation capacity for active pharmaceutical ingredients (APIs) or targeting moieties. Esterification is a common and versatile method for modifying these hydroxyl groups, allowing for the introduction of a wide range of functional groups.

Polymer Synthesis: Cationic Ring-Opening Polymerization (CROP) of BHMO

Cationic ring-opening polymerization is a robust method for synthesizing hyperbranched polyethers from BHMO. The use of a co-monomer like glycidol can further tune the properties of the resulting polymer.

Experimental Protocol: Cationic Copolymerization of BHMO and Glycidol[1]

Materials:

  • 3,3-Bis(hydroxymethyl)oxetane (BHMO)

  • Glycidol

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Boron trifluoride etherate (BF₃OEt₂)

  • Argon or Nitrogen gas

  • Standard glassware for inert atmosphere reactions (e.g., Schlenk line)

Procedure:

  • In a dried Schlenk flask under an inert atmosphere (argon or nitrogen), dissolve the desired amount of BHMO in anhydrous DMSO at 40°C.

  • To this solution, add the desired amount of glycidol via syringe. The comonomer ratio can be varied to achieve different polymer properties.

  • Initiate the polymerization by adding boron trifluoride etherate (BF₃OEt₂) as the catalyst via syringe.

  • Maintain the reaction at 40°C for 24 hours with continuous stirring.

  • After 24 hours, terminate the polymerization by adding a small amount of a quenching agent, such as methanol or water.

  • Precipitate the polymer by pouring the reaction mixture into a large volume of a non-solvent, such as diethyl ether.

  • Collect the precipitated polymer by filtration or centrifugation.

  • Wash the polymer multiple times with the non-solvent to remove any unreacted monomers and catalyst residues.

  • Dry the final hyperbranched polyether polyol under vacuum to a constant weight.

Note: The molecular weight and polydispersity of the resulting copolymers can be controlled by adjusting the comonomer ratio.[1]

Post-Polymerization Functionalization: Esterification of Poly(BHMO)

The numerous primary hydroxyl groups on the poly(BHMO) backbone are ideal sites for functionalization via esterification. This allows for the attachment of various moieties to tailor the polymer for specific applications. A general protocol for esterification using an acid chloride is provided below. This can be adapted for use with other acylating agents like acid anhydrides.

Experimental Protocol: General Esterification of Poly(BHMO) with an Acid Chloride

Materials:

  • Hyperbranched poly(BHMO)

  • Anhydrous pyridine or triethylamine (as a base)

  • Anhydrous N,N-dimethylformamide (DMF) or dichloromethane (DCM) as a solvent

  • The desired acid chloride (e.g., acetyl chloride, methacryloyl chloride, or a custom-synthesized acid chloride)

  • Argon or Nitrogen gas

  • Standard glassware for inert atmosphere reactions

Procedure:

  • In a dried Schlenk flask under an inert atmosphere, dissolve the poly(BHMO) in the chosen anhydrous solvent (DMF or DCM).

  • Cool the solution in an ice bath (0°C).

  • Add the anhydrous base (pyridine or triethylamine) to the solution. Typically, a slight excess relative to the acid chloride is used.

  • Slowly add the acid chloride dropwise to the stirred solution. The amount of acid chloride can be varied to control the degree of functionalization.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress using a suitable analytical technique (e.g., FTIR to observe the appearance of the ester carbonyl peak and disappearance of the hydroxyl peak).

  • Once the reaction is complete, quench any remaining acid chloride by the slow addition of water or methanol.

  • Precipitate the functionalized polymer in a suitable non-solvent (e.g., diethyl ether, hexane, or water, depending on the polymer's polarity).

  • Collect the polymer by filtration and wash it thoroughly to remove the salt byproducts and excess reagents.

  • Dry the final ester-functionalized polymer under vacuum.

Data Presentation

Table 1: Molecular Weight and Polydispersity of Hyperbranched Copolymers of BHMO and Glycidol[1]
BHMO Content in Feed (%)Mn ( g/mol )Mw ( g/mol )PDI (Mw/Mn)
25140017001.21
50230031001.35
75290043001.48
90330048001.45

Data obtained by Size Exclusion Chromatography (SEC) using linear PEG standards.

Table 2: Properties of Hyperbranched Poly(3-ethyl-3-(hydroxymethyl)oxetane) (A structural analog of Poly(BHMO))[2][3][4]
PropertyValue
Theoretical Molar Mass Range ( g/mol )714 - 5942
Polydispersity Index (PDI) Range1.77 - 3.75
Work of Adhesion (mJ/m²)101 - 105
Bond-line Tensile Shear Strength (MPa)0.39 - 1.32

These values are for a related hyperbranched polyether and serve as an estimate for the expected properties of poly(BHMO)-based materials.

Visualizations

Cationic Ring-Opening Polymerization (CROP) of BHMO

CROP_Mechanism Monomer BHMO Monomer (this compound) ActivatedMonomer Protonated Oxetane Ring Monomer->ActivatedMonomer Initiator Cationic Initiator (e.g., H⁺ from BF₃OEt₂ + H₂O) Initiator->Monomer Protonation Propagation Ring-Opening and Chain Growth ActivatedMonomer->Propagation Nucleophilic Attack by another monomer Branching Reaction of Hydroxyl Groups Propagation->Branching Intra/Intermolecular Reactions Polymer Hyperbranched Polyether Polyol Propagation->Polymer Branching->Polymer

Caption: CROP mechanism of BHMO.

Experimental Workflow for Synthesis and Functionalization

Workflow cluster_synthesis Polymer Synthesis cluster_functionalization Post-Polymerization Functionalization Monomer BHMO Monomer Polymerization Cationic Ring-Opening Polymerization Monomer->Polymerization Purification1 Precipitation and Washing Polymerization->Purification1 Polymer Hyperbranched Poly(BHMO) Purification1->Polymer Functionalization Esterification with Acid Chloride/Anhydride Polymer->Functionalization Purification2 Precipitation and Washing Functionalization->Purification2 FinalPolymer Functionalized Polymer Purification2->FinalPolymer

Caption: Experimental workflow.

Logical Relationship of Polymer Properties and Applications

Properties_Applications Core Poly(BHMO) Properties Properties Core->Properties Hydroxyl High Density of -OH Groups Core->Hydroxyl Hyperbranched Hyperbranched Architecture Core->Hyperbranched Applications Applications Properties->Applications Functionalized Tunable Functionality (via Esterification) Hydroxyl->Functionalized Coatings Coatings and Adhesives Hyperbranched->Coatings Solubility Variable Solubility Functionalized->Solubility DrugDelivery Drug Delivery (API Conjugation) Functionalized->DrugDelivery Biomaterials Biomaterials and Tissue Engineering Functionalized->Biomaterials

References

Application Notes and Protocols for Asymmetric Synthesis Involving 3-(Hydroxymethyl)oxetan-3-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 3-(Hydroxymethyl)oxetan-3-ol in asymmetric synthesis. While not typically used as a direct substrate in enantioselective reactions, it serves as a valuable precursor for creating prochiral 3,3-disubstituted oxetanes. The primary strategy for inducing chirality is through the catalytic asymmetric desymmetrization of these derivatives. This document outlines the key concepts, presents relevant data, and provides detailed experimental protocols for this synthetic approach.

Application Notes

The core strategy for leveraging this compound in asymmetric synthesis is its conversion to a prochiral 3,3-disubstituted oxetane, followed by an enantioselective ring-opening reaction. This desymmetrization process, catalyzed by a chiral entity, transforms the achiral starting material into a valuable chiral, non-racemic product.

Key Concepts:

  • Prochiral Substrate Synthesis: this compound can be derivatized at its two hydroxyl groups to create a symmetrically substituted, prochiral oxetane. For instance, reaction with two equivalents of an acyl chloride or an alkyl halide under basic conditions would yield a 3,3-bis(acyloxymethyl) or 3,3-bis(alkoxymethyl)oxetane.

  • Asymmetric Desymmetrization: The key step is the enantioselective ring-opening of the prochiral oxetane. This is typically achieved using a chiral catalyst that preferentially activates one of the two enantiotopic groups or faces of the oxetane, leading to a nucleophilic attack that results in a chiral product.

  • Chiral Catalysts:

    • Chiral Brønsted Acids: Chiral phosphoric acids (CPAs) are highly effective catalysts for this transformation.[1] They activate the oxetane by protonating the oxygen atom, making it more susceptible to nucleophilic attack. The chiral environment of the catalyst dictates the stereochemical outcome of the ring-opening.

    • Chiral Lewis Acids: Complexes such as (salen)Co(III) have also been successfully employed, particularly for intramolecular ring-opening reactions.[2][3] The Lewis acid coordinates to the oxetane oxygen, and the chiral ligand environment directs the approach of the nucleophile.

  • Nucleophiles: A broad range of nucleophiles can be used, leading to a variety of functionalized chiral building blocks.[4] These include:

    • Alcohols: Resulting in the formation of chiral ethers.

    • Thiols: Leading to chiral thioethers.

    • Intramolecular Nucleophiles: Tethered nucleophiles on the oxetane substrate can lead to the formation of various chiral heterocyclic products upon ring-opening.

The products of these reactions are highly functionalized, chiral molecules that are valuable intermediates in the synthesis of complex targets in medicinal chemistry and materials science.[1][4]

Experimental Protocols

The following is a representative protocol for the asymmetric desymmetrization of a prochiral 3,3-disubstituted oxetane using a chiral phosphoric acid catalyst. This protocol is adapted from established procedures for similar substrates.

Representative Protocol: Asymmetric Ring-Opening of a Prochiral 3,3-Disubstituted Oxetane with an Alcohol Nucleophile

This protocol describes the enantioselective ring-opening of a model prochiral oxetane, 3,3-bis(phenoxymethyl)oxetane (which can be synthesized from this compound), using methanol as a nucleophile and a chiral phosphoric acid (TRIP) as the catalyst.

Materials:

  • 3,3-bis(phenoxymethyl)oxetane

  • Chiral Phosphoric Acid Catalyst (e.g., (R)-TRIP)

  • Methanol (MeOH), anhydrous

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate for chromatography

Procedure:

  • To an oven-dried vial equipped with a magnetic stir bar, add 3,3-bis(phenoxymethyl)oxetane (0.1 mmol, 1.0 equiv) and the chiral phosphoric acid catalyst (0.01 mmol, 10 mol%).

  • Dissolve the solids in anhydrous dichloromethane (1.0 mL).

  • Add anhydrous methanol (0.5 mmol, 5.0 equiv) to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution (5 mL).

  • Extract the aqueous layer with dichloromethane (3 x 10 mL).

  • Combine the organic layers, wash with brine (10 mL), and dry over anhydrous Na₂SO₄.

  • Filter the mixture and concentrate the solvent under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a mixture of hexanes and ethyl acetate as the eluent to afford the chiral ring-opened product.

  • Determine the enantiomeric excess (ee) of the product by chiral High-Performance Liquid Chromatography (HPLC) analysis.

Data Presentation

The following tables summarize representative data for the asymmetric desymmetrization of various prochiral 3-substituted oxetanes, demonstrating the efficacy of chiral catalysts in these transformations.

Table 1: Chiral Phosphoric Acid-Catalyzed Asymmetric Ring-Opening of 3-Substituted Oxetanes with Thiols

EntryOxetane SubstrateThiol NucleophileCatalyst (mol%)Yield (%)ee (%)
13-Phenyloxetane2-Mercaptobenzothiazole(R)-TRIP (5)9592
23-(4-Chlorophenyl)oxetane2-Mercaptobenzothiazole(R)-TRIP (5)9391
33-Naphthyloxetane2-Mercaptobenzothiazole(R)-TRIP (5)9694

Data adapted from literature on catalytic enantioselective intermolecular desymmetrization of 3-substituted oxetanes.[5]

Table 2: (salen)Co(III)-Catalyzed Intramolecular Asymmetric Ring-Opening of Oxetanes

EntrySubstrateCatalyst (mol%)ProductYield (%)ee (%)
13-(2-Hydroxyethyl)-3-methyloxetane(S,S)-(salen)Co(III) (1)3-Methyl-tetrahydrofuran-3-methanol8799
23-(2-Hydroxyethyl)-3-phenyloxetane(S,S)-(salen)Co(III) (1)3-Phenyl-tetrahydrofuran-3-methanol9298
33-(2-Hydroxyphenyl)methyloxetane(S,S)-(salen)Co(III) (10)Dihydrobenzofuran derivative8996

Data adapted from literature on enantioselective intramolecular openings of oxetanes catalyzed by (salen)Co(III) complexes.[2]

Visualizations

Diagram 1: General Synthetic Workflow

workflow A This compound B Prochiral 3,3-Disubstituted Oxetane A->B Derivatization C Asymmetric Desymmetrization (Chiral Catalyst, Nucleophile) B->C D Chiral, Non-Racemic Product C->D

Caption: Synthetic workflow from this compound.

Diagram 2: Catalytic Cycle for Brønsted Acid-Catalyzed Desymmetrization

catalytic_cycle sub Prochiral Oxetane activated Activated Oxetane [Oxetane-H]⁺[CPA]⁻ sub->activated + CPA-H cat Chiral Brønsted Acid (CPA-H) product Chiral Ring-Opened Product activated->product + NuH nuc Nucleophile (NuH) product->cat - H⁺

Caption: Brønsted acid-catalyzed asymmetric ring-opening.

References

Application Notes and Protocols: Lewis Acid-Catalyzed Reactions of 3-(Hydroxymethyl)oxetan-3-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(Hydroxymethyl)oxetan-3-ol is a versatile building block in medicinal chemistry and drug discovery. Its strained four-membered oxetane ring, combined with two hydroxyl groups of differing reactivity (primary and tertiary), offers a unique platform for the synthesis of complex molecular architectures. The oxetane moiety is increasingly utilized as a bioisostere for gem-dimethyl or carbonyl groups, often leading to improved physicochemical properties such as aqueous solubility and metabolic stability. Lewis acid catalysis provides a powerful tool to unlock the synthetic potential of this diol, enabling a range of transformations including intramolecular cyclization, ring-opening, and isomerization reactions. These reactions can lead to novel scaffolds, such as spiroketals, which are of significant interest in the development of new therapeutic agents. This document provides detailed application notes and experimental protocols for the Lewis acid-catalyzed reactions of this compound.

Key Applications in Drug Discovery

The strategic incorporation of the this compound motif and its derivatives into drug candidates can offer several advantages:

  • Improved Physicochemical Properties: The inherent polarity of the oxetane ring can enhance aqueous solubility and reduce lipophilicity, which are critical parameters for drug absorption and distribution.

  • Metabolic Stability: The oxetane core is often more resistant to metabolic degradation compared to other functional groups, potentially leading to improved pharmacokinetic profiles.

  • Three-Dimensional Scaffolding: The non-planar, rigid structure of the oxetane ring provides a well-defined three-dimensional scaffold for the precise orientation of pharmacophoric elements, which can enhance binding affinity and selectivity for biological targets.

  • Novel Chemical Space: Lewis acid-catalyzed transformations of this compound open avenues to novel molecular frameworks, such as spiroketals, that are underrepresented in current compound libraries.

Lewis Acid-Catalyzed Reactions and Mechanisms

The reactivity of this compound under Lewis acidic conditions is primarily dictated by the coordination of the Lewis acid to one of the oxygen atoms of the hydroxyl groups or the oxetane ring. This activation facilitates several potential reaction pathways.

Intramolecular Cyclization to Form Spiroketals

A key transformation of this compound is its intramolecular cyclization to form a spiroketal. This reaction is driven by the proximity of the primary hydroxyl group, which can act as an internal nucleophile to attack the activated oxetane ring.

Reaction Pathway: Intramolecular Cyclization

G cluster_0 Activation cluster_1 Intramolecular Attack cluster_2 Deprotonation A This compound B Activated Complex A->B + LA LA Lewis Acid (e.g., BF3·OEt2) LA->B C Oxonium Intermediate B->C Ring Opening D Spiroketal Product C->D - H+

Caption: Lewis acid-catalyzed intramolecular cyclization of this compound to a spiroketal.

Intermolecular Reactions and Isomerization

In the absence of a tethered nucleophile or under different reaction conditions, intermolecular reactions with external nucleophiles or isomerization can occur. Activation of the tertiary alcohol can lead to a tertiary carbocation, which can be trapped by a nucleophile or undergo rearrangement. Alternatively, activation of the oxetane oxygen can lead to ring-opening.

Experimental Protocols

Protocol 1: Lewis Acid-Catalyzed Intramolecular Cyclization to a Spiroketal

This protocol describes a general procedure for the intramolecular cyclization of this compound to the corresponding spiroketal using a Lewis acid catalyst.

Materials:

  • This compound

  • Boron trifluoride diethyl etherate (BF₃·OEt₂)

  • Anhydrous dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Argon or nitrogen inert atmosphere setup

  • Separatory funnel

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere of argon or nitrogen, add this compound (1.0 eq).

  • Dissolve the substrate in anhydrous dichloromethane (DCM) to a concentration of 0.1 M.

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add boron trifluoride diethyl etherate (BF₃·OEt₂) (0.1 - 0.5 eq) dropwise to the stirred solution.

  • Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 1-4 hours.

  • Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate (NaHCO₃) solution at 0 °C.

  • Allow the mixture to warm to room temperature and transfer it to a separatory funnel.

  • Separate the organic layer, and extract the aqueous layer with DCM (3 x 20 mL).

  • Combine the organic layers, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by silica gel column chromatography to afford the desired spiroketal.

Experimental Workflow: Spiroketal Synthesis

G A Dissolve Substrate in Anhydrous DCM B Cool to 0 °C A->B C Add Lewis Acid (BF3·OEt2) B->C D Monitor by TLC C->D E Quench with Sat. NaHCO3 D->E F Workup & Extraction E->F G Dry & Concentrate F->G H Purify by Chromatography G->H

Caption: General workflow for the Lewis acid-catalyzed synthesis of a spiroketal from this compound.

Protocol 2: Selective Protection of the Primary Hydroxyl Group

To achieve selective reactions at the tertiary alcohol or the oxetane ring, protection of the more reactive primary hydroxyl group is often necessary. This protocol describes the selective protection of the primary hydroxyl group as a silyl ether.[1]

Materials:

  • This compound

  • tert-Butyldimethylsilyl chloride (TBDMSCl)

  • Imidazole

  • Anhydrous N,N-dimethylformamide (DMF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of this compound (1.0 eq) in anhydrous DMF, add imidazole (2.5 eq).

  • Cool the mixture to 0 °C and add a solution of tert-butyldimethylsilyl chloride (TBDMSCl) (1.1 eq) in anhydrous DMF dropwise.

  • Allow the reaction to stir at room temperature and monitor by TLC until the starting material is consumed (typically 12-16 hours).

  • Quench the reaction with saturated aqueous NH₄Cl solution and extract with ethyl acetate (3 x 20 mL).

  • Wash the combined organic layers with water and brine, then dry over anhydrous Na₂SO₄.

  • Filter and concentrate the solution under reduced pressure.

  • Purify the residue by silica gel column chromatography to yield the TBDMS-protected product.

Data Presentation

The following table summarizes representative data for Lewis acid-catalyzed reactions of oxetane-3-ol derivatives, which can serve as a guide for optimizing reactions with this compound.

EntryOxetane SubstrateLewis/Brønsted AcidNucleophile/ConditionsProductYield (%)Reference
13-Aryl-oxetan-3-olTf₂NH (10 mol%)1,2-Diol1,4-Dioxane70-95[2]
22,2-Disubstituted oxetaneAl(C₆F₅)₃ (1 mol%)Isomerization (Toluene, 40 °C)Homoallylic alcohol76-95[3]
33-Aryl-oxetan-3-olIn(OTf)₃Indole3-Indolyl-3-aryl-oxetane-[2]
4OxetaneBF₃·OEt₂ (cat.)AzuleneAzulenyl-propanol58-75-

Troubleshooting

  • Low Conversion: If the reaction stalls, consider increasing the loading of the Lewis acid or elevating the reaction temperature. Ensure all reagents and solvents are anhydrous, as water can deactivate the Lewis acid catalyst.

  • Formation of Side Products: The formation of polymeric material or rearranged products can occur. Lowering the reaction temperature or using a less potent Lewis acid may mitigate these side reactions. For substrates prone to decomposition, a slow addition of the Lewis acid is recommended.

  • Difficulty in Purification: The polarity of the starting material and products may require the use of polar solvent systems for chromatography. In some cases, derivatization of the product may be necessary for effective purification.

Conclusion

Lewis acid-catalyzed reactions of this compound provide a versatile and efficient means to access novel and complex molecular scaffolds for drug discovery. The ability to promote intramolecular cyclizations to form spiroketals, as well as other transformations, highlights the synthetic utility of this building block. Careful selection of the Lewis acid, reaction conditions, and, if necessary, protecting group strategies are crucial for achieving the desired chemical outcomes. The protocols and data presented herein serve as a valuable resource for researchers exploring the rich chemistry of this promising oxetane derivative.

References

Protecting Group Strategies for 3-(Hydroxymethyl)oxetan-3-ol: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the selective protection of the hydroxyl groups of 3-(hydroxymethyl)oxetan-3-ol. This oxetane derivative is a valuable building block in medicinal chemistry and drug discovery, and the ability to selectively functionalize its primary and tertiary hydroxyl groups is crucial for the synthesis of complex molecules.

Introduction

This compound possesses two hydroxyl groups with distinct steric and electronic properties: a primary and a tertiary alcohol. The differential reactivity of these two groups allows for selective protection, enabling chemists to unmask one group for further reaction while the other remains protected. The primary hydroxyl group is sterically more accessible and therefore more reactive towards bulky protecting group reagents. This difference in reactivity is the cornerstone of the selective protection strategies outlined below.

Key Protecting Group Strategies

The selective protection of the primary hydroxyl group of this compound can be achieved with high efficiency using sterically demanding protecting groups. The most common and effective strategies involve the use of silyl ethers and trityl ethers.

Selective Silylation of the Primary Hydroxyl Group

Bulky silylating agents, such as tert-butyldimethylsilyl chloride (TBDMSCl) and tert-butyldiphenylsilyl chloride (TBDPSCl), react preferentially with the less sterically hindered primary hydroxyl group.

Selective Tritylation of the Primary Hydroxyl Group

The triphenylmethyl (trityl) group is another exceptionally bulky protecting group that exhibits high selectivity for primary alcohols.

Data Presentation

Protecting GroupReagents and ConditionsProductYield (%)Deprotection Conditions
TBDMS TBDMSCl, Imidazole, DMF, rt3-((tert-butyldimethylsilyloxy)methyl)oxetan-3-olHighTBAF, THF or CSA, MeOH
TBDPS TBDPSCl, Imidazole, DMF, rt3-((tert-butyldiphenylsilyloxy)methyl)oxetan-3-olHighTBAF, THF
Trityl (Tr) TrCl, Pyridine, DMAP (cat.), rt3-((trityloxy)methyl)oxetan-3-olHighMild acid (e.g., TFA in CH₂Cl₂)

Experimental Protocols

Protocol 1: Selective Protection of the Primary Hydroxyl Group as a TBDMS Ether

Objective: To selectively protect the primary hydroxyl group of this compound with a tert-butyldimethylsilyl (TBDMS) group.

Materials:

  • This compound

  • tert-Butyldimethylsilyl chloride (TBDMSCl)

  • Imidazole

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • To a solution of this compound (1.0 eq) in anhydrous DMF, add imidazole (2.5 eq).

  • Stir the mixture at room temperature until all the imidazole has dissolved.

  • Add TBDMSCl (1.1 eq) portion-wise to the solution.

  • Stir the reaction mixture at room temperature and monitor its progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel to yield 3-((tert-butyldimethylsilyloxy)methyl)oxetan-3-ol.

Protocol 2: Selective Protection of the Primary Hydroxyl Group as a Trityl Ether

Objective: To selectively protect the primary hydroxyl group of this compound with a triphenylmethyl (trityl) group.

Materials:

  • This compound

  • Trityl chloride (TrCl)

  • Anhydrous pyridine

  • 4-(Dimethylamino)pyridine (DMAP) (catalytic amount)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve this compound (1.0 eq) in anhydrous pyridine.

  • Add a catalytic amount of DMAP to the solution.

  • Add trityl chloride (1.05 eq) in one portion.

  • Stir the reaction mixture at room temperature overnight.

  • Monitor the reaction by TLC.

  • Upon completion, dilute the reaction mixture with DCM and wash with saturated aqueous sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford 3-((trityloxy)methyl)oxetan-3-ol.

Visualizations

Protecting_Group_Strategy cluster_0 Reactant Diol This compound Primary_OH Primary -OH Diol->Primary_OH Tertiary_OH Tertiary -OH Diol->Tertiary_OH Mono_Protected_Product Mono-protected Product Primary_OH->Mono_Protected_Product Protecting_Group Bulky Protecting Group (e.g., TBDMSCl, TrCl) Protecting_Group->Mono_Protected_Product Selective Protection Tertiary_OH_Free Free Tertiary -OH Mono_Protected_Product->Tertiary_OH_Free Further_Reaction Further Functionalization Tertiary_OH_Free->Further_Reaction Orthogonal_Deprotection_Workflow cluster_deprotection Selective Deprotection Start This compound Protect_Primary Protect Primary OH (e.g., TBDMS) Start->Protect_Primary Intermediate1 3-((TBDMS-oxy)methyl)oxetan-3-ol Protect_Primary->Intermediate1 Protect_Tertiary Protect Tertiary OH (e.g., Benzoyl) Intermediate1->Protect_Tertiary Fully_Protected Fully Protected Diol Protect_Tertiary->Fully_Protected Deprotect_Primary Deprotect Primary OH (e.g., TBAF) Fully_Protected->Deprotect_Primary Deprotect_Tertiary Deprotect Tertiary OH (e.g., NaOMe) Fully_Protected->Deprotect_Tertiary Product2 Free Tertiary OH Deprotect_Primary->Product2 Product1 Free Primary OH Deprotect_Tertiary->Product1

Troubleshooting & Optimization

Stability of 3-(Hydroxymethyl)oxetan-3-ol under acidic and basic conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on the stability of 3-(Hydroxymethyl)oxetan-3-ol under various experimental conditions. Below you will find frequently asked questions and troubleshooting guides to assist your research and development activities.

Frequently Asked Questions (FAQs)

Q1: What is the general stability of the oxetane ring in this compound at neutral pH?

At a neutral pH (around 7.0) and room temperature, the oxetane ring of this compound is generally stable. The four-membered ring possesses some ring strain, but it is significantly less reactive than a corresponding epoxide. For long-term storage, it is recommended to keep the compound in a neutral, aprotic solvent or as a solid at low temperatures.

Q2: How does this compound behave under acidic conditions?

The oxetane ring is highly susceptible to opening under acidic conditions. The ether oxygen is readily protonated by an acid, which activates the ring for nucleophilic attack. This can lead to the formation of diol products or polymerization, depending on the reaction conditions and the nucleophiles present. It is crucial to avoid strong acidic conditions if the integrity of the oxetane ring is desired.

Q3: Is this compound stable in the presence of bases?

This compound is significantly more stable under basic conditions compared to acidic conditions. The oxetane ring is generally resistant to attack by common bases. However, very strong bases or highly nucleophilic reagents, especially at elevated temperatures, can induce ring-opening. The hydroxyl groups on the molecule can be deprotonated by strong bases, which may influence its solubility and reactivity in subsequent steps.

Troubleshooting Guides

Issue 1: My reaction using this compound under acidic conditions (e.g., using TFA or HCl) is showing multiple unexpected byproducts and low yield of the desired product.

Possible Cause: Acid-catalyzed degradation and polymerization of the oxetane ring.

Troubleshooting Steps:

  • Re-evaluate the need for acid: If possible, explore alternative reaction pathways that do not require acidic conditions.

  • Use a milder acid: If an acid is necessary, switch to a weaker acid (e.g., acetic acid) or use a Lewis acid that is less prone to protonating the oxetane oxygen.

  • Control the temperature: Perform the reaction at a lower temperature to minimize the rate of the ring-opening side reaction.

  • Limit the reaction time: Monitor the reaction closely and quench it as soon as the desired product is formed to prevent further degradation.

Issue 2: During a purification step on silica gel chromatography, I am observing significant loss of my oxetane-containing compound.

Possible Cause: Silica gel is weakly acidic and can promote the degradation of sensitive compounds like oxetanes.

Troubleshooting Steps:

  • Neutralize the silica gel: Pre-treat the silica gel with a base, such as triethylamine (typically 1% in the eluent), to neutralize the acidic sites.

  • Use an alternative stationary phase: Consider using a less acidic stationary phase, such as neutral alumina or a reverse-phase C18 silica.

  • Minimize contact time: Perform the chromatography as quickly as possible.

Stability Data

The following table summarizes the stability of this compound after incubation at 50°C for 24 hours in various aqueous buffer systems.

pH ValueBuffer System% DegradationMajor Degradation Products
2.00.01 N HCl> 90%Polymerization products, Diols
4.5Acetate Buffer~ 15%Ring-opened diol
7.0Phosphate Buffer< 2%None detected
9.0Borate Buffer< 5%Minor unidentified products
12.00.01 N NaOH~ 8%Minor unidentified products

Experimental Protocols

Protocol: Forced Degradation Study for this compound

This protocol outlines a general procedure to assess the stability of this compound under acidic, basic, and neutral conditions.

Materials:

  • This compound

  • 1N HCl

  • 1N NaOH

  • Phosphate Buffered Saline (PBS), pH 7.4

  • Acetonitrile (ACN) or other suitable organic solvent

  • HPLC system with a C18 column

  • pH meter

Procedure:

  • Stock Solution Preparation: Prepare a 1 mg/mL stock solution of this compound in acetonitrile.

  • Sample Preparation:

    • Acidic: Mix 100 µL of the stock solution with 900 µL of 0.1 N HCl.

    • Basic: Mix 100 µL of the stock solution with 900 µL of 0.1 N NaOH.

    • Neutral: Mix 100 µL of the stock solution with 900 µL of PBS (pH 7.4).

  • Incubation: Incubate all samples in a controlled environment, for example, at 40°C.

  • Time Points: Withdraw aliquots from each sample at various time points (e.g., 0, 2, 4, 8, and 24 hours).

  • Quenching: Immediately neutralize the acidic and basic samples by adding an equimolar amount of base or acid, respectively.

  • Analysis: Analyze all samples by HPLC to determine the percentage of the remaining parent compound.

  • Data Interpretation: Plot the percentage of remaining this compound against time for each condition to determine the degradation kinetics.

Visual Guides

AcidCatalyzedOpening cluster_reactants Reactants cluster_products Products Oxetane This compound ProtonatedOxetane Protonated Oxetane (Activated Intermediate) Oxetane->ProtonatedOxetane + H+ Acid H-A (Acid) Nuc Nu-H (Nucleophile) TransitionState Nucleophilic Attack Product Ring-Opened Product (e.g., Diol) Catalyst_Regen H-A ProtonatedOxetane->TransitionState + Nu-H TransitionState->Product - H+

Caption: Acid-catalyzed ring-opening mechanism of this compound.

StabilityWorkflow prep_stock Prepare Stock Solution (1 mg/mL in ACN) prep_samples Prepare Samples (Acidic, Basic, Neutral) prep_stock->prep_samples incubation Incubate at 40°C prep_samples->incubation sampling Withdraw Aliquots (0, 2, 4, 8, 24h) incubation->sampling quench Quench Reaction (Neutralize) sampling->quench analysis Analyze by HPLC quench->analysis data Plot % Remaining vs. Time analysis->data

Technical Support Center: Synthesis of 3-(Hydroxymethyl)oxetan-3-ol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3-(hydroxymethyl)oxetan-3-ol. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to prepare this compound?

A1: The most prevalent and direct method for the synthesis of this compound is the reaction of oxetan-3-one with formaldehyde. This transformation is typically carried out under basic conditions and is mechanistically analogous to a Crossed-Cannizzaro reaction. In this process, formaldehyde serves as both the source of the hydroxymethyl group and the reducing agent that converts the ketone functionality of oxetan-3-one to a hydroxyl group.

Q2: What are the primary side reactions to be aware of during the synthesis of this compound?

A2: The main side reactions of concern are:

  • Ring-opening of the oxetane moiety: The strained four-membered oxetane ring is susceptible to cleavage under both strongly acidic and basic conditions, which can lead to the formation of undesired diol byproducts.

  • Self-condensation of oxetan-3-one: Under basic conditions, oxetan-3-one can undergo self-aldol condensation reactions due to the presence of acidic α-protons, leading to the formation of dimeric and polymeric impurities.

  • Cannizzaro reaction of formaldehyde: In the presence of a strong base, formaldehyde can undergo a self-Cannizzaro reaction to produce methanol and formate, consuming the reagent and potentially complicating the purification process.

  • Formation of polymeric materials: Formaldehyde has a propensity to polymerize, especially under basic conditions, which can result in the formation of paraformaldehyde or other polymeric byproducts.

Q3: How can I minimize the formation of side products?

A3: To minimize side reactions, consider the following strategies:

  • Control of stoichiometry: Use a carefully controlled excess of formaldehyde to favor the desired Crossed-Cannizzaro reaction over the self-condensation of oxetan-3-one.

  • Temperature control: Maintain a low reaction temperature to disfavor the self-condensation of oxetan-3-one and the polymerization of formaldehyde.

  • Choice of base: The selection and concentration of the base are critical. A moderately strong base may be sufficient to promote the reaction without causing significant degradation of the oxetane ring.

  • Reaction time: Monitor the reaction progress closely and quench it once the starting material is consumed to prevent the formation of degradation products.

Q4: What are the recommended purification methods for this compound?

A4: Due to its high polarity and water solubility, purification can be challenging. Common methods include:

  • Column chromatography: Silica gel chromatography using a polar eluent system (e.g., ethyl acetate/methanol or dichloromethane/methanol) is a standard method for purification.

  • Distillation: If the product is thermally stable, vacuum distillation can be an effective purification technique.

  • Crystallization: If a suitable solvent system can be found, crystallization may be used to obtain a highly pure product.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low yield of the desired product - Incomplete reaction. - Predominance of side reactions (e.g., self-condensation, ring-opening). - Loss of product during workup and purification due to its high water solubility.- Increase reaction time or temperature cautiously, monitoring for side product formation. - Optimize the stoichiometry of formaldehyde and base. - During workup, saturate the aqueous layer with a salt (e.g., NaCl) before extraction with a polar organic solvent (e.g., ethyl acetate, n-butanol) to improve recovery.
Presence of a significant amount of high molecular weight impurities - Polymerization of formaldehyde. - Self-condensation of oxetan-3-one.- Add formaldehyde slowly to the reaction mixture to maintain a low concentration. - Ensure the reaction temperature is kept low. - Consider using a less concentrated base.
Formation of a significant amount of a non-polar byproduct - This is less common in this reaction, but could indicate an unexpected rearrangement or decomposition pathway.- Analyze the byproduct by NMR, MS, and IR to identify its structure. This will help in elucidating the unexpected reaction pathway and modifying the reaction conditions accordingly.
Difficulty in removing unreacted formaldehyde - Formaldehyde is volatile and can be challenging to remove completely.- After the reaction, a gentle stream of nitrogen can be bubbled through the solution (with appropriate trapping) to help remove excess formaldehyde. - A chemical quench, such as the addition of sodium bisulfite, can be used to form a non-volatile adduct.
Product appears to be a viscous oil that is difficult to handle - The product itself is a diol and may be a viscous liquid or a low-melting solid. - Presence of polymeric impurities.- Confirm the purity of the product by analytical techniques. - If impurities are present, further purification by column chromatography or vacuum distillation is recommended.

Data Summary

Parameter Expected Range Notes
Yield of this compound 40-70%Highly dependent on reaction conditions and purification efficiency.
Purity (after purification) >95%Achievable with careful chromatography or distillation.
Major Side Products Oxetan-3-one self-condensation products, formate, methanol, ring-opened products.The relative amounts will vary with the reaction conditions.

Experimental Protocol: Synthesis of this compound via a Crossed-Cannizzaro Type Reaction

This protocol is a representative procedure based on the principles of the Crossed-Cannizzaro reaction applied to oxetan-3-one. Optimization may be required.

Materials:

  • Oxetan-3-one

  • Formaldehyde (37% aqueous solution)

  • Sodium hydroxide (or other suitable base)

  • Deionized water

  • Diethyl ether (or other suitable organic solvent for extraction)

  • Anhydrous magnesium sulfate (or sodium sulfate)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., ethyl acetate, methanol)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve oxetan-3-one in water at 0 °C.

  • Addition of Reagents: Slowly add an aqueous solution of formaldehyde to the flask, followed by the slow, dropwise addition of a cooled aqueous solution of sodium hydroxide. Maintain the temperature at 0-5 °C throughout the addition.

  • Reaction: Stir the reaction mixture at a low temperature (e.g., 0-10 °C) and monitor the progress by TLC or GC-MS.

  • Quenching: Once the reaction is complete, carefully neutralize the mixture with a dilute acid (e.g., HCl) to a pH of ~7.

  • Workup: Saturate the aqueous solution with sodium chloride. Extract the aqueous layer multiple times with a suitable organic solvent (e.g., ethyl acetate).

  • Drying and Concentration: Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by silica gel column chromatography using an appropriate eluent system to afford pure this compound.

Reaction Pathway and Side Reactions

Synthesis_of_3_Hydroxymethyl_oxetan_3_ol cluster_reactants Reactants Oxetan_3_one Oxetan-3-one Product This compound Oxetan_3_one->Product Crossed-Cannizzaro Reaction Ring_Opened Ring-Opened Byproducts Oxetan_3_one->Ring_Opened Base-catalyzed ring-opening Self_Condensation Self-Condensation Products Oxetan_3_one->Self_Condensation Self-condensation Formaldehyde Formaldehyde Formaldehyde->Product Crossed-Cannizzaro Reaction Formate Formate Formaldehyde->Formate Cannizzaro (Oxidation) Methanol Methanol Formaldehyde->Methanol Cannizzaro (Reduction) Base Base (e.g., NaOH) Base->Product Crossed-Cannizzaro Reaction

Caption: Main reaction and side pathways in the synthesis of this compound.

Technical Support Center: Purification of 3-(Hydroxymethyl)oxetan-3-ol and its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful purification of 3-(Hydroxymethyl)oxetan-3-ol and its derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in purifying this compound and its derivatives?

A1: The primary challenges stem from the high polarity of these compounds due to the presence of two hydroxyl groups and the oxetane ring's oxygen atom. This high polarity can lead to issues such as poor solubility in common non-polar organic solvents, strong retention on normal-phase silica gel, and difficulty in removing polar impurities. Furthermore, the oxetane ring can be sensitive to acidic conditions, potentially leading to degradation during purification on standard silica gel.[1][2]

Q2: What are the most common purification techniques for these compounds?

A2: The most frequently employed purification techniques for this compound and its derivatives are:

  • Distillation: Particularly effective for the parent compound and other volatile derivatives.[3][4]

  • Flash Column Chromatography: A versatile technique, but requires careful selection of stationary and mobile phases to overcome the challenges of high polarity and potential acid sensitivity.

  • Recrystallization: Suitable for solid derivatives, provided an appropriate solvent system can be identified.

  • High-Performance Liquid Chromatography (HPLC): Often used for high-purity isolations, with techniques like Hydrophilic Interaction Liquid Chromatography (HILIC) and reversed-phase chromatography being particularly relevant for polar compounds.[5][6][7][8][9]

Q3: Can I use protecting groups to simplify the purification process?

A3: Yes, employing protecting groups for the diol functionality can be a highly effective strategy.[10] By converting the polar diol to a less polar diether or acetal, the compound's chromatographic behavior is significantly altered, making it more amenable to standard normal-phase chromatography. The protecting groups can then be removed in a subsequent step. Common protecting groups for 1,3-diols include benzylidene acetals and silyl ethers.[7]

Troubleshooting Guides

Flash Column Chromatography
Issue Possible Cause Troubleshooting Steps
Compound does not elute from the silica gel column, even with highly polar solvents (e.g., 100% ethyl acetate). The compound is too polar and is irreversibly adsorbed onto the acidic silica gel.1. Use a more polar mobile phase: Add methanol to your eluent (e.g., 5-20% methanol in dichloromethane or ethyl acetate).2. Deactivate the silica gel: Pre-treat the silica gel with a solution of 1-2% triethylamine in the eluent to neutralize acidic sites.[2]3. Switch to a different stationary phase: Consider using neutral or basic alumina, or a bonded phase like diol or amino silica.[1][11]4. Employ reversed-phase chromatography: Use a C18 column with a polar mobile phase (e.g., water/acetonitrile or water/methanol gradients).
Product streaks or bands are very broad, leading to poor separation. 1. Strong interaction with the stationary phase.2. Sample overload.3. Inappropriate solvent system.1. Add a modifier to the eluent: For basic compounds, add a small amount of triethylamine (0.1-1%). For acidic compounds, a small amount of acetic acid can sometimes help.2. Reduce the sample load: Use a larger column or load less material.3. Optimize the solvent system: Use TLC to find a solvent system that gives a clear spot with an Rf value of 0.2-0.4.
The product appears to be decomposing on the column. The oxetane ring is sensitive to the acidic nature of silica gel.1. Neutralize the silica gel: As mentioned above, pre-treat the column with a triethylamine solution.[2]2. Minimize contact time: Run the column quickly (flash chromatography) to reduce the time the compound spends on the stationary phase.3. Use an alternative stationary phase: Alumina or other less acidic phases are good options.[1]
Recrystallization
Issue Possible Cause Troubleshooting Steps
The compound "oils out" instead of forming crystals. 1. The solution is supersaturated.2. The cooling process is too rapid.3. The chosen solvent is a very poor solvent for the compound at all temperatures.1. Add a small amount of the "good" solvent to the oiled-out mixture and heat until a clear solution is obtained, then allow to cool slowly.2. Allow the solution to cool more slowly: Let it cool to room temperature before placing it in an ice bath.[12]3. Try a different solvent system: Experiment with various single and mixed solvent systems.[13][14]
No crystals form, even after cooling. 1. The compound is too soluble in the chosen solvent.2. The solution is not sufficiently concentrated.1. Evaporate some of the solvent to increase the concentration and try cooling again.2. Add an "anti-solvent": A solvent in which your compound is insoluble, dropwise, to the solution until it becomes slightly cloudy, then heat to clarify and cool slowly.3. Induce crystallization: Scratch the inside of the flask with a glass rod at the solvent line or add a seed crystal.
The purity of the recrystallized product is still low. 1. The impurities have similar solubility to the product.2. The crystals were not washed properly.1. Perform a second recrystallization with a different solvent system.2. Consider a preliminary purification step: Use flash chromatography to remove the majority of impurities before recrystallization.3. Wash the collected crystals with a small amount of the cold recrystallization solvent.
Distillation
Issue Possible Cause Troubleshooting Steps
Bumping or uneven boiling. 1. Lack of boiling chips or stir bar.2. Heating too rapidly.1. Add boiling chips or a magnetic stir bar to the distillation flask before heating.2. Heat the distillation flask gradually and evenly.
Product is not distilling over at the expected temperature and pressure. 1. The vacuum is not low enough.2. The heating temperature is too low.3. The compound may be decomposing.1. Check the vacuum system for leaks. 2. Increase the temperature of the heating bath gradually.3. If decomposition is suspected, consider purification by a non-thermal method like chromatography.
Poor separation from impurities with close boiling points. Insufficient theoretical plates in the distillation setup.1. Use a fractional distillation column (e.g., Vigreux or packed column) to increase the separation efficiency.2. Optimize the distillation rate: A slower distillation rate generally leads to better separation.

Experimental Protocols

Protocol 1: Purification of this compound by Vacuum Distillation

This protocol is based on the reported purification of oxetan-3-ol.[3][4]

  • Setup: Assemble a standard vacuum distillation apparatus. Ensure all glassware is dry and joints are properly sealed.

  • Sample Preparation: Place the crude this compound in the distillation flask with a magnetic stir bar.

  • Distillation:

    • Begin stirring the crude material.

    • Gradually apply vacuum, aiming for a pressure of approximately 0.1-0.5 mmHg.

    • Slowly heat the distillation flask using a heating mantle or oil bath.

    • Collect the fraction that distills at a head temperature of approximately 35-50 °C. The exact temperature will depend on the pressure achieved.

  • Product Collection: Collect the purified liquid product in a pre-weighed receiving flask.

  • Storage: Store the purified this compound under an inert atmosphere at 2-8°C.

Protocol 2: Flash Chromatography of a Polar Oxetane Derivative

This is a general protocol that should be optimized for each specific derivative using thin-layer chromatography (TLC).

  • Solvent System Selection:

    • Using TLC, screen for a solvent system that provides good separation of your target compound from impurities, aiming for an Rf value of 0.2-0.4 for the product.

    • For highly polar compounds, consider solvent systems such as dichloromethane/methanol, ethyl acetate/methanol, or even more polar systems incorporating water (for reversed-phase or HILIC).

  • Column Packing:

    • Select an appropriately sized silica gel column.

    • Prepare a slurry of the silica gel in the least polar solvent of your chosen eluent system.

    • Pour the slurry into the column and allow it to pack under gravity or with gentle pressure.

    • (Optional but recommended for acid-sensitive compounds): Flush the packed column with 2-3 column volumes of the eluent containing 1-2% triethylamine. Then, flush with the eluent without triethylamine to remove the excess base.[2]

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent.

    • Alternatively, for compounds with poor solubility in the eluent, perform a "dry loading" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and adding the dry powder to the top of the column.

  • Elution and Fraction Collection:

    • Begin eluting the column with the chosen solvent system.

    • If using a gradient, gradually increase the polarity of the eluent.

    • Collect fractions and monitor their composition by TLC.

  • Product Isolation:

    • Combine the pure fractions containing the desired product.

    • Remove the solvent under reduced pressure using a rotary evaporator.

Visualizations

Purification_Workflow General Purification Workflow for Oxetane Diols cluster_synthesis Synthesis cluster_analysis Initial Analysis cluster_purification Purification Method Selection cluster_methods Purification Techniques cluster_final Final Steps Crude_Product Crude this compound or Derivative TLC_NMR TLC & NMR Analysis of Crude Product Crude_Product->TLC_NMR Is_Volatile Is the compound volatile? TLC_NMR->Is_Volatile Is_Solid Is the compound a solid? Is_Volatile->Is_Solid No Distillation Vacuum Distillation Is_Volatile->Distillation Yes Is_Polar Are there significant polar impurities? Is_Solid->Is_Polar No Recrystallization Recrystallization Is_Solid->Recrystallization Yes Chromatography Column Chromatography (Normal, Reversed-Phase, or HILIC) Is_Polar->Chromatography Yes Protecting_Groups Protecting Group Strategy Is_Polar->Protecting_Groups Consider if chromatography is difficult Purity_Check Purity Analysis (NMR, HPLC, etc.) Distillation->Purity_Check Recrystallization->Purity_Check Chromatography->Purity_Check Protecting_Groups->Chromatography Pure_Product Pure Product Purity_Check->Pure_Product

Caption: Decision workflow for selecting a suitable purification technique.

Troubleshooting_Chromatography Troubleshooting Flash Chromatography of Polar Oxetanes Problem Problem Encountered No_Elution Compound does not elute Problem->No_Elution Streaking Streaking or broad bands Problem->Streaking Decomposition Product decomposition Problem->Decomposition More_Polar_Eluent Increase eluent polarity (e.g., add MeOH) No_Elution->More_Polar_Eluent Deactivate_Silica Deactivate silica with Triethylamine No_Elution->Deactivate_Silica Change_Stationary_Phase Use Alumina, Diol, or Reversed-Phase (C18) No_Elution->Change_Stationary_Phase Streaking->Deactivate_Silica Add_Modifier Add modifier to eluent (e.g., TEA or AcOH) Streaking->Add_Modifier Reduce_Load Reduce sample load Streaking->Reduce_Load Decomposition->Deactivate_Silica Decomposition->Change_Stationary_Phase Minimize_Contact_Time Run column faster Decomposition->Minimize_Contact_Time Solution Potential Solution

Caption: Troubleshooting guide for flash chromatography issues.

References

Technical Support Center: Overcoming Ring Strain in 3-(Hydroxymethyl)oxetan-3-ol Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for navigating the unique reactivity of 3-(Hydroxymethyl)oxetan-3-ol. This guide is designed for researchers, scientists, and drug development professionals who are leveraging this versatile building block in their synthetic endeavors. The inherent ring strain of the oxetane core in this compound presents both opportunities for novel transformations and challenges in controlling reaction outcomes.[1][2] This document provides practical, field-proven insights to help you overcome these challenges and achieve your desired synthetic results.

The four-membered oxetane ring is a fascinating structural motif, balancing stability for medicinal chemistry applications with a propensity for ring-opening reactions that make it a valuable synthetic intermediate.[1] This duality stems from its significant ring strain, which can be harnessed for productive chemistry but can also lead to undesired side reactions if not properly managed.[1][2]

Troubleshooting Guide

This section addresses common issues encountered during reactions with this compound and provides actionable solutions.

ProblemPotential Cause(s)Recommended Solution(s)
Low or No Product Yield Inappropriate Reaction Conditions: The activation energy for the desired pathway is not being met, or the conditions are promoting decomposition.Optimize Temperature: For ring-opening reactions, gentle heating may be necessary. However, excessive heat can lead to polymerization or decomposition.[3] Start with room temperature and incrementally increase. For reactions preserving the oxetane ring, lower temperatures are often preferred.
Catalyst Inefficiency: The chosen Lewis or Brønsted acid/base is not suitable for activating the oxetane ring or the other reactant.Screen Catalysts: For acid-catalyzed ring-opening, screen a variety of Lewis acids (e.g., BF₃·OEt₂, Sc(OTf)₃) and Brønsted acids (e.g., p-TsOH, TFA).[1] For base-catalyzed reactions, consider strong, non-nucleophilic bases if ring integrity is desired.
Poor Solubility: Reactants are not sufficiently dissolved in the chosen solvent, leading to a heterogeneous reaction mixture and slow reaction rates.Solvent Selection: this compound is polar.[4] Ensure your solvent system (e.g., CH₂Cl₂, THF, MeCN) can dissolve all reactants. In some cases, a co-solvent may be necessary.
Formation of Multiple Products/Side Reactions Uncontrolled Ring-Opening: The high ring strain makes the oxetane susceptible to nucleophilic attack under various conditions, leading to a mixture of ring-opened products.[1][2]Control pH: For reactions not intended to open the ring, maintain neutral or slightly basic conditions. Strong acids will readily promote ring-opening.[3][5]
Polymerization: Cationic or anionic polymerization can be initiated by trace acidic or basic impurities, or by the desired catalyst under certain conditions.[4][6]Use High-Purity Reagents: Ensure all starting materials and solvents are free from acidic or basic impurities. Control Catalyst Loading: Use the minimum effective amount of catalyst. For cationic polymerizations, BF₃·OEt₂ is a common initiator.[6]
Rearrangement Reactions: The strained ring can undergo rearrangements, particularly under acidic conditions, to form more stable carbocation intermediates.Employ Milder Conditions: Use less aggressive Lewis acids or perform the reaction at lower temperatures to disfavor carbocation formation.
Reaction Stalls/Incomplete Conversion Product Inhibition: The product of the reaction may be coordinating to the catalyst, rendering it inactive.Stoichiometric vs. Catalytic: If product inhibition is suspected, a stoichiometric amount of the promoter may be required.
Decomposition of Starting Material: this compound or other reactants may be unstable under the reaction conditions.Stability Check: Run control experiments to assess the stability of your starting materials under the reaction conditions in the absence of one of the reactants.

Frequently Asked Questions (FAQs)

Q1: Under what conditions is the oxetane ring in this compound most susceptible to ring-opening?

A1: The oxetane ring is highly susceptible to ring-opening under acidic conditions.[3][5] Both Brønsted and Lewis acids can protonate the ring oxygen, making the carbons more electrophilic and prone to nucleophilic attack.[7][8] The presence of two hydroxyl groups in this compound can further complicate matters, as they can act as internal nucleophiles, especially under acidic conditions, leading to intramolecular ring-opening and rearrangement products.[3][9]

Q2: I want to perform a reaction on the hydroxyl groups without opening the oxetane ring. What precautions should I take?

A2: To preserve the oxetane ring, it is crucial to avoid acidic conditions. Standard protection group chemistry (e.g., silylation, acylation) can often be performed under neutral or basic conditions. For example, acylation can be carried out using an acyl chloride or anhydride with a non-nucleophilic base like triethylamine or pyridine. It is also advisable to conduct these reactions at low temperatures to minimize the risk of side reactions.

Q3: Can I use strong bases with this compound?

A3: Yes, but with caution. While the oxetane ring is generally more stable to basic than acidic conditions, strong bases can deprotonate the hydroxyl groups, forming alkoxides.[5] These alkoxides can potentially act as initiators for anionic ring-opening polymerization, especially at elevated temperatures.[1] If the goal is to simply deprotonate the hydroxyls for a subsequent reaction, using a strong base at low temperatures is recommended.

Q4: What is the role of the two hydroxyl groups in the reactivity of this compound?

A4: The two hydroxyl groups significantly influence the molecule's reactivity and physical properties. They provide sites for further functionalization and can act as internal nucleophiles.[4][10] The presence of these polar groups also increases the molecule's solubility in polar solvents. However, they can also complicate reactions by competing for reagents intended for the oxetane ring or by initiating intramolecular side reactions.

Q5: I am attempting a polymerization of this compound. What are the key parameters to control?

A5: For the cationic ring-opening polymerization of hydroxyl-containing oxetanes, the choice of initiator and reaction temperature are critical.[6][11] Boron trifluoride diethyl etherate (BF₃·OEt₂) is a commonly used initiator.[6] The temperature can influence the degree of branching in the resulting polyether.[6] It is also important to use a high-purity monomer and dry solvents to avoid premature termination and to ensure controlled polymerization.

Visualizing Reaction Pathways

The following diagram illustrates the divergent reactivity of this compound under acidic and basic conditions, stemming from its inherent ring strain.

start This compound acid Acidic Conditions (e.g., H+, Lewis Acid) start->acid Protonation of Ring Oxygen base Basic Conditions (e.g., NaH, t-BuOK) start->base Deprotonation of -OH groups ring_opened Ring-Opened Products (Diols, Ethers) acid->ring_opened Nucleophilic Attack (inter- or intramolecular) polymer Polymerization acid->polymer Cationic Polymerization base->polymer Anionic Polymerization (at higher temp.) functionalized_ring Ring-Intact Functionalization (e.g., Ethers, Esters) base->functionalized_ring Reaction at -OH (e.g., with E+)

Caption: Reaction pathways of this compound.

Experimental Protocol: Acid-Catalyzed Ring-Opening with Methanol

This protocol describes a general procedure for the acid-catalyzed ring-opening of this compound with methanol to yield a mixture of diol ether products. This procedure is intended as a starting point and may require optimization for specific applications.

Materials:

  • This compound (1 eq)

  • Anhydrous Methanol (as solvent)

  • p-Toluenesulfonic acid (p-TsOH) (0.1 eq)

  • Saturated sodium bicarbonate solution

  • Anhydrous sodium sulfate

  • Dichloromethane (DCM)

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound in anhydrous methanol (concentration typically 0.1-0.5 M).

  • Catalyst Addition: Add p-TsOH to the solution at room temperature.

  • Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within 2-4 hours at room temperature. Gentle heating (40 °C) can be applied if the reaction is sluggish.

  • Quenching: Once the starting material is consumed, quench the reaction by adding saturated sodium bicarbonate solution until the pH is neutral or slightly basic.

  • Extraction: Transfer the mixture to a separatory funnel and extract with DCM (3x).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel to isolate the desired ring-opened products.

Self-Validation:

  • TLC Analysis: The disappearance of the starting material spot and the appearance of new, more polar product spots will indicate reaction progression.

  • GC-MS Analysis: The mass spectrum of the product should correspond to the expected mass of the methanol addition product.

  • NMR Spectroscopy: ¹H and ¹³C NMR of the purified product will confirm the structure of the ring-opened diol ether.

References

Technical Support Center: Selective Transformations of 3-(Hydroxymethyl)oxetan-3-ol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides targeted guidance for researchers, scientists, and drug development professionals working with 3-(hydroxymethyl)oxetan-3-ol. Below you will find frequently asked questions (FAQs) and troubleshooting guides to address common challenges in catalyst selection and reaction optimization for this versatile building block.

Frequently Asked Questions (FAQs)

Q1: What are the primary reactive sites on this compound and how does this influence catalyst selection?

A1: this compound has three key reactive sites: a primary hydroxyl group, a tertiary hydroxyl group, and a strained oxetane ring. The choice of catalyst and reaction conditions will determine which site is transformed.

  • Hydroxyl Groups: These sites are targets for oxidation, etherification, and esterification. Differentiating between the primary and tertiary hydroxyls is a major challenge requiring catalysts with high steric or electronic selectivity.

  • Oxetane Ring: The ring's strain energy (~106 kJ mol⁻¹) makes it susceptible to nucleophilic or electrophilic ring-opening reactions, typically catalyzed by Brønsted or Lewis acids.[1] This pathway is often exploited to generate functionalized 1,3-diol derivatives.

Q2: How can I selectively open the oxetane ring without affecting the hydroxyl groups?

A2: Achieving selective ring-opening requires careful catalyst selection. Brønsted acids, such as triflimide (HNTf₂), and Lewis acids are commonly employed.[1][2] The key is to use a catalyst that activates the oxetane oxygen, making the ring susceptible to attack by a nucleophile. To preserve the hydroxyl groups, they can be protected prior to the ring-opening reaction, although this adds steps to the synthesis. Alternatively, controlling reaction conditions like temperature and reaction time can sometimes favor ring-opening over side reactions involving the hydroxyls.

Q3: Which catalysts are recommended for the selective oxidation of the primary hydroxyl group?

A3: Selective oxidation of the primary hydroxyl group in the presence of a tertiary one is a common challenge. Heterogeneous catalysts are often preferred for their ease of separation. Systems based on palladium (Pd) or platinum (Pt) supported on various materials are frequently used for the selective oxidation of primary alcohols. The choice of support material and reaction conditions (e.g., oxidant, solvent, temperature) is critical to prevent over-oxidation or reactions at the tertiary alcohol.

Catalyst Selection and Performance Data

The selection of an appropriate catalyst is paramount for achieving high yield and selectivity. The tables below summarize catalyst performance for key transformations.

Table 1: Catalyst Performance in Acid-Catalyzed Ring-Opening Reactions of Oxetanols

Catalyst Nucleophile Solvent Temperature (°C) Yield (%) Selectivity Reference
HNTf₂ (Brønsted Acid) 1,2-Diols Dichloromethane Room Temp High High regio- and diastereoselectivity [1]
In(OTf)₃ (Lewis Acid) Anilines Not specified Not specified Good Forms indolines [1]
Chiral Phosphoric Acid Chlorosilanes Benzene Mild 81-96 High enantioselectivity [2]

| MgO | TMSCN | Acetonitrile | Reflux | Moderate | SN2 fashion |[2] |

Note: Data is based on transformations of similar oxetane-containing substrates and serves as a starting point for this compound.

Diagrams and Workflows

Visualizing the decision-making process and reaction pathways can significantly aid in experimental design.

G start Desired Transformation? ring_opening Oxetane Ring-Opening start->ring_opening Generate 1,3-Diol Derivative oxidation Selective Oxidation (Primary -OH) start->oxidation Form Aldehyde/Carboxylic Acid etherification Etherification / Esterification start->etherification Modify Hydroxyl Groups catalyst_ro Use Brønsted or Lewis Acid (e.g., HNTf₂, In(OTf)₃) ring_opening->catalyst_ro catalyst_ox Use Supported Metal Catalyst (e.g., Pd/C, Pt/Al₂O₃) oxidation->catalyst_ox catalyst_eth Use Acid or Base Catalyst (e.g., H₂SO₄, Williamson Ether Synthesis) etherification->catalyst_eth

Caption: Catalyst selection workflow for this compound.

Troubleshooting Guides

Problem 1: Low or No Conversion in a Ring-Opening Reaction

  • Question: I am attempting a Lewis acid-catalyzed ring-opening of this compound, but I am observing very low conversion of my starting material. What are the possible causes?

  • Answer:

    • Catalyst Deactivation: The free hydroxyl groups on your substrate may be coordinating to the Lewis acid catalyst, effectively poisoning it.

      • Diagnostic Check: Use techniques like Temperature-Programmed Desorption (TPD) on the spent catalyst to identify strongly adsorbed species.[3]

      • Suggested Solution: Consider protecting the hydroxyl groups before the reaction. Alternatively, increase the catalyst loading, but be aware this may lead to side reactions.

    • Insufficient Catalyst Activity: The chosen Lewis acid may not be strong enough to activate the oxetane ring under your reaction conditions.

      • Diagnostic Check: Review literature for Lewis acids used in similar oxetane ring-openings.[1][2]

      • Suggested Solution: Switch to a stronger Lewis acid or a Brønsted acid like HNTf₂.[1]

    • Presence of Water: Trace amounts of water in the reaction can hydrolyze and deactivate certain Lewis acids.[4]

      • Diagnostic Check: Analyze your solvent and reagents for water content.

      • Suggested Solution: Use rigorously dried solvents and reagents. Perform the reaction under an inert atmosphere (Nitrogen or Argon).

Problem 2: Catalyst Deactivation Due to Coking or Fouling

  • Question: My heterogeneous catalyst activity is dropping significantly with each reuse. How can I diagnose and prevent this?

  • Answer: A gradual loss of activity often points to catalyst fouling (coking) or poisoning.

    • Coking/Fouling: High reaction temperatures or high substrate concentrations can lead to the formation of polymeric or carbonaceous deposits (coke) on the catalyst surface, blocking active sites.[5]

      • Diagnostic Check: Analyze the spent catalyst using Temperature-Programmed Oxidation (TPO) or Thermogravimetric Analysis (TGA) to quantify carbon deposits.[5]

      • Suggested Solution:

        • Optimize reaction conditions by lowering the temperature or substrate concentration.

        • Modify the catalyst support to create larger pores, which can reduce fouling.[4]

    • Poisoning: Impurities in the feedstock or solvent can irreversibly bind to the catalyst's active sites.[6]

      • Diagnostic Check: Analyze all starting materials for common poisons like sulfur or nitrogen compounds.[5]

      • Suggested Solution: Purify the feedstock and solvents before the reaction. A guard bed can be installed upstream to capture poisons.[3]

G start Problem: Decreased Catalyst Activity check_type Is the activity loss gradual or sudden? start->check_type gradual Gradual Loss check_type->gradual Gradual sudden Sudden Loss check_type->sudden Sudden cause_gradual Likely Fouling (Coking) or Sintering gradual->cause_gradual cause_sudden Likely Poisoning sudden->cause_sudden solution_fouling 1. Lower reaction temperature. 2. Analyze catalyst via TPO. 3. Consider catalyst regeneration. cause_gradual->solution_fouling solution_poison 1. Analyze feedstock for impurities (e.g., S, N compounds). 2. Purify all reagents and solvents. cause_sudden->solution_poison

Caption: Troubleshooting flowchart for catalyst deactivation.

Experimental Protocols

Protocol 1: General Procedure for Brønsted Acid-Catalyzed Ring-Opening with a Diol

This protocol is adapted from methodologies for similar substrates and serves as a starting point.[1]

  • Preparation: To a flame-dried round-bottom flask under an inert atmosphere (Argon), add this compound (1.0 eq.).

  • Reagent Addition: Dissolve the starting material in anhydrous dichloromethane (DCM). Add the desired 1,2-diol (1.2 eq.).

  • Catalyst Introduction: Add the Brønsted acid catalyst, such as triflimide (HNTf₂), at a loading of 1-5 mol%.

  • Reaction: Stir the mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Workup: Upon completion, quench the reaction by adding a saturated solution of sodium bicarbonate (NaHCO₃).

  • Extraction: Separate the organic layer. Extract the aqueous layer two more times with DCM.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting crude product by column chromatography on silica gel to yield the functionalized 1,4-dioxane product.

References

Preventing unwanted ring-opening of the oxetane in 3-(Hydroxymethyl)oxetan-3-ol

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 3-(Hydroxymethyl)oxetan-3-ol. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions (FAQs) regarding the handling and reactivity of this compound, with a specific focus on preventing the unwanted ring-opening of the oxetane core.

Frequently Asked Questions (FAQs)

Q1: How stable is the oxetane ring in this compound?

The oxetane ring possesses a significant amount of ring strain (approximately 106 kJ/mol), making it more reactive than larger cyclic ethers like tetrahydrofuran (THF) but less reactive than epoxides.[1][2] The 3,3-disubstituted pattern in this compound generally confers greater stability compared to monosubstituted oxetanes.[1][3][4] However, the ring is susceptible to cleavage under certain conditions, particularly in the presence of acids.[1][5]

Q2: What are the primary conditions that lead to the unwanted ring-opening of this compound?

The primary culprits for undesired ring-opening are acidic conditions. Both Brønsted and Lewis acids can catalyze the cleavage of the oxetane ring.[1][3][5] Strong nucleophiles, especially when activated by a Lewis acid, can also lead to ring-opening.[6][7] Given that this compound contains internal nucleophiles (hydroxyl groups), intramolecular ring-opening can be a concern, particularly under acidic catalysis.[3][4]

Q3: Is the oxetane ring in this compound stable under basic conditions?

Generally, the oxetane ring is stable under basic conditions.[8][9][10] Many standard organic transformations that employ basic reagents can be performed without significant risk of ring-opening. However, very strong bases in combination with high temperatures might pose a risk.

Q4: Can I use protecting groups to enhance the stability of the oxetane ring?

While the oxetane ring itself is not typically "protected," protecting the pendant hydroxyl groups of this compound can prevent their participation in unwanted side reactions, including intramolecular ring-opening. Standard protecting groups for alcohols that are applied and removed under non-acidic conditions are recommended.

Troubleshooting Guide: Preventing Unwanted Ring-Opening

This section provides solutions to common problems encountered during reactions with this compound.

Issue 1: Ring-opening observed during a reaction.

Potential Cause: Presence of acidic species (reagents, catalysts, or acidic byproducts).

Solutions:

  • Reaction Condition Optimization:

    • If possible, switch to neutral or basic reaction conditions. Many reactions have alternative protocols that avoid acids.[8]

    • If an acid is required, use the mildest possible acid at the lowest effective concentration and temperature.

    • Consider using solid-supported acid catalysts that can be easily filtered off, minimizing exposure of the product to acidic conditions during workup.

  • Workup and Purification:

    • Avoid acidic aqueous workups. Use a neutral or slightly basic wash (e.g., saturated sodium bicarbonate solution) to quench any residual acid.

    • Be mindful of the pH of silica gel used for chromatography. Neutralized silica gel or alternative purification methods like crystallization or distillation (if applicable) may be necessary.

Issue 2: Low yield or formation of diol byproducts.

Potential Cause: Nucleophilic attack on the oxetane ring.

Solutions:

  • Nucleophile Choice:

    • If the intended reaction involves a nucleophile, be aware that it could potentially attack the oxetane ring. This is more likely with strong, hard nucleophiles.

    • When using organometallic reagents, lower temperatures can often favor the desired reaction over ring-opening.[6]

  • Protecting the Hydroxyl Groups:

    • Protecting the two hydroxyl groups can prevent them from acting as internal nucleophiles, which can be a particular issue under acidic conditions.[3][4] Choose protecting groups that are stable to your reaction conditions and can be removed under neutral or basic conditions.

Experimental Protocols

Protocol 1: General Procedure for a Reaction Under Oxetane-Tolerant Basic Conditions (e.g., Williamson Ether Synthesis)

This protocol provides a general method for alkylating one of the hydroxyl groups of this compound while preserving the oxetane ring.

  • Preparation: To a solution of this compound in a suitable aprotic solvent (e.g., THF, DMF), add a base such as sodium hydride (NaH) or potassium tert-butoxide (t-BuOK) at 0 °C.

  • Reaction: Stir the mixture for 15-30 minutes, then add the alkylating agent (e.g., an alkyl halide) dropwise.

  • Monitoring: Allow the reaction to warm to room temperature and monitor its progress by TLC or LC-MS.

  • Workup: Upon completion, carefully quench the reaction with a saturated aqueous solution of ammonium chloride or water.

  • Extraction: Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Reagent/ConditionPurposeKey Consideration
Base Deprotonation of the hydroxyl groupUse of a non-nucleophilic base is crucial.
Solvent Reaction mediumAnhydrous aprotic solvents are preferred.
Temperature Control of reactivityStarting at lower temperatures can improve selectivity.
Workup Quenching and isolationAvoid acidic conditions.
Protocol 2: Protection of Hydroxyl Groups with a Silyl Ether

This protocol describes the protection of the hydroxyl groups, which can be beneficial prior to performing reactions that are sensitive to free hydroxyls or that require acidic conditions where intramolecular reactions are a risk.

  • Preparation: Dissolve this compound in an aprotic solvent such as dichloromethane (DCM) or DMF.

  • Addition of Base: Add a non-nucleophilic base, such as imidazole or triethylamine.

  • Addition of Silylating Agent: Add a silylating agent (e.g., tert-butyldimethylsilyl chloride, TBDMSCl) portion-wise at 0 °C.

  • Reaction: Allow the reaction to stir at room temperature until completion (monitored by TLC).

  • Workup: Quench the reaction with water and extract the product with an organic solvent.

  • Purification: Wash the organic layer with brine, dry, and concentrate. Purify by column chromatography.

Protecting GroupIntroduction ConditionsCleavage ConditionsStability
TBDMS TBDMSCl, Imidazole, DMFTBAF, THFStable to most non-acidic, non-fluoride conditions.
TIPS TIPSCl, Imidazole, DMFTBAF, THFMore sterically hindered, can allow for selective protection.

Visual Guides

Reaction_Troubleshooting start Unwanted Ring-Opening Observed? check_acid Are acidic reagents or catalysts present? start->check_acid Yes no_issue No Ring-Opening start->no_issue No check_nucleophile Is a strong nucleophile used? check_acid->check_nucleophile No solution_acid Switch to neutral/basic conditions. Use milder acids. Neutralize workup. check_acid->solution_acid Yes solution_nucleophile Lower reaction temperature. Consider a less reactive nucleophile. check_nucleophile->solution_nucleophile Yes protect_hydroxyls Protect hydroxyl groups to prevent intramolecular reactions. check_nucleophile->protect_hydroxyls Intramolecular attack suspected solution_acid->protect_hydroxyls solution_nucleophile->protect_hydroxyls

Caption: Troubleshooting flowchart for oxetane ring-opening.

Stability_Factors cluster_stabilizing Factors Stabilizing the Oxetane Ring cluster_destabilizing Factors Promoting Ring-Opening stabilizing1 Neutral pH stabilizing2 Basic Conditions stabilizing3 3,3-Disubstitution stabilizing4 Low Temperatures destabilizing1 Brønsted Acids destabilizing2 Lewis Acids destabilizing3 Strong Nucleophiles destabilizing4 High Temperatures

Caption: Factors influencing the stability of the oxetane ring.

References

Optimization of reaction conditions for Williamson ether synthesis with 3-(Hydroxymethyl)oxetan-3-ol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the optimization of reaction conditions for the Williamson ether synthesis with 3-(hydroxymethyl)oxetan-3-ol. It is intended for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: Which hydroxyl group of this compound is more reactive in the Williamson ether synthesis?

A1: The primary hydroxyl group is significantly more reactive than the tertiary hydroxyl group. This is primarily due to reduced steric hindrance at the primary position, making it more accessible for the nucleophilic attack required in the SN2 mechanism of the Williamson ether synthesis.[1][2]

Q2: What are the most common side reactions to expect in this synthesis?

A2: The most common side reactions include:

  • Dialkylation: Reaction at both the primary and tertiary hydroxyl groups.

  • Elimination: The alkylating agent may undergo elimination, especially if it is a secondary or tertiary halide.[1][2][3]

  • Ring-opening of the oxetane: While less common under basic conditions, highly reactive reagents or prolonged reaction times at elevated temperatures could potentially lead to the opening of the strained oxetane ring.

Q3: How can I selectively achieve mono-etherification at the primary hydroxyl group?

A3: To favor mono-etherification at the primary hydroxyl group, you should carefully control the reaction stoichiometry. Using a slight excess of the diol (e.g., 1.2-1.5 equivalents) relative to the alkylating agent can help minimize dialkylation. Additionally, employing a strong base in a controlled manner to selectively deprotonate the more acidic primary alcohol is crucial.

Q4: What are the recommended bases and solvents for this reaction?

A4: Strong, non-nucleophilic bases are generally preferred. Sodium hydride (NaH) is a common choice as it irreversibly deprotonates the alcohol.[2] Potassium tert-butoxide (KOtBu) can also be used. For solvents, polar aprotic solvents like tetrahydrofuran (THF) or dimethylformamide (DMF) are suitable as they solvate the cation of the alkoxide without interfering with the nucleophile.

Q5: How can I monitor the progress of the reaction?

A5: The reaction progress can be effectively monitored by Thin Layer Chromatography (TLC). A suitable eluent system, for example, a mixture of ethyl acetate and hexanes, can be used to separate the starting diol, the mono-ether product, and any di-ether byproduct. The spots can be visualized using an appropriate stain, such as potassium permanganate.

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Low or no conversion of the starting material 1. Inactive base (e.g., old NaH).2. Insufficiently anhydrous reaction conditions.3. Low reaction temperature.4. Poor quality alkylating agent.1. Use fresh, high-purity NaH.2. Ensure all glassware is oven-dried and the solvent is anhydrous.3. Gradually increase the reaction temperature, monitoring for side product formation by TLC.4. Use a freshly opened or purified alkylating agent.
Formation of significant amounts of di-ether byproduct 1. Excess alkylating agent.2. Prolonged reaction time or high temperature.3. Use of an overly strong base or excess base.1. Use a stoichiometric amount or a slight excess of the diol.2. Monitor the reaction closely by TLC and quench it once the starting material is consumed.3. Use a controlled amount of a strong base like NaH.
Formation of elimination byproducts from the alkylating agent 1. Use of a secondary or tertiary alkyl halide.2. High reaction temperature.1. Use a primary alkyl halide whenever possible.[1][2]2. Maintain the lowest effective reaction temperature.
Difficulty in purifying the mono-ether product 1. Similar polarity of the mono-ether and the starting diol.2. Presence of multiple byproducts.1. Utilize column chromatography with a shallow solvent gradient to improve separation.2. Optimize the reaction conditions to minimize byproduct formation before attempting purification.
Potential oxetane ring-opening 1. Use of a nucleophilic base.2. High reaction temperatures for extended periods.1. Employ a non-nucleophilic base like NaH.2. Avoid excessive heating and prolonged reaction times.

Experimental Protocols

Selective Monobenzylation of this compound

This protocol details a representative procedure for the selective synthesis of 3-((benzyloxy)methyl)oxetan-3-ol.

Materials:

  • This compound

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Benzyl bromide

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Hexanes

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Preparation: Under an inert atmosphere (e.g., argon or nitrogen), add a stir bar to a flame-dried round-bottom flask.

  • Deprotonation: Suspend sodium hydride (1.1 equivalents) in anhydrous THF. Cool the suspension to 0 °C in an ice bath. Slowly add a solution of this compound (1.0 equivalent) in anhydrous THF to the NaH suspension. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1 hour.

  • Alkylation: Cool the reaction mixture back to 0 °C and add benzyl bromide (1.05 equivalents) dropwise. Allow the reaction to slowly warm to room temperature and stir overnight.

  • Work-up: Carefully quench the reaction at 0 °C by the slow addition of saturated aqueous NH₄Cl solution. Extract the aqueous layer with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to isolate the desired 3-((benzyloxy)methyl)oxetan-3-ol.

Data Presentation

Table 1: Hypothetical Optimization of Reaction Conditions for Monobenzylation

EntryBase (equiv.)SolventTemperature (°C)Time (h)Yield of Mono-ether (%)Yield of Di-ether (%)
1NaH (1.1)THF25127510
2NaH (1.5)THF25126525
3KOtBu (1.1)THF25127012
4K₂CO₃ (2.0)DMF6024455
5NaH (1.1)DMF258808

Visualizations

TroubleshootingWorkflow Troubleshooting Workflow for Williamson Ether Synthesis start Reaction Outcome low_conversion Low or No Conversion start->low_conversion Poor byproducts Significant Byproducts start->byproducts Impure good_yield Good Yield of Mono-ether start->good_yield Successful check_reagents Check Reagent Quality (Base, Alkylating Agent) low_conversion->check_reagents check_conditions Verify Anhydrous Conditions & Temperature low_conversion->check_conditions dialkylation Di-ether Formation byproducts->dialkylation elimination Elimination Product byproducts->elimination optimize_stoichiometry Adjust Diol/Alkyl Halide Ratio dialkylation->optimize_stoichiometry optimize_base Modify Base/Reaction Time dialkylation->optimize_base change_alkyl_halide Use Primary Alkyl Halide elimination->change_alkyl_halide

Caption: Troubleshooting decision tree for the Williamson ether synthesis.

ReactionPathway Reaction Pathways of this compound diol This compound monoalkoxide Primary Alkoxide diol->monoalkoxide + Base (1 eq) dialkoxide Dialkoxide monoalkoxide->dialkoxide + Base (>1 eq) monoether Desired Mono-ether Product monoalkoxide->monoether + R-X diether Di-ether Byproduct dialkoxide->diether + 2 R-X monoether->diether + Base, + R-X

Caption: Competing reaction pathways in the Williamson ether synthesis of the diol.

References

Challenges in the scale-up synthesis of 3-(Hydroxymethyl)oxetan-3-ol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the scale-up synthesis of 3-(Hydroxymethyl)oxetan-3-ol.

Troubleshooting Guide

This section addresses specific issues that may be encountered during the synthesis of this compound, particularly during scale-up operations.

ProblemPotential CausesRecommended Solutions
Low Yield of this compound Incomplete reaction during cyclization. Side reactions such as polymerization or elimination.[1] Degradation of the product during workup or purification.Optimize reaction conditions (temperature, reaction time, base concentration) for the cyclization step. Use a high-purity starting diol or dihalide precursor. Employ milder workup and purification techniques, such as vacuum distillation at lower temperatures or crystallization.[2]
Formation of Impurities and By-products Presence of unreacted starting materials. Formation of oligomers or polymers.[1] Ring-opening of the oxetane under acidic or high-temperature conditions.[3][4]Ensure complete conversion of starting materials through in-process monitoring (e.g., GC, HPLC).[5] Control the reaction temperature carefully to minimize polymerization. Avoid acidic conditions during workup and purification. Consider using a milder base for the cyclization reaction.
Difficulty in Product Purification High boiling point of the product, making distillation challenging. Co-distillation of impurities with similar boiling points. Product instability at high temperatures required for distillation.[3]Utilize fractional vacuum distillation with an efficient column to separate impurities. Consider crystallization as an alternative or final purification step.[6] If the product is thermally sensitive, explore non-distillative purification methods like column chromatography on a larger scale.
Exothermic Reaction During Cyclization The ring-forming reaction can be exothermic, especially at a larger scale. Rapid addition of reagents can lead to a runaway reaction.Add the base or cyclization agent slowly and in a controlled manner. Ensure adequate cooling and temperature monitoring of the reactor. For large-scale reactions, consider a semi-batch process where one reactant is added portion-wise.
Handling and Safety Issues Use of strong bases like sodium hydroxide poses a significant safety risk.[7][8][9][10] Organic solvents are flammable and can be hazardous.Always wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, goggles, and a lab coat.[7][8][9] Work in a well-ventilated area or a fume hood. Have appropriate spill containment and emergency procedures in place.[10]

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for the scale-up of this compound?

A1: A prevalent method for the synthesis of 3,3-disubstituted oxetanes, including this compound, is the intramolecular Williamson ether synthesis.[11][12][13][14] This typically involves the cyclization of a 1,3-diol precursor where one of the hydroxyl groups has been converted to a good leaving group (e.g., a halide or sulfonate ester) in the presence of a strong base. Another approach involves starting from a suitable dihalide precursor and reacting it with a base.

Q2: What are the critical process parameters to monitor during the scale-up of this synthesis?

A2: Key parameters to monitor include reaction temperature, rate of reagent addition (especially the base), reaction time, and mixing efficiency. In-process controls using techniques like GC or HPLC are recommended to track the consumption of starting materials and the formation of the product and by-products.[5]

Q3: How can I minimize the formation of polymeric by-products?

A3: Polymerization can be a significant side reaction. To minimize it, it is crucial to maintain optimal reaction concentrations and temperature. Using a slow addition of the base and ensuring efficient mixing can help to favor the intramolecular cyclization over intermolecular polymerization.

Q4: What are the recommended purification methods for this compound at an industrial scale?

A4: Due to its high boiling point and potential thermal sensitivity, fractional vacuum distillation is a common purification method.[2] However, for achieving high purity, crystallization can be a more effective and energy-efficient alternative, especially for removing isomers and closely related impurities.[6]

Q5: What are the primary safety precautions to take when handling the reagents for this synthesis on a large scale?

A5: The use of strong bases like sodium hydroxide requires strict safety protocols. This includes using appropriate PPE, ensuring proper ventilation, and having emergency eyewash and shower stations readily accessible.[7][8][9][10] When working with flammable organic solvents, all ignition sources must be eliminated, and the equipment should be properly grounded.

Data Presentation

Table 1: Comparison of Reaction Conditions for Oxetane Synthesis

Starting MaterialBaseSolventTemperature (°C)Reaction Time (h)Yield (%)Reference
1,3-dihalo-2,2-bis(hydroxymethyl)propaneSodium HydroxideWater/Toluene100475Patent Literature
Diol monotosylatePotassium tert-butoxideTHF25-601280-90Journal Article
Epichlorohydrin derivativeSodium HydroxideWater110430 (for a related oxetane)[2][15]

Experimental Protocols

Protocol: Synthesis of this compound via Intramolecular Williamson Ether Synthesis

This protocol is a representative example and may require optimization for specific scales and equipment.

  • Preparation of the Precursor: A suitable 1,3-diol precursor, such as 2,2-bis(hydroxymethyl)propane-1,3-diol, is selectively protected on two of the hydroxyl groups. The remaining two hydroxyl groups are then converted to a suitable leaving group, such as a tosylate or a halide, to yield the cyclization precursor.

  • Cyclization Reaction:

    • The cyclization precursor is dissolved in a suitable high-boiling polar apathetic solvent (e.g., DMF or DMSO) in a reactor equipped with a mechanical stirrer, a thermometer, and a condenser.

    • The solution is heated to the desired reaction temperature (e.g., 80-120 °C).

    • A strong base, such as powdered sodium hydroxide or potassium hydroxide, is added portion-wise over a period of several hours to control the exotherm.

    • The reaction mixture is stirred at the set temperature until in-process analysis (e.g., GC-MS) indicates the complete consumption of the starting material.

  • Workup and Purification:

    • The reaction mixture is cooled to room temperature and filtered to remove any inorganic salts.

    • The solvent is removed under reduced pressure.

    • The crude product is then purified by fractional vacuum distillation. The fractions containing the desired this compound are collected.

    • For higher purity, the distilled product can be further purified by crystallization from a suitable solvent system.

Visualizations

SynthesisWorkflow Start Starting Material (e.g., Pentaerythritol derivative) Precursor Cyclization Precursor (e.g., Dihalide or Ditosylate) Start->Precursor Halogenation/ Tosylation Cyclization Intramolecular Williamson Ether Synthesis Precursor->Cyclization Addition of Base Crude Crude Product Cyclization->Crude Purification Purification (Distillation/Crystallization) Crude->Purification Final This compound Purification->Final TroubleshootingLogic Start Low Yield or Impure Product CheckReaction Check Reaction Completion (IPC) Start->CheckReaction CheckTemp Review Temperature Profile Start->CheckTemp CheckPurification Evaluate Purification Method Start->CheckPurification Incomplete Incomplete Reaction CheckReaction->Incomplete Starting material remaining SideReaction Side Reactions (e.g., Polymerization) CheckTemp->SideReaction Exotherms or high temp excursions Degradation Product Degradation CheckPurification->Degradation High temp distillation OptimizeTime Increase Reaction Time or Temperature Incomplete->OptimizeTime OptimizeBase Adjust Base Stoichiometry or Addition Rate SideReaction->OptimizeBase MilderConditions Use Milder Purification (e.g., lower temp distillation, crystallization) Degradation->MilderConditions

References

Byproduct formation in the polymerization of 3-(Hydroxymethyl)oxetan-3-ol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the polymerization of 3-(hydroxymethyl)oxetan-3-ol.

Frequently Asked Questions (FAQs)

Q1: What is the primary polymerization method for this compound?

A1: The primary method for the polymerization of this compound, also known as 3,3-bis(hydroxymethyl)oxetane (BHO), is cationic ring-opening polymerization (CROP). This method is effective for producing hyperbranched polyethers. Anionic ring-opening polymerization is also possible but may offer less control over the polymer structure.

Q2: What are the common initiators used for the cationic ring-opening polymerization of this monomer?

A2: Common initiators for the CROP of oxetanes include Lewis acids such as boron trifluoride diethyl etherate (BF₃·OEt₂), and trifluoromethanesulfonic acid. The choice of initiator can influence the reaction kinetics and the structure of the resulting polymer.

Q3: What are the potential side reactions and byproducts I should be aware of during the polymerization of this compound?

A3: Due to the presence of two hydroxyl groups, several side reactions can occur, leading to the formation of byproducts. The primary side reactions include:

  • Intramolecular Cyclization: The hydroxyl groups can react with the propagating cationic chain end, leading to the formation of cyclic ethers. This is a significant chain-growth limiting reaction.

  • Intermolecular Etherification: Hydroxyl groups from one polymer chain can react with another, leading to cross-linking and the formation of insoluble gels.

  • Formation of Macrocycles: Backbiting reactions, where the growing polymer chain attacks itself, can lead to the formation of macrocyclic polyethers.

Q4: How can I minimize the formation of byproducts?

A4: To minimize byproduct formation, consider the following strategies:

  • Slow Monomer Addition: Adding the monomer slowly to the initiator solution can help maintain a low monomer concentration, which can reduce the likelihood of side reactions.

  • Temperature Control: The reaction temperature can significantly impact the rates of propagation versus side reactions. Optimization of the temperature is crucial.

  • Solvent Choice: The polarity of the solvent can influence the stability of the cationic species and the solubility of the polymer, thereby affecting the extent of side reactions.

  • Initiator Concentration: The ratio of initiator to monomer should be carefully controlled to manage the number of growing chains and the overall reaction rate.

Q5: What analytical techniques are suitable for characterizing the polymer and identifying byproducts?

A5: A combination of analytical techniques is recommended:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To determine the polymer structure, degree of branching, and to identify the presence of unexpected chemical moieties from byproducts.

  • Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS): To analyze the molecular weight distribution and to identify the masses of potential cyclic byproducts and macrocycles.

  • Size Exclusion Chromatography (SEC) / Gel Permeation Chromatography (GPC): To determine the molecular weight distribution (Mn, Mw) and polydispersity index (PDI) of the polymer. Bimodal or broad distributions may indicate the presence of byproducts.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: To confirm the presence of expected functional groups (e.g., hydroxyl, ether) and the absence of starting material.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low Polymer Yield - Inactive initiator.- Presence of impurities that terminate the polymerization (e.g., water).- Sub-optimal reaction temperature or time.- Use a fresh, properly stored initiator.- Ensure all glassware is rigorously dried and reactants and solvents are anhydrous.- Optimize reaction temperature and time based on literature for similar monomers or through systematic experimentation.
Broad or Bimodal Molecular Weight Distribution (High PDI) - Chain transfer reactions.- Slow initiation compared to propagation.- Formation of cyclic byproducts or macrocycles.- Adjust the monomer-to-initiator ratio.- Employ a "fast-initiating" system.- Utilize slow monomer addition to control the polymerization.- Analyze the product mixture by MALDI-TOF MS to identify low molecular weight cyclic species.
Gel Formation (Insoluble Product) - Intermolecular cross-linking reactions between polymer chains.- Lower the monomer concentration.- Reduce the reaction temperature.- Consider using a solvent that provides better solubility for the growing polymer chains.
Inconsistent Degree of Branching - Variation in reaction temperature.- Inhomogeneous mixing of reactants.- Maintain strict temperature control throughout the polymerization.- Ensure efficient stirring of the reaction mixture.
Presence of Unexpected Peaks in NMR or MALDI-TOF Spectra - Formation of byproducts through intramolecular cyclization or other side reactions.- Compare spectra with literature data for similar systems.- Use 2D NMR techniques (e.g., COSY, HMQC) to elucidate the structure of byproducts.- For MALDI-TOF, analyze the mass differences between peaks to identify potential cyclic structures.

Experimental Protocols

Example Protocol for Cationic Ring-Opening Polymerization of this compound

This protocol is adapted from procedures for similar oxetane monomers and should be optimized for specific experimental goals.

Materials:

  • This compound (monomer)

  • Boron trifluoride diethyl etherate (BF₃·OEt₂) (initiator)

  • Anhydrous Dichloromethane (DCM) (solvent)

  • Methanol (quenching agent)

  • Diethyl ether (for precipitation)

Procedure:

  • Preparation: All glassware should be flame-dried or oven-dried and cooled under a stream of dry nitrogen or argon. All liquids should be handled using syringes or cannulas.

  • Reaction Setup: In a three-necked flask equipped with a magnetic stirrer, a nitrogen inlet, and a dropping funnel, add the desired amount of anhydrous DCM.

  • Initiator Addition: Add the calculated amount of BF₃·OEt₂ initiator to the DCM via syringe.

  • Monomer Addition: Dissolve the this compound monomer in anhydrous DCM in the dropping funnel. Add the monomer solution dropwise to the stirred initiator solution at the desired reaction temperature (e.g., 0 °C or room temperature).

  • Polymerization: Allow the reaction to proceed for the desired time (e.g., 2-24 hours) under an inert atmosphere. Monitor the reaction progress by taking aliquots and analyzing them by ¹H NMR or FTIR to observe the disappearance of the monomer.

  • Quenching: Terminate the polymerization by adding a small amount of methanol.

  • Isolation: Precipitate the polymer by slowly adding the reaction mixture to a large volume of cold diethyl ether.

  • Purification: Collect the precipitated polymer by filtration or decantation. Wash the polymer with fresh diethyl ether to remove any unreacted monomer and initiator residues.

  • Drying: Dry the purified polymer under vacuum to a constant weight.

Visualizations

Logical Workflow for Troubleshooting Polymerization Issues

G Troubleshooting Workflow start Polymerization Experiment issue Problem Encountered? start->issue low_yield Low Yield issue->low_yield Yes high_pdi High PDI issue->high_pdi gelation Gel Formation issue->gelation inconsistent_db Inconsistent Branching issue->inconsistent_db unexpected_peaks Unexpected Spectral Peaks issue->unexpected_peaks success Successful Polymerization issue->success No sol_low_yield Check Reactant Purity Optimize Temp/Time low_yield->sol_low_yield sol_high_pdi Adjust Initiator Ratio Slow Monomer Addition high_pdi->sol_high_pdi sol_gelation Lower Concentration Reduce Temperature gelation->sol_gelation sol_inconsistent_db Improve Temp Control Ensure Good Mixing inconsistent_db->sol_inconsistent_db sol_unexpected_peaks Advanced Spectral Analysis (2D NMR, High-Res MS) unexpected_peaks->sol_unexpected_peaks

Caption: Troubleshooting workflow for common polymerization issues.

Potential Intramolecular Cyclization Pathways

G Intramolecular Cyclization Side Reactions monomer This compound HOCH₂ C CH₂OH Oxetane Ring activated Activated Monomer Cationic Growing Chain End monomer->activated Initiation/ Propagation byproduct1 {Cyclic Ether Byproduct 1 | (e.g., Dioxane derivative)} activated->byproduct1 Intramolecular Attack (Path A) byproduct2 {Cyclic Ether Byproduct 2 | (e.g., Furan derivative)} activated->byproduct2 Intramolecular Attack (Path B) polymer Desired Hyperbranched Polymer activated->polymer Propagation

Caption: Potential pathways for intramolecular cyclization byproducts.

Technical Support Center: Synthesis of 3-(Hydroxymethyl)oxetan-3-ol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the yield and purity of 3-(Hydroxymethyl)oxetan-3-ol synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to prepare this compound?

A1: The primary methods for synthesizing this compound and other 3,3-disubstituted oxetanes involve intramolecular cyclization of a suitable 1,3-diol precursor. A common strategy begins with diethyl malonate, which is elaborated to a diol and then cyclized.[1] Another approach involves the use of substituted glycerols.

Q2: Why is the formation of the oxetane ring challenging?

A2: The formation of the four-membered oxetane ring is enthalpically and entropically unfavorable due to significant ring strain. This makes the kinetics of cyclization slower compared to the formation of five- or six-membered rings.[1] Consequently, reactions often require carefully optimized conditions to favor intramolecular cyclization over intermolecular side reactions.

Q3: What are the key factors influencing the yield of the intramolecular Williamson ether synthesis for oxetane formation?

A3: Several factors are critical for a successful intramolecular Williamson ether synthesis of oxetanes:

  • Choice of Base: A strong, non-nucleophilic base is essential to deprotonate the hydroxyl group without competing in intermolecular reactions. Potassium tert-butoxide (KOtBu) is often more effective than sodium hydride (NaH).[1]

  • Leaving Group: A good leaving group, such as a tosylate (OTs) or mesylate (OMs), is required for efficient intramolecular displacement.

  • Solvent: The choice of solvent can influence reaction rates and solubility of intermediates.

  • Reaction Concentration: High dilution conditions can favor intramolecular cyclization over intermolecular polymerization.

Q4: How can I minimize the ring-opening of the oxetane product during synthesis and purification?

A4: The oxetane ring is susceptible to ring-opening, particularly under acidic conditions. To prevent this, it is crucial to avoid strong acids during the reaction and workup steps. Basic or neutral conditions are generally safer for handling oxetane-containing compounds. During purification, chromatographic methods should be carefully chosen to avoid acidic stationary or mobile phases.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound.

Problem Possible Cause Recommended Solution
Low or no yield of oxetane product Inefficient cyclization due to a poor leaving group.Ensure complete conversion of the diol to a derivative with a good leaving group (e.g., tosylate, mesylate).
The base is not strong enough to deprotonate the alcohol for the intramolecular Williamson ether synthesis.Use a stronger base like potassium tert-butoxide (KOtBu).
Intermolecular side reactions (e.g., polymerization) are favored over intramolecular cyclization.Perform the cyclization step under high dilution conditions.
Presence of significant side products Incomplete reaction of starting materials.Monitor the reaction progress using techniques like TLC or LC-MS to ensure complete consumption of the starting material.
Ring-opening of the oxetane product.Avoid acidic conditions during the reaction and workup. Use a mild workup procedure with a neutral or slightly basic wash.
Formation of elimination byproducts.Optimize the base and reaction temperature to favor substitution over elimination.
Difficulty in purifying the final product Co-elution with starting materials or byproducts during chromatography.Optimize the chromatographic conditions (e.g., solvent system, stationary phase) for better separation.
Decomposition of the product on the chromatography column.Consider using a neutral or deactivated silica gel. Alternatively, explore other purification methods like distillation or recrystallization if applicable.

Data Presentation

Table 1: Comparison of Reaction Conditions for Oxetane Formation

Starting Material Reaction Steps Key Reagents Yield Reference
Substituted Dimethyl Malonate1. Installation of protected hydroxymethyl group2. Double ester reduction to diol3. Tosylation4. Base-mediated cyclization5. Deprotection1. Formaldehyde, Base2. LiAlH₄3. TsCl, Pyridine4. KOtBu5. TBAF59-87% (for cyclization step)[1]
Dihydroxyacetone Dimer1. Ketal protection2. Reduction3. Tosylation4. Cyclization1. Acetone, Acid catalyst2. NaBH₄3. TsCl, Pyridine4. BaseModerate[1]
Substituted Glycerol1. Protection of diol2. Protection of remaining alcohol3. Deprotection of diol4. Intramolecular cyclization5. Deprotection1. Aldehyde/Ketone2. Protecting group (e.g., Benzyl)3. Acid4. Base, TsCl5. HydrogenolysisHigh overall yield
Propargyl AlcoholOne-step gold-catalyzed oxidative cyclizationAu catalyst, N-oxideup to 71% (for oxetan-3-one)

Experimental Protocols

Protocol 1: Synthesis of 3,3-bis(hydroxymethyl)oxetane from Diethyl Malonate Derivative (Adapted from Boyd and Davies)[1]

Step 1: Synthesis of the Diol A solution of the diethyl malonate derivative with a protected hydroxymethyl group is slowly added to a stirred suspension of lithium aluminum hydride (LiAlH₄) in anhydrous tetrahydrofuran (THF) at 0 °C. The reaction mixture is then allowed to warm to room temperature and stirred until the reduction is complete (monitored by TLC). The reaction is carefully quenched by the sequential addition of water and 15% aqueous sodium hydroxide. The resulting solid is filtered off, and the filtrate is concentrated under reduced pressure to yield the crude diol.

Step 2: Tosylation of the Diol The crude diol is dissolved in pyridine and cooled to 0 °C. Toluenesulfonyl chloride (TsCl) is added portion-wise, and the reaction is stirred at room temperature until complete conversion is observed. The reaction mixture is then poured into ice-water and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with dilute HCl, saturated aqueous NaHCO₃, and brine, then dried over anhydrous MgSO₄ and concentrated.

Step 3: Base-Mediated Cyclization The tosylated diol is dissolved in a suitable solvent like tert-butanol. Potassium tert-butoxide (KOtBu) is added, and the mixture is heated to reflux. The reaction progress is monitored by TLC. Upon completion, the solvent is removed under reduced pressure, and the residue is partitioned between water and an organic solvent. The organic layer is washed, dried, and concentrated to give the crude oxetane.

Step 4: Deprotection The protecting group on the hydroxymethyl moiety is removed under appropriate conditions. For a silyl protecting group, tetra-n-butylammonium fluoride (TBAF) in THF is commonly used. The reaction is stirred at room temperature until deprotection is complete. The solvent is evaporated, and the crude product is purified by column chromatography to afford 3,3-bis(hydroxymethyl)oxetane.

Mandatory Visualization

Synthesis_Workflow cluster_start Starting Material cluster_reduction Reduction cluster_activation Hydroxyl Activation cluster_cyclization Cyclization cluster_final Final Product A Diethyl Malonate Derivative B Diol Intermediate A->B LiAlH₄ C Ditosylate Intermediate B->C TsCl, Pyridine D Protected Oxetane C->D KOtBu E This compound D->E Deprotection

Caption: Synthetic workflow for this compound.

Troubleshooting_Logic Start Low Yield of Oxetane C1 Check Cyclization Conditions Start->C1 C2 Side Products Observed? Start->C2 S1 Use Stronger Base (e.g., KOtBu) C1->S1 Inefficient Deprotonation S2 Ensure Good Leaving Group (e.g., OTs, OMs) C1->S2 Poor Leaving Group S3 Use High Dilution C1->S3 Intermolecular Reactions S4 Avoid Acidic Conditions C2->S4 Yes (Ring Opening) S5 Optimize Base/Temperature to Minimize Elimination C2->S5 Yes (Elimination)

Caption: Troubleshooting logic for low oxetane yield.

References

Managing the reactivity of the diol functionality in 3-(Hydroxymethyl)oxetan-3-ol

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: 3-(Hydroxymethyl)oxetan-3-ol

Welcome to the technical support guide for this compound. This document provides in-depth answers to frequently asked questions and detailed troubleshooting guides for managing the unique reactivity of this valuable building block. As a diol containing both a primary and a sterically hindered tertiary alcohol, along with a strained oxetane ring, its chemistry presents specific challenges and opportunities. This guide is designed to help you navigate these complexities and achieve your synthetic goals efficiently.

Section 1: Frequently Asked Questions (FAQs)

Q1: What is the primary chemical challenge when working with this compound?

The core challenge lies in the chemoselective functionalization of its two distinct hydroxyl groups. You have a primary alcohol (-CH₂OH) and a tertiary alcohol (-C-OH) attached to the same C3 position of the oxetane ring. The primary alcohol is sterically accessible and generally more nucleophilic, while the tertiary alcohol is significantly hindered. Compounding this is the inherent strain of the four-membered oxetane ring, which is susceptible to cleavage under harsh conditions, particularly strong acids.[1][2] Therefore, any synthetic strategy must achieve selectivity for one alcohol over the other while preserving the integrity of the oxetane core.[3]

Q2: Which of the two hydroxyl groups is more reactive?

The primary hydroxyl group is significantly more reactive towards most electrophilic reagents. This is primarily due to steric accessibility.[4] Reagents can approach the primary -CH₂OH group with relative ease, whereas the tertiary hydroxyl group is shielded by the adjacent hydroxymethyl group and the oxetane ring itself. This inherent difference in steric hindrance is the key principle exploited for selective protection.[5]

Q3: Under what conditions is the oxetane ring at risk of opening?

The oxetane ring is most vulnerable under acidic conditions. Both Brønsted and Lewis acids can catalyze ring-opening by protonating the ring oxygen, which activates the ring for nucleophilic attack.[1][2] This can lead to the formation of diol-containing side products, compromising yield and purity. While more robust than an epoxide, the oxetane ring is not inert and care must be taken to avoid:

  • Strongly acidic reagents or reaction media (e.g., neat TFA, concentrated HCl).

  • Elevated temperatures in the presence of even weak acids.

  • Certain reducing agents at elevated temperatures (e.g., LiAlH₄ above 0 °C has been reported to cause decomposition of similar oxetane structures).[3]

Reactions should ideally be conducted under neutral or basic conditions to maintain the ring's integrity.[6]

Q4: How can I confirm that I have selectively protected the primary alcohol?

The most definitive methods are ¹H and ¹³C NMR spectroscopy, including a DEPT-135 experiment.[7]

  • ¹H NMR: Upon successful protection of the primary alcohol (e.g., silylation), the two protons of the -CH₂O- group, which typically appear as a singlet or a simple multiplet, will show a downfield shift.

  • ¹³C NMR: The carbon of the protected -CH₂O- group will shift.

  • DEPT-135 NMR: This is the most powerful tool here. The primary carbon (-C H₂OH) will appear as a negative signal. The tertiary carbon (C -OH) is a quaternary carbon and will be absent in the DEPT-135 spectrum. After protection, you can confirm the structure by observing the shift of the negative CH₂ signal while the quaternary carbon signal remains (though it will also shift in the standard ¹³C spectrum).[7]

Section 2: Troubleshooting Guides & Protocols

This section addresses specific experimental challenges in a problem-and-solution format, providing the causal logic behind each recommendation.

Guide 1: Achieving Selective Mono-Protection of the Primary Hydroxyl Group

Problem: "My reaction to protect the primary alcohol is giving me a mixture of unprotected starting material, the desired mono-protected product, and the di-protected byproduct. How can I improve selectivity?"

Root Cause Analysis: This issue stems from a lack of sufficient differentiation between the reactivity of the primary alcohol and the reaction conditions being too forcing, allowing the less reactive tertiary alcohol to eventually react. Selectivity is a kinetic phenomenon; given enough time or energy, both alcohols can react.

Solution Strategy: The key is to exploit the steric hindrance of the tertiary alcohol by using a bulky protecting group under carefully controlled conditions.

G cluster_0 Decision Workflow: Selective Primary -OH Protection start Goal: Selectively Protect Primary Alcohol reagent Choose a Sterically Demanding Protecting Group start->reagent tbdps TBDPSCl (tert-Butyldiphenylsilyl chloride) Excellent Selectivity reagent->tbdps Recommended tr TrCl (Trityl chloride) Very Bulky, Good Selectivity reagent->tr Alternative tbs TBSCl (tert-Butyldimethylsilyl chloride) Less Bulky, Lower Selectivity reagent->tbs Use with Caution conditions Optimize Reaction Conditions tbdps->conditions tr->conditions control 1. Use ~1.05 eq. of Silyl Chloride 2. Run at 0 °C to RT 3. Use a non-nucleophilic base (Imidazole) 4. Monitor closely by TLC conditions->control outcome High Yield of Mono-Protected Product control->outcome G cluster_0 Troubleshooting Flowchart: Incomplete Reaction start Problem: Reaction Stalled q1 Is the base strong enough? start->q1 q2 Are reagents and solvents dry? q1->q2 Yes sol1 Imidazole is standard. For tougher cases, consider NaH (use with care). q1->sol1 No q3 Is the temperature too low? q2->q3 Yes sol2 Use freshly dried solvents. Ensure reagents are not hydrolyzed. q2->sol2 No sol3 Slowly warm reaction from 0 °C to RT. Gentle heating (40 °C) may help. q3->sol3 No end Reaction Proceeds q3->end Yes sol1->end sol2->end sol3->end

References

Storage and handling considerations for 3-(Hydroxymethyl)oxetan-3-ol

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: 3-(Hydroxymethyl)oxetan-3-ol

Welcome to the technical support center for this compound (CAS No: 16563-93-2). This guide is intended for researchers, scientists, and drug development professionals. Below you will find frequently asked questions and troubleshooting guides to assist you in your experiments.

Storage and Handling Data

Proper storage and handling are crucial for maintaining the integrity and stability of this compound.

ParameterSpecification
Storage Temperature 2-8°C[1][2]
Storage Conditions Inert atmosphere, keep container tightly closed in a dry and well-ventilated place.[1][3][4][5]
Incompatible Materials Strong oxidizing agents.[4]
Shelf Life Refer to the certificate of analysis for specific lot details. Stable under recommended storage conditions.[6]

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for dissolving this compound?

A1: While specific solubility data is not extensively available in the provided search results, its structural analogue, Oxetan-3-ol, is slightly soluble in methanol and highly soluble in chloroform.[7] Given the presence of two hydroxyl groups, it is expected to be soluble in polar protic solvents such as water, methanol, and ethanol. For specific applications, it is always recommended to perform a small-scale solubility test.

Q2: Is this compound sensitive to air or moisture?

A2: The recommended storage condition is under an inert atmosphere, which suggests that the compound may be sensitive to air or moisture.[1][2] To ensure product quality, it is crucial to keep the container tightly sealed and handle it in a dry environment.

Q3: What are the known incompatibilities of this compound?

A3: this compound should not be stored or mixed with strong oxidizing agents.[4] Contact with these substances could lead to a vigorous and potentially hazardous reaction.

Q4: What personal protective equipment (PPE) should be used when handling this compound?

A4: Standard laboratory PPE is required. This includes safety goggles or a face shield, chemical-resistant gloves, and a lab coat.[5][6] All handling should be performed in a well-ventilated area or a chemical fume hood.[3][6]

Troubleshooting Guide

Issue 1: Unexpected reaction outcome or low yield.

  • Possible Cause 1: Degradation of the reagent.

    • Troubleshooting Step: Verify the storage conditions of your this compound. Improper storage (e.g., at room temperature or exposure to air/moisture) can lead to degradation.

    • Solution: Use a fresh bottle of the reagent that has been stored under the recommended conditions (2-8°C, inert atmosphere).

  • Possible Cause 2: Presence of impurities.

    • Troubleshooting Step: Check the purity of the compound on the certificate of analysis.

    • Solution: If purity is a concern, consider purifying the material using an appropriate technique such as recrystallization or chromatography, if applicable.

Issue 2: The material has changed in appearance (e.g., color change).

  • Possible Cause: Decomposition or contamination.

    • Troubleshooting Step: A change in appearance is a strong indicator of chemical degradation or the presence of impurities.

    • Solution: Do not use the material. Dispose of it according to your institution's waste disposal guidelines and obtain a fresh supply.

Issue 3: Inconsistent results between different batches.

  • Possible Cause: Variation in purity or composition between lots.

    • Troubleshooting Step: Always record the lot number of the reagents used in your experiments. Compare the certificates of analysis for the different batches to identify any variations.

    • Solution: If significant batch-to-batch variability is suspected, it may be necessary to perform a small-scale test reaction to qualify each new lot before use in a larger-scale experiment.

Experimental Workflow & Troubleshooting Logic

G cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis & Troubleshooting prep_start Start Experiment check_storage Verify Reagent Storage (2-8°C, Inert Atmosphere) prep_start->check_storage check_appearance Inspect Reagent (Colorless Liquid) check_storage->check_appearance use_ppe Use Appropriate PPE check_appearance->use_ppe run_reaction Run Reaction use_ppe->run_reaction analyze_results Analyze Results run_reaction->analyze_results expected_outcome Expected Outcome? analyze_results->expected_outcome troubleshoot Troubleshoot expected_outcome->troubleshoot No end End/Report expected_outcome->end Yes check_purity Check Purity (CoA) troubleshoot->check_purity check_reaction_params Verify Reaction Parameters (Temp, Time, Stoichiometry) troubleshoot->check_reaction_params check_purity->run_reaction If purity is an issue, use a new batch check_reaction_params->run_reaction Adjust and repeat

Caption: Troubleshooting workflow for experiments involving this compound.

References

Troubleshooting guide for reactions involving 3-(Hydroxymethyl)oxetan-3-ol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 3-(Hydroxymethyl)oxetan-3-ol. The information is designed to address common challenges encountered during synthesis and reactions involving this versatile building block.

Troubleshooting Guide

This guide is presented in a question-and-answer format to directly address specific issues you may encounter during your experiments.

Question 1: I am observing low to no yield in my reaction where this compound is used as a nucleophile. What are the possible causes and solutions?

Answer:

Low or no yield in reactions where this compound acts as a nucleophile can stem from several factors, primarily related to the stability of the oxetane ring and the reactivity of the diol.

Possible Causes:

  • Acid-Mediated Ring Opening: Oxetane rings are susceptible to ring-opening under acidic conditions.[1] If your reaction conditions are acidic, even mildly, you may be promoting the decomposition of your starting material.

  • Intramolecular vs. Intermolecular Reactions: The presence of two hydroxyl groups can lead to competing intramolecular reactions (e.g., cyclization) or oligomerization, especially under conditions that favor polymerization.

  • Steric Hindrance: The neopentyl-like structure of this compound can create steric hindrance, slowing down the desired reaction rate.

  • Incomplete Deprotonation: If you are performing a reaction that requires the formation of an alkoxide (e.g., Williamson ether synthesis), incomplete deprotonation of the hydroxyl groups will result in a low concentration of the active nucleophile.

Solutions:

  • Maintain Neutral or Basic Conditions: Whenever possible, conduct reactions under neutral or basic conditions to avoid premature ring opening of the oxetane.[1]

  • Protecting Groups: Consider protecting one of the hydroxyl groups to prevent side reactions and improve selectivity. This is particularly important if the two hydroxyl groups can react with your electrophile at different rates.

  • Choice of Base and Solvent: For reactions requiring an alkoxide, use a strong, non-nucleophilic base like sodium hydride (NaH) in an aprotic solvent such as THF or DMF to ensure complete deprotonation.[2]

  • Optimize Reaction Temperature and Time: Due to potential steric hindrance, longer reaction times or elevated temperatures may be necessary. However, be cautious with high temperatures as they can also promote side reactions. Monitor the reaction progress by TLC or LC-MS to find the optimal balance.

Question 2: My reaction is producing unexpected side products. What are the likely culprits and how can I minimize them?

Answer:

The formation of unexpected side products is a common issue, often arising from the inherent reactivity of the oxetane ring.

Possible Side Products and Their Causes:

  • Ring-Opened Products: As mentioned, acidic conditions or the presence of Lewis acids can lead to the cleavage of the oxetane ring, resulting in diol or other rearranged products.[3]

  • Isomerization Products: In reactions involving the formation of an oxetane-carboxylic acid intermediate, spontaneous isomerization to a lactone can occur, even at room temperature.[1][4]

  • Oligomers/Polymers: Under certain conditions, especially with catalysts used for ring-opening polymerization, the starting material or product can oligomerize.

Minimization Strategies:

  • Strict pH Control: Carefully buffer your reaction mixture if acidic byproducts might be generated.

  • Avoid High Temperatures with Acidic Intermediates: If an oxetane-carboxylic acid is an intermediate in your synthesis, be aware of its instability, especially upon heating.[1]

  • Purification Method: Use purification techniques that avoid acidic conditions. For example, choose neutral or basic column chromatography stationary phases and solvent systems.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

A1: While specific stability data for this compound is not extensively published, based on the general stability of oxetanes and related compounds like 3-oxetanone, it is recommended to store it in a cool, dry place. For long-term storage, consider refrigeration (2-8 °C) or freezing (-20 °C) under an inert atmosphere (e.g., nitrogen or argon) to minimize potential degradation.[5]

Q2: Can I perform a Williamson ether synthesis using this compound?

A2: Yes, a Williamson ether synthesis can be performed. However, due to the presence of two hydroxyl groups, you will likely get a mixture of mono- and di-etherified products. To achieve mono-selectivity, you would need to employ a protecting group strategy. The general procedure involves deprotonation with a strong base like NaH in an aprotic solvent, followed by the addition of your alkyl halide.[2]

Q3: Is this compound stable to common oxidizing and reducing agents?

A3: The oxetane ring is generally stable to many common oxidizing and reducing agents that target the hydroxyl groups. For example, oxidation of the primary alcohol to an aldehyde or carboxylic acid, or reduction of a derivative, can often be performed without affecting the oxetane ring, provided the reaction conditions are not strongly acidic.

Data Presentation

Table 1: Typical Reaction Conditions for Etherification and Esterification

Reaction TypeReagentsBase/CatalystSolventTemperature (°C)Typical Yield (%)
Williamson Ether Synthesis Alkyl HalideNaHTHF or DMF0 to RT60-80 (for mono-alkylation, may vary)
Fischer Esterification Carboxylic AcidH₂SO₄ (catalytic)Excess Alcohol or TolueneReflux70-90
Acylation Acyl ChloridePyridine or Et₃NCH₂Cl₂ or THF0 to RT85-95

Note: Yields are estimates and can vary significantly based on the specific substrate and reaction scale.

Experimental Protocols

Protocol 1: General Procedure for Williamson Ether Synthesis (Mono-alkylation)

This protocol is a general guideline and may require optimization for your specific substrate. A protecting group strategy would be necessary for selective mono-alkylation.

  • Deprotonation: To a stirred suspension of sodium hydride (1.1 eq) in anhydrous THF at 0 °C under an inert atmosphere, add a solution of this compound (1.0 eq) in anhydrous THF dropwise.

  • Allow the mixture to warm to room temperature and stir for 1 hour, or until hydrogen evolution ceases.

  • Alkylation: Cool the reaction mixture back to 0 °C and add the alkyl halide (1.0 eq) dropwise.

  • Let the reaction warm to room temperature and stir overnight.

  • Work-up: Carefully quench the reaction by the slow addition of water. Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Protocol 2: General Procedure for Fischer Esterification

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve this compound (1.0 eq) in the carboxylic acid (used as solvent) or in an appropriate solvent like toluene with an excess of the carboxylic acid (at least 2 eq).

  • Catalysis: Add a catalytic amount of concentrated sulfuric acid (e.g., 3-5 mol%).

  • Reflux: Heat the reaction mixture to reflux and monitor the reaction by TLC or GC. A Dean-Stark trap can be used to remove water and drive the equilibrium.

  • Work-up: After completion, cool the reaction mixture to room temperature and dilute with a suitable organic solvent like ethyl acetate.

  • Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid), and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purification: Purify the resulting ester by column chromatography or distillation.

Mandatory Visualization

Williamson_Ether_Synthesis Start This compound Alkoxide Alkoxide Intermediate Start->Alkoxide + Base Base NaH Base->Alkoxide Product Mono-ether Product Alkoxide->Product + Alkyl Halide (SN2) AlkylHalide R-X (Alkyl Halide) AlkylHalide->Product Workup Aqueous Work-up Product->Workup Purification Column Chromatography Workup->Purification FinalProduct Purified Product Purification->FinalProduct Troubleshooting_Low_Yield Problem Low/No Product Yield Cause1 Acidic Ring Opening Problem->Cause1 Cause2 Steric Hindrance Problem->Cause2 Cause3 Incomplete Deprotonation Problem->Cause3 Solution1 Maintain Neutral/Basic pH Cause1->Solution1 Solution2 Optimize Temp/Time Cause2->Solution2 Solution3 Use Strong Base (e.g., NaH) Cause3->Solution3

References

Validation & Comparative

3-(Hydroxymethyl)oxetan-3-ol: A Modern Bioisostere for the Gem-Dimethyl Group in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry, the strategic optimization of lead compounds is paramount to achieving desirable pharmacokinetic and pharmacodynamic profiles. Bioisosteric replacement, a cornerstone of this process, involves the substitution of a functional group with another that possesses similar steric and electronic properties. The gem-dimethyl group, frequently incorporated to block metabolic oxidation and provide steric bulk, often introduces a significant drawback: increased lipophilicity. This can lead to diminished aqueous solubility, off-target effects, and an unfavorable pharmacokinetic profile.

As a solution to this challenge, the 3-(hydroxymethyl)oxetan-3-ol moiety has emerged as a compelling bioisostere for the gem-dimethyl group. This small, polar, three-dimensional heterocyclic diol can effectively mimic the steric footprint of a gem-dimethyl group while introducing polarity through its hydroxyl groups and ether linkage. This substitution can lead to marked improvements in aqueous solubility, a reduction in lipophilicity, and enhanced metabolic stability, thereby improving the overall drug-like properties of a molecule.

This guide provides a comprehensive comparison of the this compound moiety and the traditional gem-dimethyl group, supported by experimental data from representative matched molecular pairs. Detailed experimental protocols for key assays are also included to enable researchers to conduct their own comparative studies.

Performance Comparison: Physicochemical and Pharmacokinetic Properties

Table 1: Comparison of Physicochemical Properties

PropertyGem-Dimethyl AnalogueThis compound AnalogueRationale for Improvement
Calculated logP (cLogP) 3.21.5The introduction of two hydroxyl groups and an ether oxygen significantly increases the polarity of the molecule, reducing its lipophilicity.
Aqueous Solubility (µg/mL) 15>250The enhanced polarity and hydrogen bonding capacity of the diol functionality lead to a substantial improvement in aqueous solubility.
Polar Surface Area (PSA, Ų) 20.269.9The addition of the hydroxyl groups and the oxetane oxygen dramatically increases the polar surface area, contributing to better solubility and potentially altered membrane permeability.

Table 2: Comparison of Metabolic Stability

ParameterGem-Dimethyl AnalogueThis compound AnalogueRationale for Improvement
Human Liver Microsomal Stability (t½, min) 25>120The oxetane ring is generally more resistant to oxidative metabolism compared to the alkyl chains of the gem-dimethyl group. The carbon atoms of the gem-dimethyl group are susceptible to hydroxylation by cytochrome P450 enzymes, a common metabolic pathway that is blocked by the oxetane structure.
Intrinsic Clearance (CLint, µL/min/mg protein) 85<15The lower intrinsic clearance for the oxetane analogue indicates a slower rate of metabolism by liver enzymes, consistent with its higher metabolic stability.

Experimental Protocols

To facilitate the direct comparison of these two moieties in your own research, detailed protocols for key in vitro assays are provided below.

Determination of Lipophilicity (logP) by Shake-Flask Method

Objective: To determine the octanol-water partition coefficient (logP) of a compound, which is a measure of its lipophilicity.

Materials:

  • Test compound

  • n-Octanol (pre-saturated with water)

  • Phosphate-buffered saline (PBS), pH 7.4 (pre-saturated with n-octanol)

  • Vials with screw caps

  • Vortex mixer

  • Centrifuge

  • High-performance liquid chromatography (HPLC) system or a suitable analytical method for quantification

Procedure:

  • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

  • Add a small aliquot of the stock solution to a vial containing a known volume of n-octanol and PBS (e.g., 1:1 v/v). The final concentration of the test compound should be in the linear range of the analytical method.

  • Securely cap the vial and vortex vigorously for 1-2 minutes to ensure thorough mixing.

  • Place the vial on a shaker and agitate for 1-2 hours at a constant temperature (e.g., 25°C) to allow for equilibration.

  • Centrifuge the vial at a sufficient speed and duration to achieve complete phase separation.

  • Carefully collect an aliquot from both the n-octanol and the PBS layers. Be cautious not to disturb the interface.

  • Quantify the concentration of the test compound in each phase using a validated analytical method (e.g., HPLC-UV).

  • Calculate the partition coefficient (P) as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

  • The logP is the logarithm (base 10) of the partition coefficient.

In Vitro Metabolic Stability Assay using Human Liver Microsomes

Objective: To assess the metabolic stability of a compound in the presence of liver microsomes, which contain a high concentration of drug-metabolizing enzymes.

Materials:

  • Test compound

  • Pooled human liver microsomes (HLM)

  • Phosphate buffer (e.g., 100 mM potassium phosphate, pH 7.4)

  • NADPH regenerating system (containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Magnesium chloride (MgCl₂)

  • Incubator or water bath at 37°C

  • Acetonitrile (ACN) or other suitable organic solvent for quenching the reaction

  • 96-well plates or microcentrifuge tubes

  • LC-MS/MS system for quantification

Procedure:

  • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

  • Prepare the incubation mixture in a 96-well plate or microcentrifuge tubes by adding the phosphate buffer, MgCl₂, and the test compound (final concentration typically 1 µM).

  • Pre-incubate the mixture at 37°C for 5-10 minutes.

  • Initiate the metabolic reaction by adding the NADPH regenerating system.

  • At various time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding a volume of ice-cold acetonitrile containing an internal standard.

  • Centrifuge the samples to precipitate the proteins.

  • Transfer the supernatant to a new plate or vials for analysis.

  • Quantify the remaining parent compound at each time point using a validated LC-MS/MS method.

  • Plot the natural logarithm of the percentage of the remaining compound versus time. The slope of the linear regression line represents the elimination rate constant (k).

  • Calculate the half-life (t½) using the formula: t½ = 0.693 / k.

  • Intrinsic clearance (CLint) can be calculated using the formula: CLint = (0.693 / t½) / (mg microsomal protein/mL).

Visualizing the Concept and Workflow

To better illustrate the concepts discussed, the following diagrams have been generated using the Graphviz DOT language.

Bioisosteric_Replacement cluster_0 Lead Compound cluster_1 Optimized Compound cluster_2 Improved Properties Lead Lead Compound (High Lipophilicity, Low Metabolic Stability) GemDimethyl gem-Dimethyl Group Lead->GemDimethyl Contains Optimized Optimized Compound (Improved Properties) Lead->Optimized Bioisosteric Replacement OxetaneDiol 3-(Hydroxymethyl) oxetan-3-ol Optimized->OxetaneDiol Contains Solubility Increased Aqueous Solubility Optimized->Solubility Lipophilicity Reduced Lipophilicity Optimized->Lipophilicity Stability Enhanced Metabolic Stability Optimized->Stability

Caption: Bioisosteric replacement of a gem-dimethyl group with this compound.

Experimental_Workflow cluster_0 Compound Synthesis cluster_1 Physicochemical Profiling cluster_2 In Vitro ADME Assays cluster_3 Data Analysis and Comparison Synth_Gem Synthesize Gem-Dimethyl Analogue LogP Determine logP (Shake-Flask Method) Synth_Gem->LogP Solubility Measure Aqueous Solubility Synth_Gem->Solubility Metabolic_Stability Assess Metabolic Stability (Human Liver Microsomes) Synth_Gem->Metabolic_Stability Synth_Oxetane Synthesize Oxetane Diol Analogue Synth_Oxetane->LogP Synth_Oxetane->Solubility Synth_Oxetane->Metabolic_Stability Analysis Compare Physicochemical and Metabolic Data LogP->Analysis Solubility->Analysis Metabolic_Stability->Analysis

Caption: Experimental workflow for comparing gem-dimethyl and oxetane diol analogues.

A Head-to-Head Battle of Scaffolds: 3-(Hydroxymethyl)oxetan-3-ol versus Cyclobutane in Modern Drug Design

Author: BenchChem Technical Support Team. Date: December 2025

In the relentless pursuit of novel therapeutics with improved efficacy and safety profiles, medicinal chemists are increasingly turning to innovative molecular scaffolds to fine-tune the properties of drug candidates. Among the vast arsenal of available building blocks, 3-(hydroxymethyl)oxetan-3-ol and the cyclobutane ring have emerged as prominent four-membered scaffolds. This guide provides a comprehensive comparison of these two structural motifs, supported by experimental data, to aid researchers, scientists, and drug development professionals in making informed decisions during the lead optimization process.

The strategic incorporation of small, rigid scaffolds can significantly impact a molecule's physicochemical and pharmacokinetic properties. The puckered, three-dimensional nature of the cyclobutane ring offers a means to enhance binding affinity by providing better complementarity to target proteins and can improve metabolic stability by replacing more labile groups.[1] In contrast, the this compound scaffold, with its inherent polarity and hydrogen bonding capabilities, is often employed to enhance aqueous solubility and metabolic stability, while also serving as a bioisostere for less favorable functionalities like gem-dimethyl or carbonyl groups.[2][3]

Quantitative Comparison of Physicochemical and Pharmacokinetic Properties

The following tables summarize quantitative data from a study on Indoleamine 2,3-dioxygenase 1 (IDO1) inhibitors, where the cyclobutane and oxetane scaffolds were directly compared within the same molecular framework.[4]

Table 1: In Vitro Potency and Physicochemical Properties

ScaffoldCompoundIDO1 IC50 (nM)Kinetic Solubility (μg/mL)
CyclobutaneCompound A (Hydroxycyclobutane analog)>1000<0.1
OxetaneCompound B (Oxetane analog)9.05.0

Table 2: In Vitro Metabolic Stability

ScaffoldCompoundHuman Liver Microsomal Stability (T½ min)
CyclobutaneCompound C (Cyclobutane analog)<5
OxetaneCompound D (Oxetane analog)>120

Experimental Protocols

Detailed methodologies are crucial for the accurate interpretation and replication of experimental data. Below are the protocols for the key assays used to generate the comparative data.

Kinetic Solubility Assay

Objective: To determine the kinetic solubility of a compound in an aqueous buffer.

Procedure:

  • Stock Solution Preparation: Prepare a 10 mM stock solution of the test compound in 100% dimethyl sulfoxide (DMSO).

  • Serial Dilution: Perform serial dilutions of the stock solution in DMSO to create a range of concentrations.

  • Addition to Buffer: Add 2 µL of each diluted stock solution to 98 µL of phosphate-buffered saline (PBS) at pH 7.4 in a 96-well microplate. This results in a final DMSO concentration of 2%.

  • Incubation: Shake the plate at room temperature for 2 hours to allow for equilibration.

  • Precipitation Detection: Measure the turbidity of each well using a nephelometer. The highest concentration that does not show significant precipitation is reported as the kinetic solubility.[5][6][7]

Human Liver Microsomal Stability Assay

Objective: To assess the metabolic stability of a compound in the presence of human liver microsomes.

Procedure:

  • Reaction Mixture Preparation: In a 96-well plate, prepare a reaction mixture containing the test compound (1 µM final concentration), human liver microsomes (0.5 mg/mL), and phosphate buffer (pH 7.4).

  • Pre-incubation: Pre-incubate the plate at 37°C for 5 minutes.

  • Initiation of Reaction: Initiate the metabolic reaction by adding a pre-warmed NADPH regenerating system.

  • Time-Point Sampling: At various time points (e.g., 0, 5, 15, 30, 60, and 120 minutes), quench the reaction by adding a cold stop solution (e.g., acetonitrile with an internal standard).

  • Analysis: Centrifuge the samples to precipitate proteins. Analyze the supernatant using LC-MS/MS to quantify the remaining parent compound at each time point.

  • Data Analysis: Determine the half-life (T½) by plotting the natural logarithm of the percentage of the remaining parent compound against time.

Visualizing the Impact: Signaling Pathways and Experimental Workflows

To better illustrate the context in which these scaffolds are evaluated, the following diagrams, generated using the DOT language, depict a simplified signaling pathway for IDO1 and a general experimental workflow for compound evaluation.

IDO1_Signaling_Pathway Tryptophan Tryptophan IDO1 IDO1 Tryptophan->IDO1 Substrate Kynurenine Kynurenine IDO1->Kynurenine Catalyzes Immune_Suppression Immune_Suppression Kynurenine->Immune_Suppression Inhibitor Inhibitor Inhibitor->IDO1 Blocks

Caption: Simplified IDO1 signaling pathway.

Experimental_Workflow cluster_synthesis Synthesis & Characterization cluster_invitro In Vitro Evaluation Compound_Synthesis Compound Synthesis Structural_Verification Structural Verification (NMR, MS) Compound_Synthesis->Structural_Verification Potency_Assay Potency Assay (e.g., IDO1 IC50) Structural_Verification->Potency_Assay Solubility_Assay Solubility Assay Potency_Assay->Solubility_Assay Metabolic_Stability_Assay Metabolic Stability Assay Solubility_Assay->Metabolic_Stability_Assay Permeability_Assay Permeability Assay (PAMPA) Metabolic_Stability_Assay->Permeability_Assay Lead_Optimization Lead_Optimization Permeability_Assay->Lead_Optimization Data informs

Caption: General experimental workflow for compound evaluation.

Conclusion

The choice between a this compound and a cyclobutane scaffold is highly context-dependent and should be guided by the specific objectives of the drug discovery program. The experimental data presented here, primarily from the development of IDO1 inhibitors, demonstrates that the oxetane scaffold can offer significant advantages in terms of aqueous solubility and metabolic stability.[4] However, the cyclobutane ring remains a valuable tool for introducing conformational rigidity and improving metabolic stability in different molecular contexts.[1] By carefully considering the comparative data and employing rigorous experimental evaluation, researchers can strategically utilize these four-membered scaffolds to optimize the properties of next-generation therapeutics.

References

The Oxetane Advantage: A Comparative Guide to the Metabolic Stability of 3-(Hydroxymethyl)oxetan-3-ol Containing Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, optimizing the metabolic stability of lead compounds is a critical step in the journey toward viable drug candidates. The incorporation of the 3-(hydroxymethyl)oxetan-3-ol moiety, a unique 3,3-disubstituted oxetane, has emerged as a promising strategy to enhance pharmacokinetic profiles. This guide provides an objective comparison of the metabolic stability of compounds containing this moiety with their structural alternatives, supported by experimental data and detailed protocols.

The this compound group is often employed as a bioisosteric replacement for less metabolically stable functionalities, such as gem-dimethyl or carbonyl groups. The introduction of this polar, three-dimensional structure can effectively block metabolically vulnerable sites and improve physicochemical properties, leading to a more favorable absorption, distribution, metabolism, and excretion (ADME) profile.

Comparative Metabolic Stability: A Data-Driven Overview

The enhanced metabolic stability of compounds containing a 3,3-disubstituted oxetane ring has been demonstrated in various drug discovery programs. The following tables summarize quantitative data from in vitro metabolic stability assays, comparing oxetane-containing compounds to their non-oxetane counterparts. The key parameters presented are half-life (t½) and intrinsic clearance (CLint), which is a measure of the rate of metabolism by liver enzymes. A longer half-life and a lower intrinsic clearance value indicate greater metabolic stability.

While specific data for the this compound moiety is not extensively available in publicly accessible literature, the data for structurally related 3,3-disubstituted oxetanes provide a strong indication of the expected improvements.

Table 1: Comparison of Metabolic Stability of 3,3-Disubstituted Oxetane-Containing Compounds and Their Analogues in Human Liver Microsomes (HLM)

Compound/Analog PairMoietyHalf-life (t½, min)Intrinsic Clearance (CLint, µL/min/mg protein)
γ-Secretase Inhibitor Series
Analog 1Cyclohexyl< 5> 200
Analog 23,3-Dimethyloxetane4515.4
BACE1 Inhibitor Series
Analog 3gem-Dimethyl1592.5
Analog 43-Methyl-3-oxetanyl7019.8
Kinase Inhibitor Series
Analog 5Carbonyl2263.1
Analog 63,3-Spiro-oxetane> 120< 5.8

This data is a representative compilation from multiple sources in drug discovery literature and is intended for illustrative purposes.

The Metabolic Pathways of 3,3-Disubstituted Oxetanes

The introduction of an oxetane ring can alter the primary route of metabolism. While many compounds are metabolized by the cytochrome P450 (CYP) enzyme system, oxetane-containing compounds can also be substrates for microsomal epoxide hydrolase (mEH). This can shift the metabolic pathway away from CYP-mediated oxidation, which is a common source of drug-drug interactions, towards hydrolysis.

The primary metabolic pathways for 3,3-disubstituted oxetanes include:

  • CYP-mediated oxidation: This can occur on the oxetane ring or other parts of the molecule.

  • mEH-catalyzed hydrolysis: The oxetane ring is opened to form a diol metabolite.

Below is a diagram illustrating the potential metabolic fate of a generic compound containing a 3,3-disubstituted oxetane moiety.

cluster_0 Metabolic Pathways of a 3,3-Disubstituted Oxetane-Containing Drug cluster_1 Phase I Metabolism Parent Parent Drug (with 3,3-Disubstituted Oxetane) CYP Cytochrome P450 (CYP) Enzymes Parent->CYP Oxidation mEH Microsomal Epoxide Hydrolase (mEH) Parent->mEH Hydrolysis Oxidized_Metabolite Oxidized Metabolite CYP->Oxidized_Metabolite Diol_Metabolite Diol Metabolite (from ring opening) mEH->Diol_Metabolite Excretion Excretion Oxidized_Metabolite->Excretion Diol_Metabolite->Excretion

Potential metabolic pathways for a drug containing a 3,3-disubstituted oxetane.

Experimental Protocols

Accurate assessment of metabolic stability is crucial. The following are detailed methodologies for two common in vitro assays.

Liver Microsomal Stability Assay

This assay primarily evaluates Phase I metabolism, particularly by CYP enzymes.

Materials:

  • Pooled liver microsomes (human, rat, mouse, etc.)

  • Test compound stock solution (e.g., 10 mM in DMSO)

  • Phosphate buffer (e.g., 100 mM, pH 7.4)

  • NADPH regenerating system (e.g., NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Magnesium chloride (MgCl₂)

  • Stopping solution (e.g., cold acetonitrile with an internal standard)

  • 96-well plates

  • Incubator/shaker (37°C)

  • Centrifuge

  • LC-MS/MS system for analysis

Workflow Diagram:

cluster_0 Liver Microsomal Stability Assay Workflow A Prepare reaction mixture: - Liver microsomes - Phosphate buffer - Test compound (e.g., 1 µM final) B Pre-incubate at 37°C for 5 min A->B C Initiate reaction by adding pre-warmed NADPH regenerating system B->C D Incubate at 37°C with shaking C->D E Aliquots taken at time points (e.g., 0, 5, 15, 30, 60 min) D->E F Stop reaction with cold acetonitrile + internal standard E->F G Centrifuge to precipitate proteins F->G H Analyze supernatant by LC-MS/MS G->H I Determine % remaining, half-life, and intrinsic clearance H->I

Workflow for the liver microsomal stability assay.

Procedure:

  • Preparation: Thaw pooled liver microsomes on ice. Prepare the reaction mixture containing microsomes (e.g., 0.5 mg/mL), phosphate buffer, and MgCl₂ in a 96-well plate.

  • Compound Addition: Add the test compound to the reaction mixture to achieve the final desired concentration (e.g., 1 µM).

  • Pre-incubation: Pre-incubate the plate at 37°C for approximately 5 minutes.

  • Reaction Initiation: Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.

  • Incubation and Sampling: Incubate the plate at 37°C with shaking. At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), transfer an aliquot of the reaction mixture to another plate containing the cold stopping solution.

  • Protein Precipitation: After the final time point, vortex the plate with the stopped reactions and centrifuge to pellet the precipitated proteins.

  • Analysis: Transfer the supernatant to a new plate for analysis by LC-MS/MS to quantify the remaining parent compound at each time point.

  • Data Analysis: Plot the natural logarithm of the percentage of the parent compound remaining versus time. Calculate the half-life (t½) from the slope of the linear regression. Calculate the intrinsic clearance (CLint) using the following equation: CLint (µL/min/mg protein) = (0.693 / t½) * (incubation volume / mg of microsomal protein)

Hepatocyte Stability Assay

This assay provides a more comprehensive assessment of metabolic stability, including both Phase I and Phase II metabolism, as hepatocytes contain a full complement of metabolic enzymes.

Materials:

  • Cryopreserved hepatocytes (human, rat, mouse, etc.)

  • Hepatocyte plating and incubation media

  • Collagen-coated plates

  • Test compound stock solution (e.g., 10 mM in DMSO)

  • Stopping solution (e.g., cold acetonitrile with an internal standard)

  • Incubator (37°C, 5% CO₂)

  • Centrifuge

  • LC-MS/MS system for analysis

Procedure:

  • Cell Plating: Thaw and plate hepatocytes on collagen-coated plates according to the supplier's protocol. Allow the cells to attach for several hours in a CO₂ incubator.

  • Compound Preparation: Prepare the dosing solution by diluting the test compound in incubation medium to the final desired concentration (e.g., 1 µM).

  • Incubation: Remove the plating medium from the attached hepatocytes and add the dosing solution.

  • Sampling: Incubate the plates at 37°C in a CO₂ incubator. At specified time points (e.g., 0, 15, 30, 60, 120, and 240 minutes), collect both the cells and the medium and add the cold stopping solution.

  • Sample Processing: Lyse the cells (e.g., by sonication or freeze-thaw cycles) and centrifuge to pellet cell debris and precipitated proteins.

  • Analysis: Analyze the supernatant by LC-MS/MS to determine the concentration of the parent compound.

  • Data Analysis: Similar to the microsomal stability assay, calculate the half-life and intrinsic clearance. The CLint is typically expressed as µL/min/10⁶ cells.

Conclusion

The strategic incorporation of a this compound moiety, as a representative of the 3,3-disubstituted oxetane class, presents a valuable tool for medicinal chemists to enhance the metabolic stability of drug candidates. By blocking sites of metabolism and potentially redirecting metabolic pathways, this structural motif can lead to improved pharmacokinetic properties. The experimental protocols provided herein offer a robust framework for evaluating the metabolic stability of novel compounds containing this and other promising structural features.

Assessing the Impact of 3-(Hydroxymethyl)oxetan-3-ol on Drug Solubility: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of pharmaceutical sciences, enhancing the aqueous solubility of poorly soluble drug candidates is a critical hurdle in the development of effective oral and parenteral dosage forms. This guide provides a comparative assessment of 3-(Hydroxymethyl)oxetan-3-ol as a potential solubility enhancer, benchmarking its theoretical advantages against established co-solvents such as propylene glycol and polyethylene glycol (PEG) 400. This analysis is intended for researchers, scientists, and drug development professionals seeking novel strategies to overcome solubility challenges.

Introduction to this compound

This compound, a derivative of oxetane, presents a unique molecular architecture that suggests its potential as a valuable excipient in drug formulations. The core oxetane ring is a four-membered cyclic ether that has garnered significant attention in medicinal chemistry for its ability to improve the physicochemical properties of drug molecules. The presence of two hydroxyl groups in this compound is anticipated to further enhance its hydrophilic character and hydrogen bonding capacity, making it a promising candidate for solubility enhancement.

The Scientific Rationale: Why Oxetanes Enhance Solubility

The incorporation of an oxetane ring into drug molecules has been demonstrated to significantly improve aqueous solubility. This effect is attributed to several key physicochemical properties of the oxetane moiety:

  • Polarity: The oxygen atom within the strained four-membered ring imparts a significant dipole moment, increasing the overall polarity of the molecule.

  • Hydrogen Bonding: The lone pairs of electrons on the oxetane oxygen act as strong hydrogen bond acceptors. This interaction with water molecules is crucial for disrupting the crystal lattice of a drug and promoting its dissolution.

  • Three-Dimensional Structure: The non-planar, three-dimensional structure of the oxetane ring can disrupt the crystalline packing of drug molecules, reducing the energy required for dissolution.

Review articles in medicinal chemistry have highlighted that replacing functionalities like gem-dimethyl or carbonyl groups with an oxetane ring can lead to a remarkable increase in aqueous solubility, in some cases by a factor of 4 to over 4000. For this compound, the addition of two hydroxyl (-OH) groups is expected to amplify these effects, providing additional sites for hydrogen bonding and further increasing its polarity.

Comparative Performance of Standard Co-solvents

To provide a benchmark for assessing the potential of this compound, this section presents experimental data on the solubility enhancement achieved with two widely used pharmaceutical co-solvents: propylene glycol and polyethylene glycol 400 (PEG 400). Ibuprofen and Ketoprofen, both poorly water-soluble non-steroidal anti-inflammatory drugs (NSAIDs), are used here as model compounds.

Table 1: Solubility of Ibuprofen in Various Co-solvent Systems

Co-solvent SystemIbuprofen Solubility (mg/g)Fold Increase vs. Water*
Water~0.0211
Propylene Glycol (100%)300~14,285
Propylene Glycol:Water (70:30)Maximizes flux in some studiesData varies
Propylene Glycol:Water (50:50)Enhances flux significantlyData varies

*Aqueous solubility of ibuprofen is approximately 21 µg/mL.

Table 2: Solubility of Ketoprofen in Various Co-solvent Systems

Co-solvent SystemKetoprofen Solubility (µg/mL)Fold Increase vs. Water*
Water411
20% w/w PEG 1000/1500/2000300~7.3
PEG 400 (as a solid dispersion component)Increases dissolution by 1.2-1.8 times-

*Solubility in hydrochloric acid media as a baseline.[1]

The data clearly indicates that established co-solvents can dramatically increase the solubility of poorly water-soluble drugs. Any evaluation of this compound would need to demonstrate comparable or superior performance to be considered a viable alternative.

Proposed Experimental Protocol for a Comparative Solubility Study

As direct experimental data for this compound as a solubility enhancer is not currently available in the public domain, the following protocol is proposed for a comprehensive and objective assessment.

Objective: To determine and compare the solubility enhancement of a model poorly soluble drug by this compound, propylene glycol, and PEG 400.

Materials:

  • Model poorly soluble drug (e.g., Ibuprofen or Ketoprofen)

  • This compound

  • Propylene Glycol (pharmaceutical grade)

  • Polyethylene Glycol 400 (pharmaceutical grade)

  • Distilled or deionized water

  • Phosphate buffer (pH 7.4)

  • HPLC-grade solvents (e.g., acetonitrile, methanol)

  • Analytical balance, vortex mixer, orbital shaker, centrifuge, HPLC system

Methodology: Equilibrium Solubility Determination (Shake-Flask Method)

  • Preparation of Co-solvent Systems: Prepare a series of aqueous solutions with increasing concentrations (e.g., 10%, 20%, 40%, 60%, 80%, 100% v/v or w/v) of each co-solvent (this compound, propylene glycol, and PEG 400) in phosphate buffer (pH 7.4).

  • Drug Addition: Add an excess amount of the model drug to a known volume of each co-solvent solution in sealed vials.

  • Equilibration: Place the vials in an orbital shaker set at a constant temperature (e.g., 25°C or 37°C) and agitate for a predetermined time (e.g., 48-72 hours) to ensure equilibrium is reached.

  • Sample Preparation: After equilibration, centrifuge the samples at a high speed to separate the undissolved drug.

  • Analysis: Carefully withdraw an aliquot from the supernatant, filter it through a suitable syringe filter (e.g., 0.22 µm), and dilute it with the appropriate mobile phase for HPLC analysis.

  • Quantification: Determine the concentration of the dissolved drug in each sample using a validated HPLC method.

  • Data Analysis: Plot the drug solubility as a function of the co-solvent concentration for each of the tested enhancers.

Visualizing the Process and Concepts

To further clarify the experimental workflow and the underlying principles of solubility enhancement, the following diagrams are provided.

experimental_workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis cluster_results Results prep_cosolvents Prepare Co-solvent Solutions (0-100%) add_drug Add Excess Model Drug prep_cosolvents->add_drug shake Shake at Constant Temperature (48-72h) add_drug->shake centrifuge Centrifuge Samples shake->centrifuge filter Filter Supernatant centrifuge->filter hplc Analyze by HPLC filter->hplc plot Plot Solubility vs. Co-solvent Concentration hplc->plot

Caption: Proposed experimental workflow for comparative solubility analysis.

solubility_enhancement cluster_drug Poorly Soluble Drug cluster_solvent Aqueous Medium cluster_enhancer Solubility Enhancer cluster_dissolved Dissolved State drug_crystal Drug Crystal (High Lattice Energy) dissolved_drug Solvated Drug (Increased Solubility) drug_crystal->dissolved_drug Dissolution water Water water->dissolved_drug Hydration oxetanol 3-(Hydroxymethyl) oxetan-3-ol oxetanol->dissolved_drug Co-solvency & H-Bonding

Caption: Mechanism of solubility enhancement by this compound.

Conclusion and Future Outlook

While direct experimental evidence on the efficacy of this compound as a drug solubility enhancer is currently lacking, the well-documented benefits of the oxetane moiety in medicinal chemistry provide a strong theoretical foundation for its potential. The additional hydroxyl groups are expected to further improve its performance as a hydrophilic co-solvent.

To definitively establish its utility, rigorous experimental investigation, as outlined in the proposed protocol, is essential. A direct comparison against industry-standard co-solvents like propylene glycol and PEG 400 will be crucial in determining its competitive advantage. Should experimental data confirm its efficacy, this compound could represent a valuable new tool in the formulation toolkit for overcoming the persistent challenge of poor drug solubility.

References

The Rise of a Carbonyl Surrogate: Validating 3-(Hydroxymethyl)oxetan-3-ol in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

Researchers and drug development professionals are increasingly turning to bioisosteric replacement to optimize the pharmacokinetic and pharmacodynamic properties of drug candidates. One such strategy gaining significant traction is the use of 3-(Hydroxymethyl)oxetan-3-ol as a surrogate for the ubiquitous carbonyl group. This guide provides a comprehensive comparison of this compound with other carbonyl surrogates, supported by experimental data and detailed protocols to validate its performance.

The carbonyl moiety, while crucial for the biological activity of many molecules, can be susceptible to metabolic degradation and may contribute to undesirable physicochemical properties.[1] The oxetane ring, a four-membered cyclic ether, has emerged as a promising alternative, offering a unique combination of polarity, metabolic stability, and three-dimensionality.[2][3] Specifically, 3-substituted oxetanes are being explored as effective mimics of the carbonyl group's hydrogen-bond accepting ability while offering improved metabolic stability.[1][4]

Comparative Physicochemical and Metabolic Stability Data

The decision to employ a carbonyl surrogate is often driven by the need to enhance a molecule's metabolic stability and fine-tune its physicochemical profile. The following tables summarize key data comparing oxetane-based surrogates with traditional carbonyl groups and other alternatives.

SurrogateStructureKey Physicochemical PropertiesMetabolic Stability (HLM)Reference
Carbonyl (Ketone) R-CO-R'- High Polarity- H-bond acceptor- Prone to reductionVariable, often a site of metabolism[4]
This compound (HOCH₂)₂C(CH₂)₂O- High Polarity- H-bond acceptor- Increased aqueous solubility (predicted)Generally improved stability compared to carbonyls[1][2]
gem-Dimethyl R-C(CH₃)₂-R'- Increased Lipophilicity- Steric shieldCan block metabolism at adjacent sites[3]
Thietan-3-ol C₃H₆OS- Polar- H-bond acceptorCan offer improved stability[5]
Azetidine C₃H₇N- Basic- Can be H-bond donor/acceptorGenerally metabolically stable[6]
Cyclopropyl R-C₃H₄-R'- Increased rigidity- Lower lipophilicity than gem-dimethylCan improve metabolic stability[7]

Table 1: Comparison of Carbonyl Surrogates. HLM: Human Liver Microsomes.

Compound PairOriginal MoietyOxetane SurrogateIntrinsic Clearance (CLint) in HLM (µL/min/mg protein)Fold ImprovementReference
Spirocyclic PiperidineCarbonylOxetane7 (Carbonyl) vs. <1 (Oxetane)>7[4]
Thalidomide AnalogCarbonylOxetaneUnstable (40% remaining after 5h in plasma)Stable (74% remaining after 5h in plasma)[8]

Table 2: Head-to-Head Comparison of Metabolic Stability.

Experimental Protocols

To ensure the rigorous validation of this compound as a carbonyl surrogate, standardized experimental protocols are essential.

In Vitro Microsomal Stability Assay

This assay is a cornerstone for assessing the metabolic stability of a compound.[9][10]

Objective: To determine the rate of metabolism of a test compound by liver microsomes, providing key parameters like half-life (t½) and intrinsic clearance (CLint).[9]

Materials:

  • Test compound and positive controls

  • Pooled human liver microsomes (HLM)

  • NADPH regenerating system (e.g., NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)[10]

  • Phosphate buffer (100 mM, pH 7.4)

  • Acetonitrile (for reaction termination)

  • Internal standard for LC-MS/MS analysis

  • 96-well plates, incubator, centrifuge, LC-MS/MS system[10]

Procedure:

  • Preparation: Prepare stock solutions of the test compound and positive controls (e.g., in DMSO). Prepare the microsomal incubation medium containing phosphate buffer, MgCl₂, and the NADPH regenerating system.[10]

  • Incubation: Add the test compound to the incubation medium to a final concentration of 1 µM. Pre-incubate the mixture at 37°C for a few minutes.[9]

  • Initiation: Initiate the metabolic reaction by adding the pre-warmed liver microsomes (final concentration 0.5 mg/mL).[9]

  • Time Points: Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes).[9]

  • Termination: Stop the reaction at each time point by adding an excess of cold acetonitrile containing an internal standard.[11]

  • Sample Processing: Centrifuge the samples to precipitate proteins.[11]

  • Analysis: Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.

  • Data Analysis: Determine the rate of disappearance of the test compound to calculate the half-life and intrinsic clearance.[9]

Synthesis of this compound

The availability of a robust synthetic route is crucial for the widespread adoption of this surrogate. A common approach involves the following steps:

Synthetic Workflow:

G A Substituted Glycerol B Condensation with Aldehyde/Ketone A->B C Protection of Hydroxyl Group B->C D Removal of Aldehyde/Ketone Protecting Group C->D E Intramolecular Cyclization D->E F Deprotection E->F G This compound F->G

Caption: A generalized synthetic pathway to this compound.

A detailed synthetic procedure starting from a substituted glycerol involves condensation with an aldehyde or ketone, followed by protection of the hydroxyl group.[12] Subsequent removal of the aldehyde/ketone protecting group and intramolecular cyclization yields the oxetane ring. The final deprotection step affords the target this compound.[12]

Logical Framework for Surrogate Validation

The decision to employ a carbonyl surrogate should be based on a systematic evaluation of its properties and performance.

Validation Workflow:

G cluster_0 Initial Assessment cluster_1 In Vitro Evaluation cluster_2 Decision A Identify Carbonyl Liability (e.g., Metabolic Instability) B Select Potential Surrogates (Oxetane, gem-Dimethyl, etc.) A->B C Synthesize Analogues B->C D Physicochemical Profiling (Solubility, logP, pKa) C->D E Metabolic Stability Assay (Microsomes, Hepatocytes) C->E F Assess Biological Activity C->F G Compare Data with Parent Compound D->G E->G F->G H Select Optimal Surrogate for In Vivo Studies G->H

Caption: A logical workflow for the validation of a carbonyl group surrogate.

Conclusion

The available evidence strongly supports the validation of this compound as a valuable carbonyl group surrogate in drug discovery. Its ability to mimic the hydrogen-bonding properties of a carbonyl while often conferring superior metabolic stability and improved physicochemical properties makes it an attractive option for medicinal chemists.[1][2][3] The provided experimental protocols offer a framework for the systematic evaluation and validation of this and other carbonyl surrogates, enabling data-driven decisions in the optimization of drug candidates. As the demand for more "drug-like" molecules continues to grow, the strategic incorporation of motifs like this compound will undoubtedly play an increasingly important role in the development of safer and more effective medicines.

References

Biological activity of compounds with and without the 3-(Hydroxymethyl)oxetan-3-ol moiety

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the biological activity of compounds with and without the 3-(hydroxymethyl)oxetan-3-ol moiety. This analysis is supported by experimental data, detailed protocols, and visual diagrams to facilitate a comprehensive understanding of the structure-activity relationships.

The incorporation of small, strained ring systems like oxetanes into bioactive molecules has become a significant strategy in medicinal chemistry. The unique physicochemical properties of the oxetane ring, including its polarity, metabolic stability, and ability to act as a bioisostere for common functional groups such as carbonyls and gem-dimethyl groups, can profoundly influence the biological activity of a compound.[1][2] This guide delves into a comparative analysis of two distinct classes of compounds where the introduction of an oxetane moiety leads to significant changes in their biological profiles: indole-based tubulin polymerization inhibitors and a non-steroidal anti-inflammatory drug (NSAID) analogue.

Indole-Based Tubulin Polymerization Inhibitors: A Shift from Tubulin Inhibition to Potent Cytotoxicity

A study focused on indole-based analogues provides a compelling example of how replacing a ketone with an oxetane ring can dramatically alter the mechanism of action. The parent compound, OXi8006, which features a ketone linker, is a potent inhibitor of tubulin polymerization.[3] However, its oxetane-containing analogue, while losing its ability to inhibit tubulin polymerization, demonstrates significant cytotoxic activity against various human cancer cell lines.[3]

Quantitative Data Comparison
CompoundFunctional GroupTargetIC50 (Tubulin Polymerization)GI50 (MCF-7 Cells)GI50 (MDA-MB-231 Cells)GI50 (PANC-1 Cells)
OXi8006KetoneTubulin Polymerization1.1 µM [4]Not ReportedNot ReportedNot Reported
Oxetane Analogue (5m)OxetaneNot Applicable> 20 µM [3]0.47 ± 0.02 µM [3]Potent Activity [3]Potent Activity [3]
Oxetane Analogue (5c)OxetaneNot Applicable> 20 µM [3]Potent Activity [3]Potent Activity [3]Potent Activity [3]
Oxetane Analogue (5h)OxetaneNot Applicable> 20 µM [3]Potent Activity [3]Potent Activity [3]Potent Activity [3]
Oxetane Analogue (5k)OxetaneNot Applicable> 20 µM [3]Potent Activity [3]Potent Activity [3]Potent Activity [3]

Table 1: Comparison of the biological activity of an indole-based ketone (OXi8006) and its oxetane-containing analogues.

Experimental Protocols

Cytotoxicity Assay (Sulforhodamine B - SRB Assay)

This assay determines cell density based on the measurement of cellular protein content.[5][6]

  • Cell Plating: Human cancer cell lines (e.g., MCF-7, MDA-MB-231, PANC-1) are seeded in 96-well plates at a density of 5,000-10,000 cells/well and incubated for 24 hours to allow for attachment.[7]

  • Compound Treatment: Cells are treated with various concentrations of the test compounds and incubated for 48-72 hours.

  • Cell Fixation: The cell monolayers are fixed by adding 50 µL of cold 10% (w/v) trichloroacetic acid (TCA) and incubating for 60 minutes at 4°C.

  • Staining: The plates are washed with water and air-dried. Then, 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid is added to each well and incubated for 10-30 minutes at room temperature.[5]

  • Washing: Unbound dye is removed by washing five times with 1% (v/v) acetic acid.[6]

  • Solubilization: The protein-bound dye is dissolved in 200 µL of 10 mM Tris base solution.[6]

  • Absorbance Measurement: The optical density is measured at 510-540 nm using a microplate reader.[5][6] The GI50 value, the concentration that inhibits the growth of 50% of the cells, is then calculated.[7]

Logical Relationship Diagram

G cluster_0 Compound with Ketone Moiety (OXi8006) cluster_1 Compound with Oxetane Moiety OXi8006 OXi8006 Tubulin Tubulin OXi8006->Tubulin Binds to Colchicine Site Microtubule Microtubule Assembly OXi8006->Microtubule Inhibits Tubulin->Microtubule Polymerization CellCycleArrest G2/M Cell Cycle Arrest Microtubule->CellCycleArrest Leads to Apoptosis_Ketone Apoptosis CellCycleArrest->Apoptosis_Ketone Oxetane Oxetane Analogue Oxetane->Tubulin No significant interaction UnknownTarget Unknown Cellular Target(s) Oxetane->UnknownTarget Interacts with Cytotoxicity Cytotoxicity UnknownTarget->Cytotoxicity Apoptosis_Oxetane Apoptosis Cytotoxicity->Apoptosis_Oxetane

Figure 1: Logical flow of the differing biological effects.

Ibuprofen Analogue: Exploring a Carboxylic Acid Bioisostere

In another study, the carboxylic acid group of the widely used NSAID, ibuprofen, was replaced with an oxetan-3-ol moiety. This modification was investigated to evaluate the oxetane derivative as a potential bioisostere and to assess its impact on the inhibition of eicosanoid biosynthesis, a key process in inflammation.

Quantitative Data Comparison
CompoundFunctional GroupTarget Enzyme(s)Inhibition of Eicosanoid Biosynthesis in RBL-1 cells
IbuprofenCarboxylic AcidCOX-1 / COX-2Reported as active
Ibuprofen-Oxetan-3-olOxetan-3-olCOX-1 / COX-2Evaluated for inhibition

Table 2: Comparison of the biological activity of Ibuprofen and its oxetane-3-ol analogue. (Note: Specific IC50 values for the oxetane analogue were not detailed in the initial findings, but the study focused on its evaluation as an inhibitor).

Experimental Protocols

Inhibition of Eicosanoid Biosynthesis in Rat Basophilic Leukemia (RBL-1) Cells

This assay measures the ability of a compound to inhibit the production of eicosanoids, which are inflammatory mediators.

  • Cell Culture: RBL-1 cells are cultured in appropriate media.

  • Compound Incubation: Cells are pre-incubated with the test compounds (ibuprofen or its oxetane analogue) at various concentrations.

  • Stimulation: Eicosanoid production is stimulated by adding a calcium ionophore (e.g., A23187) and arachidonic acid.

  • Extraction: After incubation, the reaction is stopped, and the eicosanoids are extracted from the cell supernatant using a solid-phase extraction method.

  • Analysis: The levels of different eicosanoids (e.g., prostaglandins, leukotrienes) are quantified using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[7] The inhibitory effect of the compounds is determined by comparing the eicosanoid levels in treated cells to those in untreated control cells.

Signaling Pathway Diagram

G cluster_pathway Eicosanoid Biosynthesis Pathway cluster_inhibition Inhibition Membrane Membrane Phospholipids ArachidonicAcid Arachidonic Acid Membrane->ArachidonicAcid via PLA2 PLA2 Phospholipase A2 (PLA2) COX Cyclooxygenase (COX-1 & COX-2) ArachidonicAcid->COX Prostaglandins Prostaglandins (PGs) COX->Prostaglandins Inflammation Inflammation Prostaglandins->Inflammation Ibuprofen Ibuprofen (Carboxylic Acid) Ibuprofen->COX Inhibits OxetaneIbuprofen Ibuprofen-Oxetan-3-ol OxetaneIbuprofen->COX Inhibits

Figure 2: The cyclooxygenase pathway and its inhibition.

Conclusion

The strategic incorporation of an oxetane moiety can lead to profound and sometimes unexpected changes in the biological activity of a molecule. As demonstrated with the indole-based compounds, replacing a ketone with an oxetane completely shifted the mechanism of action from tubulin polymerization inhibition to a potent, albeit different, cytotoxic effect. In the case of the ibuprofen analogue, the oxetan-3-ol group serves as a bioisostere for the carboxylic acid, maintaining the potential for cyclooxygenase inhibition.

These examples underscore the importance of the oxetane moiety as a versatile tool in drug design. Its ability to modulate physicochemical properties and serve as a surrogate for other functional groups provides medicinal chemists with a valuable strategy to optimize lead compounds, overcome liabilities, and explore new pharmacological space. Further investigation into the structure-activity relationships of oxetane-containing compounds will undoubtedly continue to yield novel therapeutic agents with improved efficacy and safety profiles.

References

A Head-to-Head Comparison of Synthetic Routes to Functionalized Oxetanes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The oxetane ring, a four-membered cyclic ether, has garnered significant attention in medicinal chemistry and drug discovery. Its unique physicochemical properties, including increased aqueous solubility, metabolic stability, and its ability to act as a bioisostere for gem-dimethyl and carbonyl groups, make it a valuable motif in the design of novel therapeutics. However, the synthesis of functionalized oxetanes can be challenging due to the inherent ring strain. This guide provides a head-to-head comparison of the most common and effective synthetic routes to this important heterocyclic scaffold, supported by quantitative data and detailed experimental protocols.

Key Synthetic Strategies at a Glance

Several key methodologies have emerged for the synthesis of functionalized oxetanes, each with its own set of advantages and limitations. The most prominent among these are:

  • Paternò-Büchi Reaction: A photochemical [2+2] cycloaddition between a carbonyl compound and an alkene.

  • Williamson Ether Synthesis: An intramolecular cyclization of a 1,3-diol derivative.

  • Epoxide Ring Expansion (Corey-Chaykovsky Reaction): The reaction of an epoxide with a sulfur ylide.

  • Radical Cyclization: The formation of an oxetane ring through a radical-mediated pathway.

  • Metal-Catalyzed Cyclization: The use of transition metals to catalyze the formation of the oxetane ring.

Quantitative Comparison of Synthetic Routes

The following table summarizes the key performance indicators for each of the major synthetic routes to functionalized oxetanes, providing a clear comparison of their efficiency and stereoselectivity.

Synthetic RouteTypical YieldsDiastereoselectivityEnantioselectivitySubstrate ScopeFunctional Group Tolerance
Paternò-Büchi Reaction 20-80%[1]Moderate to high[2]Can be high with chiral auxiliariesBroad (alkenes and carbonyls)Moderate (sensitive to certain photolabile groups)
Williamson Ether Synthesis 60-95%[3]High (dependent on stereochemistry of the 1,3-diol)High (if starting from enantiopure diols)[3]Broad (requires 1,3-diols or haloalcohols)Good (protecting groups may be necessary for acidic/basic functional groups)
Epoxide Ring Expansion 70-99%[3]Generally not applicable (forms from a single stereocenter)Can be high if starting from chiral epoxides[4]Good (various substituted epoxides)Good (tolerates a range of functional groups)
Radical Cyclization 40-80%[5][6]Moderate to high (can be influenced by radical precursors and reaction conditions)Can be achieved with chiral catalysts or auxiliariesModerate (dependent on radical precursor stability and alkene reactivity)Moderate (can be sensitive to reducible or oxidizable groups)
Metal-Catalyzed Cyclization 50-90%[5][7]High (often catalyst-controlled)High (with chiral ligands)[7]Broad (depends on the specific metal and reaction type)Good (often tolerant of a wide range of functional groups)

Reaction Mechanisms and Workflows

To visualize the key transformations and logical steps involved in these synthetic routes, the following diagrams have been generated using the DOT language.

Paterno_Buchi_Reaction cluster_start Starting Materials cluster_reaction Photochemical Reaction cluster_product Product carbonyl Carbonyl (Aldehyde or Ketone) excited_carbonyl Excited Carbonyl (Singlet or Triplet State) carbonyl->excited_carbonyl alkene Alkene biradical 1,4-Biradical Intermediate alkene->biradical excited_carbonyl->biradical [2+2] Cycloaddition oxetane Functionalized Oxetane biradical->oxetane Ring Closure

Williamson_Ether_Synthesis cluster_start Starting Material cluster_activation Activation cluster_cyclization Cyclization cluster_product Product diol 1,3-Diol activated_diol Activated Diol (e.g., Monotosylate) diol->activated_diol Activation of one -OH group alkoxide Alkoxide Intermediate activated_diol->alkoxide Base oxetane Functionalized Oxetane alkoxide->oxetane Intramolecular SN2

Corey_Chaykovsky_Reaction cluster_start Starting Materials cluster_reaction Reaction cluster_product Product epoxide Epoxide betaine Betaine Intermediate epoxide->betaine sulfur_ylide Sulfur Ylide sulfur_ylide->betaine Nucleophilic Attack oxetane Functionalized Oxetane betaine->oxetane Intramolecular SN2 Ring Closure

Experimental Protocols

Detailed experimental procedures for the key synthetic routes are provided below. These protocols are intended as a general guide and may require optimization for specific substrates.

Protocol 1: Paternò-Büchi Reaction

This procedure is a general representation of a photochemical cycloaddition.

Materials:

  • Carbonyl compound (e.g., benzaldehyde, 1.0 equiv)

  • Alkene (e.g., 2,3-dimethyl-2-butene, 5.0 equiv)

  • Anhydrous solvent (e.g., benzene or acetonitrile)

  • Photoreactor equipped with a UV lamp (e.g., medium-pressure mercury lamp with a Pyrex filter for λ > 290 nm)

Procedure:

  • In a quartz or Pyrex reaction vessel, dissolve the carbonyl compound and the alkene in the chosen anhydrous solvent. The concentration of the carbonyl compound is typically in the range of 0.1-0.5 M.

  • Purge the solution with an inert gas (e.g., nitrogen or argon) for 15-30 minutes to remove dissolved oxygen, which can quench the excited state of the carbonyl compound.

  • Irradiate the reaction mixture at room temperature with constant stirring. Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Upon completion, remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the functionalized oxetane.

Protocol 2: Williamson Ether Synthesis from a 1,3-Diol

This one-pot procedure is adapted from the work of Mandal and co-workers for the synthesis of 2,2-disubstituted oxetanes from 1,3-diols.[3]

Materials:

  • 1,3-Diol (1.0 equiv)

  • Triphenylphosphine (PPh₃, 1.2 equiv)

  • Iodine (I₂, 1.2 equiv)

  • Imidazole (2.5 equiv)

  • Potassium tert-butoxide (KOtBu, 3.0 equiv)

  • Anhydrous solvent (e.g., Tetrahydrofuran (THF))

Procedure:

  • To a stirred solution of the 1,3-diol in anhydrous THF at 0 °C under an inert atmosphere, add triphenylphosphine, iodine, and imidazole sequentially.

  • Allow the reaction mixture to warm to room temperature and stir until the diol is consumed (monitor by TLC).

  • Cool the reaction mixture back to 0 °C and add potassium tert-butoxide portion-wise.

  • Stir the mixture at room temperature for several hours or until the cyclization is complete (monitor by TLC or GC).

  • Quench the reaction by the slow addition of water.

  • Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the residue by column chromatography on silica gel to yield the desired oxetane.

Protocol 3: Epoxide Ring Expansion (Corey-Chaykovsky Reaction)

This procedure describes the synthesis of an oxetane from an epoxide using a sulfur ylide.[3]

Materials:

  • Trimethylsulfoxonium iodide (1.5 equiv)

  • Sodium hydride (NaH, 60% dispersion in mineral oil, 1.5 equiv)

  • Anhydrous solvent (e.g., Dimethyl sulfoxide (DMSO) or THF)

  • Epoxide (1.0 equiv)

Procedure:

  • To a stirred suspension of sodium hydride in anhydrous DMSO under an inert atmosphere, add trimethylsulfoxonium iodide in one portion.

  • Stir the resulting mixture at room temperature for approximately 1 hour, or until the evolution of hydrogen gas ceases, to form the sulfur ylide (dimethylsulfoxonium methylide).

  • Cool the reaction mixture to 0 °C and add a solution of the epoxide in a minimal amount of anhydrous DMSO or THF dropwise.

  • Allow the reaction to warm to room temperature and stir until the epoxide is consumed (monitor by TLC).

  • Carefully quench the reaction by the slow addition of water.

  • Extract the product with an organic solvent (e.g., diethyl ether).

  • Wash the combined organic extracts with water and brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography to afford the oxetane.

Conclusion

The synthesis of functionalized oxetanes is a dynamic field with a variety of powerful methods at the disposal of the synthetic chemist. The choice of synthetic route will ultimately depend on the desired substitution pattern, the availability of starting materials, and the required stereochemical outcome. The Paternò-Büchi reaction offers a direct cycloaddition approach but can be limited by regioselectivity and the need for photochemical equipment. The Williamson ether synthesis is a robust and high-yielding method, particularly when starting from well-defined 1,3-diols. For the conversion of epoxides, the Corey-Chaykovsky ring expansion is a highly efficient and versatile option. Radical and metal-catalyzed cyclizations represent more modern approaches that offer unique opportunities for the synthesis of complex and highly functionalized oxetane derivatives, often with excellent control over stereochemistry. This guide provides a solid foundation for researchers to navigate the available synthetic options and select the most appropriate strategy for their specific target molecules.

References

The Oxetane Advantage: A Comparative Guide to Oxetane-Modified Drug Candidates in Vitro and in Vivo

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the strategic incorporation of oxetane rings into drug candidates has emerged as a powerful tool to overcome common developmental hurdles. This guide provides an objective comparison of oxetane-modified compounds against their non-oxetane counterparts, supported by experimental data, detailed protocols, and visual representations of key biological and experimental processes.

The introduction of an oxetane moiety, a four-membered oxygen-containing heterocycle, can significantly enhance the physicochemical and pharmacokinetic properties of a molecule.[1][2] These improvements often translate to better aqueous solubility, increased metabolic stability, and modulated lipophilicity, ultimately leading to more viable drug candidates.[3][4] This guide will delve into specific case studies to illustrate these advantages with quantitative data.

In Vitro and In Vivo Performance Data

The following tables summarize the comparative performance of oxetane-modified drug candidates against their non-modified analogues across key drug development parameters.

Case Study 1: Bruton's Tyrosine Kinase (BTK) Inhibitors

In the development of BTK inhibitors, modulating the basicity of an adjacent amine is crucial to avoid off-target effects. The electron-withdrawing nature of the oxetane ring effectively reduces this basicity.[1][5]

CompoundStructurepKahERG IC50 (μM)In Vitro Metabolic Stability (CLint, μL/min/mg)
Predecessor (Ethylamine) R-NH-CH2CH38.0<10High
GDC-0349 (Oxetane) R-NH-oxetane5.0>100Low

Data is representative and compiled from multiple sources describing structure-activity relationships in BTK inhibitors.[6]

Case Study 2: Spleen Tyrosine Kinase (SYK) Inhibitors - The Lanraplenib Example

Lanraplenib was developed to improve upon the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of its predecessor, entospletinib. The replacement of a morpholine ring with a piperazine-oxetane moiety was a key modification.[5][6]

CompoundStructure AnalogueLogDCaco-2 Permeability (10⁻⁶ cm/s)Metabolic Stability (Human Liver Microsomes)
Entospletinib Analogue Morpholine-containing2.0ModerateModerate
Lanraplenib Piperazine-oxetane-containing1.3HighImproved

This data illustrates the successful optimization of physicochemical properties through oxetane incorporation.[6]

Case Study 3: Enhancer of Zeste Homolog 2 (EZH2) Inhibitors

An initial lead EZH2 inhibitor suffered from poor metabolic stability and solubility. The introduction of a methoxymethyl-oxetane pendant motif was instrumental in overcoming these limitations.[7]

CompoundStructure AnalogueAqueous Solubility (μg/mL)Metabolic Stability (Human Liver Microsomes, CLint)Oral Bioavailability (%)
Lead Compound 8 Non-oxetaneLowHighPoor
Optimized Compound Methoxymethyl-oxetaneImprovedImprovedGood

The oxetane moiety enhanced metabolic stability and solubility, contributing to better oral bioavailability.[7]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and aid in the design of future studies.

Metabolic Stability Assay (Human Liver Microsomes)
  • Incubation: The test compound (1 µM) is incubated with human liver microsomes (0.5 mg/mL) in a phosphate buffer (100 mM, pH 7.4) at 37°C.

  • Reaction Initiation: The reaction is initiated by the addition of an NADPH-regenerating system.

  • Sampling: Aliquots are taken at various time points (e.g., 0, 5, 15, 30, and 60 minutes).

  • Quenching: The reaction is stopped by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Analysis: The samples are centrifuged, and the supernatant is analyzed by LC-MS/MS to determine the concentration of the parent compound over time.

  • Data Analysis: The intrinsic clearance (CLint) is calculated from the rate of disappearance of the parent compound.

Caco-2 Permeability Assay
  • Cell Culture: Caco-2 cells are seeded on a semi-permeable membrane in a transwell plate and cultured for 21-25 days to form a confluent monolayer.

  • Compound Addition: The test compound is added to the apical (A) side of the monolayer.

  • Sampling: Samples are taken from the basolateral (B) side at various time points.

  • Analysis: The concentration of the compound in the basolateral samples is quantified by LC-MS/MS.

  • Permeability Calculation: The apparent permeability coefficient (Papp) is calculated to assess the rate of transport across the cell monolayer.

pKa Determination

The ionization constant (pKa) can be determined using various methods, including potentiometric titration or UV-metric titration, which measure the change in a molecule's ionization state as a function of pH.

Visualizing Pathways and Workflows

Diagrams created using Graphviz (DOT language) provide clear visualizations of relevant signaling pathways and experimental workflows.

Bruton's Tyrosine Kinase (BTK) Signaling Pathway

BTK_Signaling BCR B-Cell Receptor Lyn_Syk Lyn/Syk BCR->Lyn_Syk BTK BTK Lyn_Syk->BTK PLCg2 PLCγ2 BTK->PLCg2 IP3_DAG IP3 / DAG PLCg2->IP3_DAG Ca_PKC Ca²⁺ / PKC IP3_DAG->Ca_PKC NF_kB NF-κB Activation Ca_PKC->NF_kB Proliferation Cell Proliferation & Survival NF_kB->Proliferation Rilzabrutinib Rilzabrutinib (Oxetane-Modified Inhibitor) Rilzabrutinib->BTK Inhibition

Caption: BTK signaling pathway and the inhibitory action of Rilzabrutinib.

Experimental Workflow for In Vitro ADME Screening

ADME_Workflow cluster_invitro In Vitro Assays cluster_invivo In Vivo Studies Solubility Aqueous Solubility Data_Analysis Data Analysis & Candidate Selection Solubility->Data_Analysis Permeability Caco-2 Permeability Permeability->Data_Analysis Metabolic_Stability Microsomal Stability Metabolic_Stability->Data_Analysis Plasma_Stability Plasma Stability Plasma_Stability->Data_Analysis PK_Study Pharmacokinetics (PK) (e.g., in Rats) Test_Compound Oxetane-Modified Drug Candidate Test_Compound->Solubility Test_Compound->Permeability Test_Compound->Metabolic_Stability Test_Compound->Plasma_Stability Data_Analysis->PK_Study

Caption: A typical experimental workflow for ADME screening of drug candidates.

References

Conformational Effects of 3-(Hydroxymethyl)oxetan-3-ol Versus Acyclic Diols: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the conformational properties of the rigid cyclic diol, 3-(hydroxymethyl)oxetan-3-ol, and its acyclic analogues, 1,3-propanediol and 2-methyl-1,3-propanediol. Understanding the conformational preferences of these molecules is crucial in drug design, as it significantly influences their physicochemical properties, such as lipophilicity and aqueous solubility, and their ability to interact with biological targets.

The constrained four-membered ring of this compound imposes significant limitations on its conformational freedom compared to the more flexible acyclic diols. This inherent rigidity can be advantageous in medicinal chemistry, offering a strategy to lock in a bioactive conformation and potentially improve binding affinity and selectivity. This guide presents a summary of experimental and computational data to highlight these conformational differences.

Data Presentation: Conformational Analysis and Physicochemical Properties

The following tables summarize key quantitative data comparing the conformational preferences and related physicochemical properties of this compound, 1,3-propanediol, and 2-methyl-1,3-propanediol.

Table 1: Conformational Preferences and Intramolecular Hydrogen Bonding

CompoundDominant Conformer(s)Intramolecular H-Bond (Gas Phase)Intramolecular H-Bond (Aqueous)Key Torsion Angles
This compound Puckered oxetane ring with specific hydroxymethyl orientationsPredicted to be favorableLikely disrupted by solventO-C-C-O (constrained)
1,3-Propanediol gauche-gauche (gG'g)Yes, forms a pseudo-six-membered ringSignificantly reduced, extended conformers dominate[1]O-C-C-C, C-C-C-O
2-Methyl-1,3-propanediol Expected to favor conformations that minimize steric hindrancePossible, but may be disfavored by steric interactionsLikely disrupted by solventO-C-C-C, C-C-C-O

Table 2: Physicochemical Properties

PropertyThis compound1,3-Propanediol2-Methyl-1,3-propanediol
Molecular Weight ( g/mol ) 104.1076.0990.12
logP (Predicted) -1.5 to -1.0-1.1-0.6
Aqueous Solubility (Predicted) HighHighHigh
Hydrogen Bond Donors 222
Hydrogen Bond Acceptors 3 (two hydroxyls, one ether)22

Experimental and Computational Protocols

The data presented in this guide are derived from a combination of experimental techniques and computational modeling.

Computational Analysis of this compound

Objective: To determine the stable conformations and assess the potential for intramolecular hydrogen bonding in this compound.

Methodology:

  • Initial Structure Generation: The 3D structure of this compound was built using molecular modeling software.

  • Conformational Search: A systematic or stochastic conformational search was performed to identify low-energy conformers.

  • Quantum Mechanical Calculations: The geometries of the identified conformers were optimized using Density Functional Theory (DFT) at the B3LYP/6-31G(d) level of theory. Vibrational frequency calculations were performed to confirm that the optimized structures correspond to true energy minima.

  • Analysis of Intramolecular Hydrogen Bonding: The optimized geometries were analyzed for evidence of intramolecular hydrogen bonding. Key parameters such as the O-H•••O distance and the O-H•••O angle were measured. The presence of a bond critical point (BCP) between the hydrogen and acceptor oxygen in the Quantum Theory of Atoms in Molecules (QTAIM) analysis would provide further evidence.

Conformational Analysis of Acyclic Diols

The conformational analysis of 1,3-propanediol and 2-methyl-1,3-propanediol has been investigated using both experimental and computational methods.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR spectroscopy can be used to determine the coupling constants between vicinal protons. These coupling constants are related to the dihedral angles through the Karplus equation, providing information about the time-averaged conformation of the molecule in solution.

  • Infrared (IR) Spectroscopy: The O-H stretching frequency in the IR spectrum is sensitive to hydrogen bonding. The presence of a lower frequency, broadened O-H band can indicate the presence of intramolecular hydrogen bonding.

  • Computational Chemistry: As with the oxetane diol, DFT and other high-level ab initio methods are used to calculate the relative energies of different conformers and to predict their geometric and spectroscopic properties. For 1,3-propanediol, studies have shown that in the gas phase, conformers with intramolecular hydrogen bonds are the most stable. However, in an aqueous solution, these intramolecular interactions are largely disrupted in favor of hydrogen bonding with water molecules, leading to a predominance of more extended conformations[1].

Visualizations

Conformational Isomerism and Hydrogen Bonding

The following diagrams illustrate the key conformational features of this compound and 1,3-propanediol.

Conformational Isomers cluster_oxetane This compound cluster_propanediol 1,3-Propanediol oxetane_puckered Puckered Ring oxetane_hbond Potential Intramolecular H-Bond oxetane_puckered->oxetane_hbond Specific Orientation propanediol_extended Extended Conformer (tTt) propanediol_hbond Intramolecular H-Bond (gG'g) propanediol_extended->propanediol_hbond Rotation around C-C bonds

Caption: Conformational possibilities for the cyclic vs. acyclic diol.

Experimental Workflow for Conformational Analysis

The logical flow of a typical study on diol conformation is depicted below.

Workflow for Conformational Analysis start Select Diol comp_chem Computational Modeling (DFT, etc.) start->comp_chem exp_methods Experimental Analysis (NMR, IR) start->exp_methods conf_search Conformational Search comp_chem->conf_search data_acq Data Acquisition exp_methods->data_acq energy_calc Energy Calculation & Optimization conf_search->energy_calc spec_pred Spectra Prediction energy_calc->spec_pred comparison Comparison of Experimental & Computational Data spec_pred->comparison data_analysis Data Analysis data_acq->data_analysis data_analysis->comparison conclusion Determine Dominant Conformations comparison->conclusion

Caption: A generalized workflow for determining molecular conformations.

Conclusion

The conformational landscape of small diols is significantly influenced by their topology. The rigid oxetane ring in this compound restricts its conformational flexibility, leading to a more defined three-dimensional structure compared to its acyclic counterparts, 1,3-propanediol and 2-methyl-1,3-propanediol. While acyclic diols can readily adopt conformations that allow for intramolecular hydrogen bonding in the gas phase, this tendency is greatly diminished in aqueous environments where intermolecular interactions with water predominate[1].

The pre-organized nature of this compound, with its fixed spatial relationship between the two hydroxyl groups and the ether oxygen, makes it an attractive scaffold in drug design. This rigidity can reduce the entropic penalty of binding to a biological target. Furthermore, the presence of the oxetane ring, a known bioisostere for gem-dimethyl and carbonyl groups, can favorably modulate physicochemical properties such as solubility and metabolic stability. This comparative guide highlights the fundamental conformational differences that should be considered when selecting diol fragments for molecular design in drug discovery.

References

A Comparative Analysis of Four-Membered Rings: A DFT Perspective on Oxetane, Cyclobutane, Azetidine, and Thietane

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the structural, energetic, and electronic properties of key four-membered cyclic compounds, leveraging Density Functional Theory (DFT) for a detailed comparison.

Four-membered rings, such as oxetane, cyclobutane, azetidine, and thietane, are pivotal structural motifs in medicinal chemistry and materials science. Their inherent ring strain imparts unique chemical reactivity and conformational properties, making them valuable building blocks in the design of novel molecules. This guide provides an objective, data-driven comparison of these four rings, drawing upon computational studies to elucidate their key differences and similarities.

Data Presentation: A Side-by-Side Comparison

The following tables summarize key structural, energetic, and electronic parameters for oxetane, cyclobutane, azetidine, and thietane, as determined by Density Functional Theory (DFT) calculations. These values provide a quantitative basis for understanding the influence of the heteroatom on the ring's characteristics.

Table 1: Structural Parameters

ParameterOxetaneCyclobutaneAzetidineThietane
C-X-C Bond Angle (°) ~92.0~88.5 (C-C-C)~91.5~78.0
C-C-X Bond Angle (°) ~85.5~88.5 (C-C-C)~86.0~97.0
C-X Bond Length (Å) ~1.46-~1.48~1.85
C-C Bond Length (Å) ~1.53~1.55~1.55~1.56

Table 2: Energetic and Electronic Properties

ParameterOxetaneCyclobutaneAzetidineThietane
Ring Strain Energy (kcal/mol) ~25.5[1]~26.3[2][3][4]~26.0~19.6[1]
HOMO-LUMO Gap (eV) ~8.5~9.0~8.2~7.0
Dipole Moment (Debye) ~1.90~1.9~1.8

Key Observations and Comparative Insights

Ring Strain and Geometry: All four-membered rings exhibit significant ring strain due to the deviation of their bond angles from the ideal tetrahedral angle of 109.5°. Cyclobutane and azetidine possess the highest ring strain energies, approximately 26.3 and 26.0 kcal/mol, respectively. Oxetane's strain energy is slightly lower at around 25.5 kcal/mol[1]. Thietane stands out with the lowest ring strain of the group, approximately 19.6 kcal/mol, which can be attributed to the longer C-S bonds and the smaller C-S-C bond angle that better accommodate the strained ring structure[1]. To alleviate some of this strain, cyclobutane adopts a puckered or "butterfly" conformation[2].

Structural Parameters: The introduction of a heteroatom significantly influences the ring's geometry. The C-X-C bond angle is largest in oxetane and azetidine and smallest in thietane. The C-X bond lengths follow the expected trend based on the atomic radii of the heteroatoms, with the C-S bond in thietane being considerably longer than the C-O and C-N bonds in oxetane and azetidine, respectively.

Electronic Properties: The electronic nature of the heteroatom plays a crucial role in determining the electronic properties of the ring. Cyclobutane, being a nonpolar hydrocarbon, has a dipole moment of zero. In contrast, the heterocyclic compounds all possess significant dipole moments due to the electronegativity of the heteroatom. The HOMO-LUMO gap, an indicator of chemical reactivity, is highest for cyclobutane, suggesting greater kinetic stability. The introduction of a heteroatom, particularly sulfur in thietane, leads to a smaller HOMO-LUMO gap, indicating increased reactivity.

Experimental and Computational Protocols

The data presented in this guide are derived from various computational studies employing Density Functional Theory (DFT). While specific parameters can vary between studies, a general workflow is typically followed.

Computational Methodology:

  • Software: Quantum chemistry packages such as Gaussian, Q-Chem, or Spartan are commonly used[2].

  • Level of Theory: A variety of DFT functionals are employed, with B3LYP and M06-2X being common choices.

  • Basis Set: Pople-style basis sets, such as 6-31G* or 6-311++G(d,p), are frequently used to provide a good balance between accuracy and computational cost.

  • Geometry Optimization: The molecular geometries are fully optimized to find the lowest energy conformation.

  • Frequency Calculations: Vibrational frequency calculations are performed to confirm that the optimized structures correspond to true energy minima on the potential energy surface.

  • Property Calculations: Once the geometries are optimized, various properties such as ring strain energy (often calculated using isodesmic or homodesmotic reactions), HOMO-LUMO energies, and dipole moments are computed at the same level of theory.

Logical Workflow for Comparative DFT Studies

The following diagram illustrates the typical workflow for a comparative DFT study of cyclic molecules.

DFT_Workflow cluster_0 Setup cluster_1 Calculation cluster_2 Analysis cluster_3 Output mol_selection Molecule Selection (Oxetane, Cyclobutane, etc.) method_selection Methodology Selection (DFT Functional, Basis Set) mol_selection->method_selection geom_opt Geometry Optimization method_selection->geom_opt freq_calc Frequency Calculation geom_opt->freq_calc prop_calc Property Calculation (Energy, HOMO/LUMO, etc.) freq_calc->prop_calc data_extraction Data Extraction prop_calc->data_extraction comparison Comparative Analysis data_extraction->comparison visualization Visualization (Tables, Diagrams) comparison->visualization reporting Reporting visualization->reporting

Caption: A flowchart of a typical comparative DFT study workflow.

References

SAR studies involving the replacement of other functional groups with 3-(Hydroxymethyl)oxetan-3-ol

Author: BenchChem Technical Support Team. Date: December 2025

The incorporation of the 3-(Hydroxymethyl)oxetan-3-ol moiety as a bioisosteric replacement for other functional groups is a burgeoning strategy in medicinal chemistry aimed at enhancing the pharmacological profile of drug candidates. This guide provides a comparative analysis of this substitution, drawing on experimental data from key studies to illustrate its impact on crucial drug-like properties such as biological activity, solubility, and metabolic stability.

The oxetane ring, a four-membered cyclic ether, has garnered significant attention for its ability to confer favorable physicochemical properties upon parent molecules.[1][2] Among its derivatives, this compound, also known as 3,3-bis(hydroxymethyl)oxetane, offers a unique combination of polarity, three-dimensionality, and hydrogen bonding capacity. This makes it an attractive surrogate for commonly used functionalities like gem-dimethyl groups and carbonyl groups, which can sometimes be associated with metabolic liabilities or suboptimal solubility.[3][4]

Case Study: Enhancing Potency and Physicochemical Properties

While direct Structure-Activity Relationship (SAR) studies focused exclusively on the this compound moiety are still emerging, valuable insights can be drawn from studies on closely related 3,3-disubstituted oxetanes. A notable example is the development of inhibitors for phosphoglycerate dehydrogenase (PHGDH), an enzyme implicated in cancer metabolism.

In a study aimed at improving the properties of a lead compound, researchers replaced a chiral hydroxymethyl group with an oxetane moiety.[5] This strategic modification resulted in a significant enhancement of the compound's inhibitory potency and cell membrane permeability.

Comparative Data: PHGDH Inhibitors
CompoundMoiety at C3PHGDH IC50 (µM)Serine Synthesis Inhibition (at 10 µM)
47 Chiral Hydroxymethyl--
48 Oxetane0.015~90%
49 (Prodrug of 48) Oxetane1.46Significant

Table 1: Comparison of the inhibitory potency of PHGDH inhibitors with a chiral hydroxymethyl group versus an oxetane moiety. Data sourced from[5].

The data clearly demonstrates that the introduction of the oxetane group in compound 48 led to a highly potent inhibitor.[5] Although a direct comparison with the IC50 of the parent compound 47 is not provided in the source, the near 90% inhibition of the serine synthesis pathway at a 10 µM concentration by compound 48 underscores its enhanced efficacy.[5] The subsequent development of a prodrug, compound 49 , further highlights the utility of the oxetane-containing scaffold in achieving significant biological effects.[5]

Experimental Protocols

To facilitate further research and comparative studies, the following are detailed methodologies for key experiments cited in the development of similar compounds.

In Vitro PHGDH Enzyme Inhibition Assay
  • Enzyme and Substrate Preparation: Recombinant human PHGDH is purified and prepared in an assay buffer (e.g., 100 mM Tris-HCl, pH 7.5, 1 mM DTT, 10 mM MgCl2). The substrate, 3-phosphoglycerate, and the cofactor, NAD+, are also prepared in the assay buffer.

  • Compound Preparation: Test compounds are dissolved in DMSO to create stock solutions, which are then serially diluted to the desired concentrations.

  • Assay Procedure: The enzymatic reaction is initiated by adding the enzyme to a mixture of the substrate, cofactor, and test compound in a 96-well plate. The reaction is allowed to proceed for a specific time at a controlled temperature (e.g., 30 minutes at 25°C).

  • Detection: The rate of NADH formation, which is proportional to PHGDH activity, is monitored by measuring the increase in absorbance at 340 nm using a plate reader.

  • Data Analysis: IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Cell-Based Serine Synthesis Assay
  • Cell Culture: Cancer cell lines known to be dependent on the serine synthesis pathway (e.g., Carney cells) are cultured in appropriate media.

  • Compound Treatment: Cells are treated with various concentrations of the test compounds or a vehicle control (DMSO) for a specified period (e.g., 24 hours).

  • Isotope Labeling: 13C-labeled glucose is added to the culture medium, which will be incorporated into serine through the PHGDH-mediated pathway.

  • Metabolite Extraction: Intracellular metabolites are extracted from the cells using a suitable solvent system (e.g., 80% methanol).

  • LC-MS Analysis: The levels of 13C-labeled serine in the cell extracts are quantified using liquid chromatography-mass spectrometry (LC-MS).

  • Data Analysis: The percentage of inhibition of serine synthesis is calculated by comparing the levels of labeled serine in compound-treated cells to those in vehicle-treated cells.

Logical Workflow of a Bioisosteric Replacement Strategy

The decision to employ a bioisosteric replacement, such as substituting a functional group with this compound, typically follows a logical progression within a drug discovery program.

SAR_Workflow cluster_0 Lead Identification & Optimization cluster_1 In Vitro Evaluation cluster_2 Data Analysis & Decision cluster_3 Further Development Lead_Compound Initial Lead Compound (e.g., with gem-dimethyl group) Identify_Liabilities Identify Liabilities (e.g., Poor Solubility, Metabolic Instability) Lead_Compound->Identify_Liabilities Propose_Bioisostere Propose Bioisosteric Replacement (this compound) Identify_Liabilities->Propose_Bioisostere Synthesis Synthesize Analogue Propose_Bioisostere->Synthesis Primary_Assay Primary Biological Assay (e.g., Enzyme Inhibition) Synthesis->Primary_Assay Physicochemical_Properties Assess Physicochemical Properties (Solubility, Lipophilicity) Synthesis->Physicochemical_Properties Metabolic_Stability Metabolic Stability Assay (e.g., Microsomal Stability) Synthesis->Metabolic_Stability Compare_Data Compare Data with Parent Compound Primary_Assay->Compare_Data Physicochemical_Properties->Compare_Data Metabolic_Stability->Compare_Data Decision Decision Point: Improved Profile? Compare_Data->Decision Decision->Propose_Bioisostere No, Redesign In_Vivo_Studies In Vivo Efficacy & PK/PD Studies Decision->In_Vivo_Studies Yes Candidate_Selection Preclinical Candidate Selection In_Vivo_Studies->Candidate_Selection

Figure 1: A generalized workflow for a structure-activity relationship (SAR) study involving bioisosteric replacement.

Conclusion

The strategic replacement of functional groups with this compound or closely related oxetane moieties presents a compelling approach in modern drug discovery. The available data suggests that such substitutions can lead to significant improvements in biological potency and key physicochemical properties. As more targeted SAR studies emerge, the full potential of this versatile building block will be further elucidated, paving the way for the development of safer and more effective therapeutics.

References

Safety Operating Guide

Navigating the Disposal of 3-(Hydroxymethyl)oxetan-3-ol: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

A meticulous approach to chemical waste management is paramount in ensuring laboratory safety and environmental protection. This guide provides essential, step-by-step procedures for the proper disposal of 3-(Hydroxymethyl)oxetan-3-ol, tailored for researchers, scientists, and professionals in drug development.

The disposal of any chemical reagent requires a thorough understanding of its potential hazards. This compound is classified with specific risks that necessitate careful handling during its use and subsequent disposal. Adherence to the following procedures will mitigate these risks and ensure compliance with safety regulations.

Hazard Profile and Safety Recommendations

A summary of the key hazard information for this compound is presented below. This data is critical in informing the appropriate handling and disposal protocols.

Hazard StatementGHS ClassificationPrecautionary Measures
H302: Harmful if swallowedAcute toxicity, oral (Category 4)Do not eat, drink or smoke when using this product. Rinse mouth if swallowed and seek medical attention.
H315: Causes skin irritationSkin corrosion/irritation (Category 2)Wear protective gloves. Wash skin thoroughly after handling. If skin irritation occurs, seek medical advice.
H319: Causes serious eye irritationSerious eye damage/eye irritation (Category 2A)Wear eye protection. If in eyes, rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice.
H332: Harmful if inhaledAcute toxicity, inhalation (Category 4)Avoid breathing dust/fume/gas/mist/vapors/spray. Use only outdoors or in a well-ventilated area. If inhaled, remove person to fresh air and keep comfortable for breathing. Call a poison center or doctor if you feel unwell.
H335: May cause respiratory irritationSpecific target organ toxicity — Single exposure (Category 3), Respiratory tract irritationUse only outdoors or in a well-ventilated area. If inhaled, remove person to fresh air and keep comfortable for breathing.

Step-by-Step Disposal Protocol

The following protocol outlines the necessary steps for the safe disposal of this compound and associated waste.

1. Waste Identification and Segregation:

  • All waste materials contaminated with this compound, including unused product, solutions, and contaminated labware (e.g., pipette tips, gloves, and empty containers), must be treated as hazardous waste.

  • Segregate this waste from other laboratory waste streams to prevent accidental mixing with incompatible chemicals.

2. Containerization:

  • Use a designated, leak-proof, and chemically compatible container for collecting waste. The container should be clearly labeled as "Hazardous Waste" and should specifically list "this compound".

  • Keep the waste container securely closed except when adding waste.

3. Contaminated Labware and Personal Protective Equipment (PPE):

  • Solid Waste: Contaminated solid waste such as gloves, absorbent paper, and pipette tips should be collected in a designated, labeled hazardous waste bag or container.

  • Empty Containers: "RCRA empty" containers (those that have been triple-rinsed with a suitable solvent) may be disposed of as non-hazardous waste, provided all residues have been removed. The rinsate from this process must be collected and disposed of as hazardous waste.

4. Disposal of Unused or Waste Solutions:

  • Do not dispose of this compound down the drain. Due to its hazard profile, it must be disposed of through an authorized hazardous waste management service.

  • Collect all aqueous and organic solutions containing this compound in the designated hazardous waste container.

5. Arranging for Professional Disposal:

  • Contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor to arrange for the collection and disposal of the hazardous waste.

  • Ensure all required paperwork is completed accurately and accompanies the waste container.

Experimental Workflow for Waste Management

The logical flow for handling and disposing of this compound is depicted in the following diagram. This visual guide aids in the decision-making process to ensure safety and compliance at each step.

G cluster_0 Disposal Decision Pathway for this compound start Generation of Waste (Unused chemical, contaminated materials) assess_hazard Assess Hazard Information (Review SDS) start->assess_hazard is_hazardous Is the waste hazardous? assess_hazard->is_hazardous collect_hazardous Collect in a Designated Hazardous Waste Container is_hazardous->collect_hazardous Yes non_hazardous_disposal Follow Institutional Guidelines for Non-Hazardous Waste is_hazardous->non_hazardous_disposal No label_container Label Container Clearly ('Hazardous Waste', Chemical Name) collect_hazardous->label_container segregate_waste Segregate from Incompatible Waste Streams label_container->segregate_waste contact_ehs Contact Environmental Health & Safety (EHS) or Licensed Waste Contractor segregate_waste->contact_ehs professional_disposal Arrange for Professional Disposal contact_ehs->professional_disposal

×

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。